molecular formula C8H7BrO3 B142738 2-Bromo-3-hydroxy-4-methoxybenzaldehyde CAS No. 2973-58-2

2-Bromo-3-hydroxy-4-methoxybenzaldehyde

Cat. No.: B142738
CAS No.: 2973-58-2
M. Wt: 231.04 g/mol
InChI Key: QPDFBPIHEDAUKK-UHFFFAOYSA-N
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Description

2-Bromo-3-hydroxy-4-methoxybenzaldehyde, also known as 2-bromo-isovanillin, can be synthesized by the bromination of 3-hydroxy-4-methoxybenzaldehyde.>

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-bromo-3-hydroxy-4-methoxybenzaldehyde
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InChI

InChI=1S/C8H7BrO3/c1-12-6-3-2-5(4-10)7(9)8(6)11/h2-4,11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

QPDFBPIHEDAUKK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C=C1)C=O)Br)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID70279307
Record name 2-Bromo-3-hydroxy-4-methoxybenzaldehyde
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Molecular Weight

231.04 g/mol
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CAS No.

2973-58-2
Record name 2-Bromo-3-hydroxy-4-methoxybenzaldehyde
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Record name 2-Bromo-3-hydroxy-4-methoxybenzaldehyde
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Foundational & Exploratory

Synthesis of 2-Bromo-3-hydroxy-4-methoxybenzaldehyde from Isovanillin: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of 2-Bromo-3-hydroxy-4-methoxybenzaldehyde, a valuable intermediate in organic synthesis, from the readily available starting material, isovanillin (3-hydroxy-4-methoxybenzaldehyde). This document provides a comparative summary of synthetic methods, detailed experimental protocols, and relevant characterization data to support research and development in medicinal chemistry and drug discovery. The target compound, also known as 2-bromo-isovanillin, serves as a key building block for various complex molecules, including natural products like pareitropone, denbinobin, and (±)-codeine.[1][2]

Overview of Synthetic Strategies

The primary transformation in the synthesis of this compound from isovanillin is the electrophilic aromatic substitution, specifically bromination. The hydroxyl and methoxy groups on the isovanillin ring are activating, ortho-, para-directing groups. The aldehyde group is a deactivating, meta-directing group. The regioselectivity of the bromination is therefore directed to the position ortho to the hydroxyl group and meta to the aldehyde group, which is the C2 position.

Several brominating agents and reaction conditions have been successfully employed for this synthesis. The choice of reagent can influence reaction time, yield, and purification strategy. This guide will focus on two primary, effective methods: bromination using elemental bromine and bromination with N-Bromosuccinimide (NBS).

Comparative Data of Synthetic Protocols

The following table summarizes the quantitative data from various reported synthetic protocols for the bromination of isovanillin.

Brominating AgentSolventTemperatureReaction TimeYieldMelting Point (°C)Reference
Bromine (Br₂)Chloroform0 °CNot specified197-203--INVALID-LINK--[3]
N-Bromosuccinimide (NBS)DichloromethaneRoom Temp.30 min93%--INVALID-LINK--[1]
Potassium Bromate/HBrGlacial Acetic AcidRoom Temp.45 min--INVALID-LINK--[4][5] (on Vanillin)

Note: Data for the Potassium Bromate/HBr method is based on the bromination of vanillin, a structural isomer. The conditions are expected to be similar for isovanillin.

Detailed Experimental Protocols

The following are detailed experimental procedures for the synthesis of this compound.

Protocol 1: Bromination using N-Bromosuccinimide (NBS)

This method is often preferred due to the ease of handling of the reagent and generally high yields.

Materials:

  • Isovanillin (3-hydroxy-4-methoxybenzaldehyde)

  • N-Bromosuccinimide (NBS)

  • Dichloromethane (DCM)

  • Deionized Water

  • Saturated Sodium Bicarbonate Solution

  • Saturated Sodium Chloride Solution (Brine)

  • Anhydrous Magnesium Sulfate or Sodium Sulfate

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar, dissolve isovanillin (10.0 g, 65.7 mmol) in dichloromethane (150 mL).

  • To this solution, add N-bromosuccinimide (11.7 g, 65.7 mmol) in one portion at room temperature.[1]

  • Stir the reaction mixture vigorously at room temperature for 30 minutes. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion of the reaction, quench the mixture by adding deionized water (50 mL).

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer sequentially with saturated sodium bicarbonate solution (2 x 50 mL) and brine (1 x 50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • The resulting crude product can be further purified by recrystallization from an appropriate solvent system such as ethanol/water or toluene to yield this compound as an off-white to light yellow solid.[6]

Protocol 2: Bromination using Elemental Bromine

This classic method is also effective, though it requires careful handling of liquid bromine.

Materials:

  • Isovanillin (3-hydroxy-4-methoxybenzaldehyde)

  • Bromine (Br₂)

  • Chloroform

  • Deionized Water

  • 10% Sodium Thiosulfate Solution

Procedure:

  • Suspend isovanillin (76.1 g, 0.5 mol) in chloroform (750 mL) in a three-necked round-bottom flask equipped with a dropping funnel, a mechanical stirrer, and a thermometer.[3]

  • Cool the suspension to 0 °C in an ice-water bath.

  • Prepare a solution of bromine (27.3 mL, 0.5 mol) in chloroform (200 mL) and add it to the dropping funnel.

  • Add the bromine solution dropwise to the stirred isovanillin suspension while maintaining the temperature at 0 °C.

  • After the addition is complete, continue to stir the mixture at 0 °C for an additional 30 minutes.

  • Quench the reaction by the slow addition of cold deionized water (500 mL).

  • If the solution retains a brown/orange color due to excess bromine, add 10% sodium thiosulfate solution dropwise until the color dissipates.[4]

  • The product will precipitate from the mixture. Collect the solid by vacuum filtration and wash it with cold water.

  • The crude product can be recrystallized from a suitable solvent to afford pure this compound.

Characterization Data

  • Appearance: Off-white to light yellow solid.[7]

  • Molecular Formula: C₈H₇BrO₃

  • Molecular Weight: 231.04 g/mol

  • Melting Point: 202-207 °C.[7]

  • Boiling Point: Approximately 289.5 °C at 760 mmHg.[7]

  • Density: Approximately 1.653 g/cm³.[7]

Visualized Experimental Workflow and Reaction Pathway

The following diagrams illustrate the experimental workflow and the chemical reaction pathway.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification start Dissolve Isovanillin in Solvent add_br Add Brominating Agent (e.g., NBS or Br2) start->add_br 1 stir Stir at Specified Temperature add_br->stir 2 quench Quench Reaction (e.g., with Water) stir->quench 3 extract Liquid-Liquid Extraction (if applicable) quench->extract 4a wash Wash Organic Layer extract->wash 4b dry Dry with Anhydrous Salt wash->dry 4c concentrate Concentrate in vacuo dry->concentrate 4d recrystallize Recrystallize concentrate->recrystallize 5 end_product 2-Bromo-3-hydroxy- 4-methoxybenzaldehyde recrystallize->end_product 6

Caption: General experimental workflow for the synthesis of this compound.

Caption: Chemical reaction pathway for the bromination of isovanillin.

Safety Considerations

  • All experimental procedures should be conducted in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety goggles, lab coats, and appropriate gloves, must be worn at all times.

  • Bromine is a highly corrosive and toxic substance and should be handled with extreme care.

  • Dichloromethane and chloroform are volatile and potentially carcinogenic solvents. Avoid inhalation and skin contact.

  • Consult the Safety Data Sheets (SDS) for all chemicals before use.

This guide provides a comprehensive overview for the synthesis of this compound. By following the detailed protocols and safety precautions, researchers can reliably produce this important chemical intermediate for further applications in drug development and organic synthesis.

References

A Comprehensive Technical Guide to 2-Bromo-3-hydroxy-4-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physicochemical properties, synthesis, and spectral analysis of 2-Bromo-3-hydroxy-4-methoxybenzaldehyde, a key intermediate in organic synthesis with potential biological activities.

Core Physicochemical Properties

This compound, also known as 2-bromoisovanillin, is an aromatic aldehyde with the chemical formula C₈H₇BrO₃.[1] It is characterized as a white to light yellow or off-white solid.[1][2] This compound serves as a valuable precursor in the synthesis of various complex molecules and natural products, including pareitropone, denbinobin, and (±)-codeine.

Table 1: Physicochemical Data of this compound

PropertyValueSource(s)
Molecular Formula C₈H₇BrO₃[1]
Molecular Weight 231.04 g/mol
CAS Number 2973-58-2[1]
Appearance White to light yellow/off-white solid[1][2]
Melting Point 202-207 °C[1]
Boiling Point ~289.5 °C at 760 mmHg[1]
Density 1.653 g/cm³[1]
Solubility Soluble in Dichloromethane, Ethyl Acetate[2]
InChI Key QPDFBPIHEDAUKK-UHFFFAOYSA-N
SMILES COC1=C(C(=C(C=C1)C=O)Br)O[1]

Synthesis and Purification

The primary synthetic route to this compound involves the bromination of isovanillin (3-hydroxy-4-methoxybenzaldehyde).[3] Two common methods are detailed below.

Experimental Protocol 1: Bromination using Bromine in Chloroform

Materials:

  • Isovanillin (3-hydroxy-4-methoxybenzaldehyde)

  • Chloroform (CHCl₃)

  • Bromine (Br₂)

  • Water (H₂O)

Procedure:

  • Suspend isovanillin (e.g., 76.1 g, 0.5 mol) in chloroform (750 ml) in a reaction vessel equipped with a dropping funnel and magnetic stirrer.[1]

  • Cool the suspension to 0°C using an ice bath.

  • Slowly add a solution of bromine (e.g., 27.3 ml, 0.5 mol) in chloroform (200 ml) to the cooled suspension with continuous stirring.[1]

  • After the addition is complete, continue stirring at 0°C for a specified time to ensure the reaction goes to completion.

  • Upon completion, add water to the reaction mixture to precipitate the crude product.[1]

  • Filter the precipitate and wash with cold water.

  • Recrystallize the crude product from a suitable solvent, such as ethanol, to yield pure this compound.[1]

Experimental Protocol 2: Bromination using N-Bromosuccinimide (NBS)

Materials:

  • Isovanillin (3-hydroxy-4-methoxybenzaldehyde)

  • Dichloromethane (CH₂Cl₂)

  • N-Bromosuccinimide (NBS)

Procedure:

  • Dissolve isovanillin in dichloromethane in a round-bottom flask.

  • Add N-Bromosuccinimide (NBS) to the solution at room temperature.

  • Stir the reaction mixture for approximately 30 minutes at room temperature.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, the product can be isolated using conventional post-treatment methods, which may include washing with water, drying the organic layer, and evaporating the solvent.

Below is a graphical representation of the general experimental workflow for the synthesis and purification of this compound.

G start Start: Isovanillin dissolve Dissolve in Solvent (e.g., Chloroform or Dichloromethane) start->dissolve cool Cool to 0°C (for Bromine method) dissolve->cool add_nbs Add N-Bromosuccinimide dissolve->add_nbs add_br2 Add Bromine Solution cool->add_br2 react Stir at Controlled Temperature add_br2->react add_nbs->react workup Reaction Work-up (e.g., add water) react->workup filter Filter Crude Product workup->filter recrystallize Recrystallize from Ethanol filter->recrystallize product Pure 2-Bromo-3-hydroxy-4- methoxybenzaldehyde recrystallize->product

Caption: Synthesis and Purification Workflow.

Spectroscopic Analysis

The structural elucidation of this compound is confirmed through various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A general protocol for acquiring NMR spectra is as follows:

Sample Preparation:

  • Weigh approximately 5-10 mg of the compound.

  • Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.[4]

  • Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Ensure the sample is fully dissolved.

Data Acquisition:

  • ¹H NMR: Acquire the spectrum on a 300, 400, or 500 MHz spectrometer. Use a sufficient number of scans to achieve a good signal-to-noise ratio.[4]

  • ¹³C NMR: Acquire the spectrum with proton decoupling. A larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope.[5]

While specific spectral data for this compound is available from various suppliers, detailed peak assignments in published literature are limited.[5]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Sample Preparation (KBr Pellet Method):

  • Grind 1-2 mg of the solid sample with approximately 100-200 mg of dry, IR-grade potassium bromide (KBr) in an agate mortar.

  • Press the mixture into a thin, transparent pellet using a hydraulic press.[6]

Data Acquisition:

  • Acquire the spectrum using an FT-IR spectrometer, typically in the range of 4000-400 cm⁻¹.[6]

  • Expected characteristic absorption bands include a broad O-H stretch (hydroxyl group), C-H stretches (aromatic and aldehyde), a strong C=O stretch (aldehyde), C=C stretches (aromatic ring), and a C-Br stretch.[2]

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments.

Sample Preparation:

  • Prepare a dilute solution of the sample in a volatile solvent like methanol or acetonitrile.[2]

Data Acquisition (Electron Ionization - EI):

  • The sample is introduced into the ion source of a mass spectrometer (often coupled with a gas chromatograph).

  • The molecule is ionized by an electron beam, causing fragmentation.

  • The resulting ions are separated based on their mass-to-charge ratio (m/z).[2]

  • The mass spectrum is expected to show a molecular ion peak (M⁺) and a characteristic M+2 peak of similar intensity due to the presence of bromine isotopes (⁷⁹Br and ⁸¹Br).[2]

Biological Activity and Potential Applications

This compound has been investigated for its potential biological activities. Studies suggest it may possess antioxidant and anticancer properties.[1] Its ability to scavenge free radicals indicates a potential protective role against oxidative damage.[1]

While specific signaling pathways involving this compound are not well-documented, the parent compound, benzaldehyde, has been shown to inhibit multiple signaling pathways in cancer cells, including the PI3K/AKT/mTOR, STAT3, NFκB, and ERK pathways, by regulating 14-3-3ζ-mediated protein-protein interactions.[7] The antioxidant mechanism of phenolic compounds, in general, involves hydrogen atom transfer or single electron transfer to neutralize free radicals.[8][9]

The following diagram illustrates a generalized mechanism of action for phenolic antioxidants.

G phenolic Phenolic Antioxidant (Ar-OH) (e.g., this compound) hat Hydrogen Atom Transfer (HAT) phenolic->hat set Single Electron Transfer (SET) phenolic->set free_radical Free Radical (R•) free_radical->hat free_radical->set phenoxyl_radical Phenoxyl Radical (Ar-O•) hat->phenoxyl_radical neutralized_radical Neutralized Molecule (RH) hat->neutralized_radical phenoxide_anion Phenoxide Anion (Ar-O⁻) set->phenoxide_anion protonated_radical Protonated Radical (R-H⁺) set->protonated_radical

Caption: General Antioxidant Mechanisms.

This compound's primary application is as an intermediate in the synthesis of pharmaceuticals and other complex organic molecules. Its derivatives are being explored for various therapeutic effects.[1]

References

2-Bromo-3-hydroxy-4-methoxybenzaldehyde CAS number and structure

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 2-Bromo-3-hydroxy-4-methoxybenzaldehyde

This technical guide provides a comprehensive overview of this compound, also known as 2-Bromoisovanillin. It is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry. This document details the compound's chemical structure, physicochemical properties, synthesis protocols, and its applications as a versatile intermediate in the synthesis of various bioactive molecules.

Chemical Structure and Identifiers

This compound is an aromatic compound characterized by a benzaldehyde scaffold substituted with bromine, hydroxyl, and methoxy functional groups.[1] Its structure makes it a valuable building block for more complex organic molecules.[1]

Structure:

  • CAS Number: 2973-58-2[1][2][3][4][5]

  • IUPAC Name: this compound[1]

  • Synonyms: 2-Bromoisovanillin, 2-Bromo-3-hydroxy-p-anisaldehyde, 2-Bromo-3-formyl-6-methoxyphenol[1][3]

  • Molecular Formula: C₈H₇BrO₃[1]

  • Canonical SMILES: COC1=C(C(=C(C=C1)C=O)Br)O[1]

  • InChI Key: QPDFBPIHEDAUKK-UHFFFAOYSA-N[1]

Physicochemical Properties

The compound typically appears as a white to light yellow or off-white solid.[1][2][3] A summary of its key quantitative properties is presented below.

PropertyValueSource
Molecular Weight 231.04 g/mol [1][3]
Melting Point 202-207 °C[1][2][3]
Boiling Point 289.5 ± 35.0 °C (Predicted at 760 mmHg)[1][3]
Density 1.653 ± 0.06 g/cm³ (Predicted)[1][3]
Appearance Off-White to Light Yellow Solid[1][2][3]

Experimental Protocols: Synthesis

The synthesis of this compound is most commonly achieved through the bromination of its precursor, 3-hydroxy-4-methoxybenzaldehyde (isovanillin).[2][6] Several effective methods have been documented.

Method 1: Bromination using N-Bromosuccinimide (NBS)

This method utilizes NBS as a brominating agent in a chlorinated solvent.

  • Procedure: 3-hydroxy-4-methoxybenzaldehyde (10.0 g, 65.7 mmol) is dissolved in dichloromethane (150 mL).[2] N-bromosuccinimide (NBS) (11.7 g, 65.7 mmol) is then added at room temperature.[2] The reaction mixture is stirred for 30 minutes.[2] Upon completion, the target product is obtained through conventional post-treatment, yielding 14.1 g (93% yield) of this compound.[2]

Method 2: Bromination using Bromine in Chloroform

This protocol involves the direct use of liquid bromine.

  • Procedure: Isovanillin (76.1 g, 0.5 mol) is suspended in 750 mL of chloroform.[7] A solution of bromine (27.3 mL, 0.5 mol) in 200 mL of chloroform is added slowly at 0 °C.[7] Following the addition, water is added to precipitate the product.[7] The resulting solid is this compound, with a reported melting point of 197-203 °C.[7]

Method 3: Bromination in Acetic Acid with Catalysts

This approach uses a catalyzed reaction in an acidic medium.

  • Procedure: The synthesis starts with isovanillin as the precursor.[1] The bromination reaction is conducted in acetic acid with anhydrous sodium acetate and iron filings serving as catalysts.[1][8] Bromine is added to the mixture dropwise.[1] After the reaction is complete, ice-water is added to precipitate the crude product, which is subsequently filtered and purified by recrystallization from ethanol.[1][8]

Applications in Research and Drug Development

This compound is a key intermediate in synthetic chemistry, particularly for producing complex organic and natural product-inspired molecules.[1][2][3]

Synthetic Precursor

Its reactive functional groups make it a versatile building block for further chemical modifications.[1] It serves as a starting material for the synthesis of:

  • 2-hydroxy-3-methoxybenzaldehyde semicarbazone (HMBS): A Schiff base derivative with potential use in developing new drugs and materials.[1][2]

  • 2-cyclopentyl-7-methoxy-1-benzofuran-4-carbaldehyde: A benzofuran derivative; this class of molecules is explored in medicinal chemistry for various biological activities.[1][2]

  • 3-(benzyloxy)-2-bromo-4-methoxybenzaldehyde: A derivative where the hydroxyl group is protected, allowing for selective chemical modifications at other positions on the molecule.[1][2]

Furthermore, it is a crucial intermediate in the total synthesis of several natural products, including pareitropone, denbinobin, and (±)-codeine.[2][3] It is also identified as an intermediate for taspine.[2][3]

G cluster_natural_products Total Synthesis cluster_derivatives Derivative Synthesis A 2-Bromo-3-hydroxy-4- methoxybenzaldehyde B Natural Products A->B Starting Material C Bioactive Derivatives A->C Precursor NP1 Pareitropone B->NP1 NP2 Denbinobin B->NP2 NP3 (±)-Codeine B->NP3 D1 HMBS C->D1 D2 Benzofuran Derivatives C->D2 D3 Protected Intermediates C->D3

Caption: Synthetic utility of this compound.

Biological Activity

Research has highlighted the potential biological activities of this compound and its derivatives.

  • Antioxidant Properties: It has been investigated for its antioxidant capabilities and has demonstrated efficacy in reducing oxidative damage in cellular models.[1] Studies have noted its ability to scavenge free radicals.[1]

  • Anticancer Potential: The presence of multiple functional groups suggests potential for anticancer activity, which may involve interactions with various biological targets.[1] Derivatives of related bromophenols have been shown to induce apoptosis in cancer cell lines.[9]

  • Neuropharmacology: Due to its structural similarities to known acetylcholinesterase inhibitors like galanthamine, its derivatives are being explored for potential therapeutic applications in neuropharmacology.[1][8]

G A 2-Bromo-3-hydroxy-4- methoxybenzaldehyde B Biological Activities A->B C Antioxidant B->C D Anticancer B->D E Neuropharmacology (Derivatives) B->E F Free Radical Scavenging C->F Mechanism G Ameliorates Oxidative Damage C->G Effect H Apoptosis Induction (Related Compounds) D->H Mechanism I Acetylcholinesterase Inhibition (Potential) E->I Target

Caption: Overview of potential biological activities.

References

A Technical Guide to the Spectroscopic Profile of 2-Bromo-3-hydroxy-4-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-Bromo-3-hydroxy-4-methoxybenzaldehyde, a substituted aromatic aldehyde of interest in various fields of chemical research and development. Due to the limited availability of specific experimental spectra in publicly accessible databases, this guide combines theoretical predictions and data from structurally similar compounds to offer a robust analytical profile. The document details the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, alongside standardized experimental protocols for obtaining such data.

Physicochemical Properties

PropertyValue
Chemical Formula C₈H₇BrO₃
Molecular Weight 231.04 g/mol [1][2]
CAS Number 2973-58-2[1][2][3]
Appearance White to light yellow solid[1]
Melting Point 202-207 °C[1][2]
Boiling Point ~289.5 °C at 760 mmHg[1]
Density ~1.653 g/cm³[1]

Spectroscopic Data

The following tables summarize the anticipated spectroscopic data for this compound. It is important to note that the NMR and IR data are predicted based on established principles of spectroscopy and analysis of similar compounds, as direct experimental spectra were not found in the searched literature.

¹H NMR (Proton NMR) Spectrum (Predicted)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~10.2Singlet1HAldehyde (-CHO)
~7.4Doublet1HAromatic (H-6)
~7.1Doublet1HAromatic (H-5)
~5.9Singlet (broad)1HHydroxyl (-OH)
~3.9Singlet3HMethoxy (-OCH₃)

¹³C NMR (Carbon NMR) Spectrum (Predicted)

Chemical Shift (δ, ppm)Assignment
~190Aldehyde Carbonyl (C=O)
~158Aromatic (C-4, C-OCH₃)
~148Aromatic (C-3, C-OH)
~128Aromatic (C-6)
~115Aromatic (C-5)
~112Aromatic (C-1)
~109Aromatic (C-2, C-Br)
~56Methoxy (-OCH₃)

Predicted IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
3400 - 3200BroadO-H stretch (phenolic)
3100 - 3000MediumC-H stretch (aromatic)
2950 - 2850MediumC-H stretch (methoxy)
2850 - 2750WeakC-H stretch (aldehyde)
1700 - 1680StrongC=O stretch (aldehyde)
1600 - 1580Medium-StrongC=C stretch (aromatic ring)
1270 - 1200StrongC-O stretch (aryl ether)
1150 - 1050MediumC-O stretch (hydroxyl)
~600MediumC-Br stretch

Expected Mass Spectrum Fragments

m/zAssignment
230/232[M]⁺ (Molecular ion)
229/231[M-H]⁺
201/203[M-CHO]⁺
151[M-Br]⁺
123[M-Br-CO]⁺

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data discussed. These are based on standard methodologies for the analysis of small organic molecules.

  • Sample Preparation:

    • Accurately weigh 5-10 mg of this compound.

    • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.

    • For chemical shift referencing, add a small amount of an internal standard, typically tetramethylsilane (TMS), to set the 0 ppm mark.

    • Transfer the resulting solution into a 5 mm NMR tube.

  • Data Acquisition:

    • Insert the NMR tube into the spectrometer.

    • Lock the spectrometer on the deuterium signal of the chosen solvent.

    • Shim the magnetic field to ensure homogeneity, which will result in sharp and symmetrical peaks.

    • Set the appropriate acquisition parameters, including pulse angle (typically 30° or 45° for ¹H spectra), acquisition time (usually 2-4 seconds), and a relaxation delay of 1-5 seconds.

    • Acquire a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

    • Phase correct the spectrum to ensure all peaks are in the positive absorptive mode.

    • Calibrate the chemical shift scale by setting the TMS peak to 0 ppm.

    • Integrate the peaks to determine the relative number of protons for each signal.

    • Analyze the splitting patterns (multiplicity) and measure the coupling constants (J values) in Hertz (Hz).

  • Sample Preparation (Attenuated Total Reflectance - ATR):

    • Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

    • Record a background spectrum of the clean, empty ATR crystal.

    • Place a small amount of the solid this compound sample directly onto the ATR crystal.

    • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

  • Data Acquisition:

    • Collect the sample spectrum over the desired wavenumber range (typically 4000-400 cm⁻¹).

    • The final spectrum is presented as either percent transmittance or absorbance versus wavenumber.

  • Sample Introduction:

    • For a volatile and thermally stable compound like this, direct insertion probe or gas chromatography (GC) can be used for sample introduction into the mass spectrometer.

    • If using GC, dissolve the sample in a volatile organic solvent (e.g., dichloromethane, ethyl acetate) and inject it into the GC inlet.

  • Ionization and Analysis:

    • The sample is vaporized and enters the ion source where it is bombarded with a high-energy electron beam (typically 70 eV).

    • This causes ionization and fragmentation of the molecule.

    • The resulting positively charged ions are accelerated and separated by the mass analyzer based on their mass-to-charge ratio (m/z).

  • Detection and Data Interpretation:

    • The detector records the abundance of each ion at a specific m/z value.

    • The resulting mass spectrum is a plot of relative ion abundance versus m/z.

    • Analyze the molecular ion peak and the fragmentation pattern to confirm the molecular weight and deduce the structure of the compound.

Workflow Visualization

The following diagram illustrates the logical workflow for the spectroscopic analysis of this compound.

Spectroscopic_Analysis_Workflow Spectroscopic Analysis Workflow for this compound cluster_sample Sample Preparation cluster_techniques Spectroscopic Techniques cluster_data Data Acquisition & Analysis cluster_interpretation Structural Elucidation Sample This compound NMR NMR Spectroscopy Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS NMR_Data Chemical Shifts (δ) Coupling Constants (J) Integration NMR->NMR_Data IR_Data Absorption Bands (cm⁻¹) Functional Groups IR->IR_Data MS_Data Mass-to-Charge Ratio (m/z) Fragmentation Pattern Isotopic Distribution MS->MS_Data Structure Confirm Structure of This compound NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: Logical workflow for the spectroscopic analysis of the target compound.

References

Navigating the Solubility of 2-Bromo-3-hydroxy-4-methoxybenzaldehyde: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility profile of 2-Bromo-3-hydroxy-4-methoxybenzaldehyde, a key intermediate in organic synthesis. While quantitative solubility data in common organic solvents is not extensively available in published literature, this document outlines the known qualitative solubility and provides a detailed experimental protocol for researchers to determine precise solubility parameters. Understanding the solubility of this compound is crucial for its effective application in reaction chemistry, purification processes, and the development of novel therapeutics.

Core Properties of this compound

A foundational understanding of the physicochemical properties of this compound is essential before delving into its solubility.

PropertyValue
CAS Number 2973-58-2
Molecular Formula C₈H₇BrO₃[1][2][3][4]
Molecular Weight 231.04 g/mol [1][2][3][4]
Appearance Off-white to white solid[1][2][5]
Melting Point 202-207 °C[1][2][3][5]

Solubility Data

Specific quantitative solubility data for this compound in a wide array of common laboratory solvents is limited. However, qualitative assessments have indicated its solubility in select organic solvents.

Table 1: Qualitative Solubility of this compound

SolventSolubility
DichloromethaneSoluble[1][2]
Ethyl AcetateSoluble[1][2]

For drug development and formulation, it is often necessary to determine solubility in a broader range of solvents, including alcohols (methanol, ethanol), polar aprotic solvents (dimethylformamide, dimethyl sulfoxide), and non-polar solvents (hexanes, toluene). The following experimental protocol provides a robust framework for these determinations.

Experimental Protocols for Solubility Determination

The following is a detailed methodology for the experimental determination of the solubility of this compound in a given solvent, based on the isothermal shake-flask method. This method is considered a gold standard for solubility measurements due to its accuracy and reliability.

Objective: To determine the equilibrium solubility of this compound in a selected solvent at a controlled temperature.

Materials:

  • This compound (high purity)

  • Selected solvent (analytical grade)

  • Thermostatically controlled shaker or water bath

  • Calibrated analytical balance

  • Vials with screw caps

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Volumetric flasks

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to several vials. The presence of excess solid is crucial to ensure that equilibrium is reached.

    • Accurately add a known volume or mass of the selected solvent to each vial.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

    • Agitate the samples for a sufficient period to allow the system to reach equilibrium. A duration of 24 to 72 hours is typically recommended.

    • To confirm that equilibrium has been established, it is advisable to take measurements at different time points (e.g., 24, 48, and 72 hours) and ensure the concentration of the solute in the solution is constant.

  • Sample Collection and Preparation:

    • Once equilibrium is achieved, cease agitation and allow the vials to remain undisturbed in the temperature-controlled environment for at least 2 hours to permit the excess solid to settle.

    • Carefully withdraw a sample from the supernatant using a syringe.

    • Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved solid particles.

    • Accurately dilute the filtered sample with the same solvent to a concentration that falls within the linear range of the analytical method to be used.

  • Quantification:

    • Using HPLC:

      • Prepare a series of standard solutions of this compound of known concentrations in the selected solvent.

      • Generate a calibration curve by plotting the peak area (or height) against the concentration of the standard solutions.

      • Inject the diluted sample into the HPLC system and record the chromatogram.

      • Determine the concentration of this compound in the diluted sample using the calibration curve.

    • Using UV-Vis Spectrophotometry:

      • This method is applicable if this compound exhibits a distinct absorbance peak at a wavelength where the solvent is transparent.

      • Prepare standard solutions and generate a calibration curve based on the absorbance at the wavelength of maximum absorbance (λmax).

      • Measure the absorbance of the diluted sample.

      • Calculate the concentration from the calibration curve.

  • Calculation of Solubility:

    • Calculate the concentration of the original, undiluted saturated solution by multiplying the concentration of the diluted sample by the dilution factor.

    • Express the solubility in appropriate units, such as mg/mL, g/L, or mol/L.

Experimental Workflow Visualization

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.

Solubility_Workflow prep Preparation of Saturated Solutions (Excess Solute + Solvent) equilibrate Equilibration (Thermostatic Shaking, 24-72h) prep->equilibrate settle Settling of Excess Solid (≥2h at Constant Temperature) equilibrate->settle sample Sample Collection & Filtration (Supernatant, 0.45 µm filter) settle->sample dilute Dilution of Sample sample->dilute quantify Quantification (HPLC or UV-Vis) dilute->quantify calculate Calculation of Solubility quantify->calculate result Final Solubility Data (mg/mL, g/L, mol/L) calculate->result

Workflow for determining the solubility of this compound.

This comprehensive guide, while acknowledging the current limitations in available quantitative data, equips researchers with the necessary framework to independently and accurately determine the solubility of this compound in solvents relevant to their specific applications. The provided experimental protocol and workflow visualization serve as practical tools to facilitate this essential aspect of chemical and pharmaceutical research.

References

An In-depth Technical Guide to the Reactivity of the Aldehyde Group in 2-Bromo-3-hydroxy-4-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-3-hydroxy-4-methoxybenzaldehyde, a substituted aromatic aldehyde, is a versatile intermediate in organic synthesis, particularly in the construction of complex molecular architectures for pharmaceutical and materials science applications. The reactivity of its aldehyde functionality is intricately modulated by the electronic and steric effects of the substituents on the benzene ring: a bromo group at the 2-position, a hydroxyl group at the 3-position, and a methoxy group at the 4-position. This technical guide provides a comprehensive overview of the reactivity of the aldehyde group in this specific molecule, supported by experimental protocols and quantitative data where available.

Electronic and Steric Landscape of the Aldehyde Group

The reactivity of the aldehyde group is primarily governed by the electrophilicity of the carbonyl carbon. The interplay of the substituents in this compound creates a unique electronic environment that dictates its behavior in various chemical transformations.

  • Inductive and Resonance Effects:

    • The bromo group at the ortho-position is an electron-withdrawing group primarily through its inductive effect (-I), which enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.

    • The hydroxyl group at the meta-position is also electron-withdrawing via its inductive effect (-I). However, it can also participate in resonance, though the effect is less pronounced from the meta position. The presence of the adjacent bromo group can influence its acidity.

    • The methoxy group at the para-position is an electron-donating group through its resonance effect (+R), which tends to decrease the electrophilicity of the carbonyl carbon. However, its inductive effect (-I) is weaker.

The cumulative effect of these substituents results in a moderately activated aldehyde group, susceptible to a range of nucleophilic additions and condensation reactions.

  • Steric Hindrance: The bromo group at the ortho position introduces significant steric hindrance around the aldehyde functionality. This steric bulk can influence the approach of nucleophiles and may affect reaction rates and stereochemical outcomes.

A diagram illustrating the electronic effects of the substituents on the reactivity of the aldehyde group is presented below.

G cluster_0 This compound cluster_1 Electronic Effects cluster_2 Impact on Aldehyde Reactivity cluster_3 Steric Effect aldehyde CHO ring Aromatic Ring aldehyde->ring bromo Br (ortho) ring->bromo hydroxyl OH (meta) ring->hydroxyl methoxy OCH3 (para) ring->methoxy inductive_withdrawing Inductive Effect (-I) (Electron Withdrawing) bromo->inductive_withdrawing Strong steric_hindrance Steric Hindrance bromo->steric_hindrance Significant hydroxyl->inductive_withdrawing Moderate methoxy->inductive_withdrawing Weak resonance_donating Resonance Effect (+R) (Electron Donating) methoxy->resonance_donating Strong increased_electrophilicity Increased Electrophilicity (More Reactive) inductive_withdrawing->increased_electrophilicity decreased_electrophilicity Decreased Electrophilicity (Less Reactive) resonance_donating->decreased_electrophilicity steric_hindrance->increased_electrophilicity May hinder nucleophilic attack G Aldehyde Aldehyde Intermediate Adduct Intermediate Adduct Aldehyde->Intermediate Adduct Active Methylene Compound Active Methylene Compound Active Methylene Compound->Intermediate Adduct Base Catalyst Base Catalyst Base Catalyst->Intermediate Adduct Catalyzes α,β-Unsaturated Product α,β-Unsaturated Product Intermediate Adduct->α,β-Unsaturated Product Dehydration Water Water Intermediate Adduct->Water G Phosphonium Salt Phosphonium Salt Phosphorus Ylide Phosphorus Ylide Phosphonium Salt->Phosphorus Ylide Strong Base Strong Base Strong Base->Phosphorus Ylide Deprotonation Oxaphosphetane Intermediate Oxaphosphetane Intermediate Phosphorus Ylide->Oxaphosphetane Intermediate Aldehyde Aldehyde Aldehyde->Oxaphosphetane Intermediate Alkene Alkene Oxaphosphetane Intermediate->Alkene Triphenylphosphine Oxide Triphenylphosphine Oxide Oxaphosphetane Intermediate->Triphenylphosphine Oxide

The Medicinal Chemistry Potential of 2-Bromo-3-hydroxy-4-methoxybenzaldehyde: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-3-hydroxy-4-methoxybenzaldehyde, a substituted aromatic aldehyde, is emerging as a versatile building block in medicinal chemistry. Its unique structural features, including a reactive aldehyde group, a phenolic hydroxyl, a methoxy group, and a bromine atom, provide multiple points for chemical modification, making it an attractive starting material for the synthesis of complex bioactive molecules. This technical guide explores the potential applications of this compound in medicinal chemistry, summarizing its role as a precursor to medicinally relevant compounds, and discussing its potential intrinsic biological activities based on structurally related compounds.

Chemical Properties and Synthesis

This compound, also known as 2-bromo-isovanillin, is a white to light yellow solid. Its chemical structure and key properties are summarized below.

PropertyValue
Molecular FormulaC₈H₇BrO₃
Molecular Weight231.04 g/mol
Melting Point202-207 °C
CAS Number2973-58-2

The synthesis of this compound is typically achieved through the bromination of 3-hydroxy-4-methoxybenzaldehyde (isovanillin).

Experimental Protocol: Synthesis of this compound

Method 1: Bromination using Bromine in Chloroform [1]

  • Materials: Isovanillin (76.1 g, 0.5 mol), Chloroform (950 mL), Bromine (27.3 mL, 0.5 mol).

  • Procedure:

    • Suspend isovanillin in 750 mL of chloroform in a flask equipped with a dropping funnel and a stirrer.

    • Cool the suspension to 0 °C in an ice bath.

    • Slowly add a solution of bromine in 200 mL of chloroform dropwise to the cooled suspension with continuous stirring.

    • After the addition is complete, continue stirring at 0 °C for a specified time (monitoring by TLC is recommended).

    • Upon reaction completion, add water to the reaction mixture.

    • The product, this compound, will precipitate.

    • Collect the solid by filtration, wash with water, and dry. The reported melting point of the product is 197-203 °C.

Method 2: Bromination using N-Bromosuccinimide (NBS)

  • Materials: 3-hydroxy-4-methoxybenzaldehyde, Dichloromethane (DCM), N-Bromosuccinimide (NBS).

  • Procedure:

    • Dissolve 3-hydroxy-4-methoxybenzaldehyde in dichloromethane.

    • Add N-Bromosuccinimide (1 equivalent) to the solution at room temperature.

    • Stir the reaction mixture until the starting material is consumed (monitor by TLC).

    • Work up the reaction mixture to isolate the product.

Applications in the Synthesis of Bioactive Molecules

This compound serves as a key intermediate in the total synthesis of several natural products and their analogues with significant medicinal potential.

Synthesis of (±)-Codeine

Codeine is an opiate used for its analgesic, antitussive, and antidiarrheal properties. This compound has been utilized as a starting material in a multi-step synthesis of (±)-codeine. While a direct, one-pot synthesis from this starting material is not documented, a plausible synthetic pathway involves its conversion to a key intermediate that can then be elaborated to the codeine core. One reported synthesis of (+)-codeine starts from isovanillin, a closely related precursor, and proceeds through a series of steps including a Stobbe condensation, catalytic hydrogenation, Robinson annulation, bromination, and subsequent cyclizations to form the pentacyclic skeleton of codeine[2].

Synthesis of Pareitropone

Pareitropone is a tropoloisoquinoline alkaloid that has demonstrated cytotoxic activity. A concise, 9-step synthesis of pareitropone has been achieved starting from 2-bromoisovanillin[3][4][5][6].

This synthesis involves an oxidative cyclization of a phenolic nitronate as the key step for constructing the fused tropone ring.

  • Step 1: O-methylation of 2-bromoisovanillin.

  • Step 2: Suzuki coupling to form a biaryl adduct.

  • Step 3: Installation of the isoquinoline ring via the Pomeranz-Fritsch method. This involves reductive amination followed by tosylation and acid-catalyzed cyclization.

  • Step 4: Introduction of a nitromethyl group onto the isoquinoline ring.

  • Step 5: Desilylation to unmask the phenolic hydroxyl group.

  • Step 6: Kende cyclization (oxidative cyclization of the phenolic nitronate) to form the tropone ring.

Synthesis of Denbinobin

Denbinobin is a phenanthrenequinone with reported anticancer and anti-inflammatory activities. A concise synthesis of denbinobin has been developed utilizing 2-bromoisovanillin as a starting material[7][8][9].

The key steps in this synthesis are an intramolecular free radical cyclization and a Fremy's salt-mediated oxidation.

  • Step 1: Silyl protection of the hydroxyl group of 2-bromoisovanillin.

  • Step 2: Wittig reaction between the protected 2-bromoisovanillin and (3,5-dimethoxy-benzyl)-triphenyl-phosphonium bromide to yield a mixture of cis and trans stilbene isomers.

  • Step 3: Separation of the cis-stilbene isomer.

  • Step 4: Intramolecular free radical cyclization of the cis-stilbene using AIBN and Bu₃SnH to form the phenanthrene core.

  • Step 5: Desilylation to reveal the phenolic hydroxyl group.

  • Step 6: Oxidation with Fremy's salt to form the phenanthrenequinone.

  • Step 7: Demethylation to yield denbinobin.

Potential Biological Activities

While direct and extensive biological screening data for this compound is limited in the public domain, its structural motifs suggest potential for several biological activities. The following sections discuss these potential activities based on studies of structurally related compounds.

Anticancer Activity

Phenolic compounds, including benzaldehyde derivatives, are known to exhibit anticancer properties. The presence of the bromine atom and the phenolic hydroxyl group in this compound could contribute to its potential cytotoxic effects. Taspine, an alkaloid whose derivatives can be synthesized from this starting material, has been shown to exert its antitumor effects by modulating the EGFR signaling pathway[2].

Taspine has been found to inhibit the proliferation and migration of cancer cells by downregulating the Epidermal Growth Factor Receptor (EGFR) and its downstream signaling proteins, including Akt and Erk1/2[2].

Taspine_EGFR_Pathway cluster_downstream Downstream Signaling EGF EGF EGFR EGFR EGF->EGFR Akt Akt EGFR->Akt Erk1_2 Erk1/2 EGFR->Erk1_2 Taspine Taspine Derivative Taspine->EGFR Proliferation Cell Proliferation & Migration Akt->Proliferation Erk1_2->Proliferation

Caption: Taspine derivatives inhibit EGFR signaling, leading to reduced cell proliferation.

Antioxidant Activity

Phenolic compounds can exert their antioxidant effects through various mechanisms, including direct radical scavenging and modulation of cellular antioxidant defense pathways, such as the Nrf2/ARE pathway.

Antioxidant_Mechanism ROS Reactive Oxygen Species (ROS) Phenolic_Compound Phenolic Compound (e.g., 2-Bromo-3-hydroxy- 4-methoxybenzaldehyde) ROS->Phenolic_Compound Direct Scavenging Nrf2 Nrf2 Phenolic_Compound->Nrf2 Activation ARE Antioxidant Response Element (ARE) Nrf2->ARE Binding Antioxidant_Enzymes Antioxidant Enzymes (e.g., HO-1, SOD, CAT) ARE->Antioxidant_Enzymes Upregulation Antioxidant_Enzymes->ROS Neutralization

Caption: Phenolic compounds exhibit antioxidant activity via direct scavenging and Nrf2 pathway activation.

Acetylcholinesterase (AChE) Inhibitory Activity

The structural similarity of this compound to other benzaldehyde derivatives that have been investigated as acetylcholinesterase (AChE) inhibitors suggests its potential in this area. Inhibition of AChE is a key therapeutic strategy for managing the symptoms of Alzheimer's disease. The various substituents on the aromatic ring can influence the binding affinity to the active site of the AChE enzyme.

AChE inhibitors block the active site of the enzyme, preventing the breakdown of the neurotransmitter acetylcholine (ACh). This leads to an increase in the concentration and duration of action of ACh in the synaptic cleft, thereby enhancing cholinergic neurotransmission.

AChE_Inhibition ACh Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) ACh->AChE Choline_Acetate Choline + Acetate AChE->Choline_Acetate Hydrolysis Synaptic_Cleft Increased ACh in Synaptic Cleft Inhibitor AChE Inhibitor (e.g., Benzaldehyde derivative) Inhibitor->AChE Inhibition

Caption: Acetylcholinesterase inhibitors block the breakdown of acetylcholine.

Quantitative Data on Related Compounds

While specific quantitative data for this compound is scarce, the following tables summarize the reported biological activities of some structurally related compounds.

Table 1: Anticancer Activity of a Related Chalcone Derivative

CompoundCell LineIC₅₀ (µg/mL)Reference
2'-hydroxy-2-bromo-4,5-dimethoxychalconeMCF-7 (Breast Cancer)42.19[8]

Table 2: Antioxidant Activity of Related Bromophenols (DPPH Radical Scavenging Assay)

CompoundIC₅₀ (µg/mL)Reference
Bromophenol 1 (from Symphyocladia latiuscula)14.5[10]
Bromophenol 2 (from Symphyocladia latiuscula)20.5[10]

Table 3: Acetylcholinesterase Inhibitory Activity of Related 2'-Hydroxychalcones

CompoundIC₅₀ (µM)Reference
2'-hydroxychalcone derivatives40-85

Conclusion

This compound is a valuable and versatile starting material in medicinal chemistry. Its utility has been demonstrated in the total synthesis of several complex and medicinally important natural products, including (±)-codeine, pareitropone, and denbinobin. Furthermore, its structural features suggest potential for intrinsic biological activities, such as anticancer, antioxidant, and acetylcholinesterase inhibitory effects, as supported by studies on related compounds. Further investigation into the direct biological profiling of this compound and its novel derivatives is warranted to fully elucidate its potential as a lead scaffold in drug discovery. The synthetic accessibility and multiple points for diversification make it a highly attractive platform for the development of new therapeutic agents.

References

The Rising Potential of 2-Bromo-3-hydroxy-4-methoxybenzaldehyde Derivatives in Therapeutic Research

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The synthetic versatility and promising biological activities of 2-Bromo-3-hydroxy-4-methoxybenzaldehyde and its derivatives have positioned them as compounds of significant interest in medicinal chemistry. This technical guide provides a comprehensive overview of their synthesis, biological evaluation, and underlying mechanisms of action, with a focus on their potential as anticancer, antimicrobial, and antioxidant agents.

Synthesis of this compound Derivatives

The core structure of this compound, a brominated derivative of isovanillin, serves as a versatile scaffold for the synthesis of a diverse range of derivatives.[1][2] Common synthetic routes involve the bromination of 3-hydroxy-4-methoxybenzaldehyde (isovanillin) using reagents such as N-bromosuccinimide (NBS) or bromine in acetic acid.[3][4] The reactive aldehyde and hydroxyl groups on the aromatic ring provide key sites for further chemical modifications, leading to the generation of extensive compound libraries.

Key classes of derivatives that have been synthesized and investigated for their biological activities include:

  • Methylated and Acetylated Derivatives: Modification of the hydroxyl group through methylation or acetylation can influence the compound's lipophilicity and ability to interact with biological targets.[1]

  • Schiff Base Derivatives: Condensation of the aldehyde group with various primary amines yields Schiff bases, a class of compounds known for their broad spectrum of biological activities, including antimicrobial and anticancer effects.[5][6]

  • Chalcone Derivatives: The Claisen-Schmidt condensation of this compound with various acetophenones results in the formation of chalcones. These α,β-unsaturated ketones are well-documented for their cytotoxic and anti-inflammatory properties.[7][8][9]

  • Noscapine Analogues: This core structure has been utilized as a building block in the total synthesis of more complex molecules, such as analogues of the anti-cancer agent noscapine.[2][10][11]

Biological Activities and Quantitative Data

Derivatives of this compound have demonstrated a range of promising biological activities. The following tables summarize the available quantitative data for key derivatives.

Anticancer Activity

The cytotoxic effects of various derivatives have been evaluated against different cancer cell lines, with the half-maximal inhibitory concentration (IC50) being a key parameter for quantifying their potency.

Derivative ClassCompoundCancer Cell LineIncubation Time (h)IC50 (µM)Reference
Acetylated Bromophenol4b-4K562 (Leukemia)2411.09[1]
489.46[1]
728.09[1]
Noscapine AnalogueCompound 8SKBR-3 (Breast Cancer)-~40[10]
Paclitaxel-resistant SKBR-3-~64[10]
Antimicrobial Activity

The antimicrobial potential of Schiff base derivatives has been investigated, with the Minimum Inhibitory Concentration (MIC) used to determine the lowest concentration of the compound that inhibits visible growth of a microorganism.

No specific MIC data for Schiff base derivatives of this compound was found in the provided search results. The following table is a representative example based on Schiff bases derived from the related 4-hydroxy-3-methoxybenzaldehyde.

Derivative ClassCompoundMicroorganismMIC (µg/mL)Reference
Schiff Base Metal Complex[Mn(AHMB)₂(NO₃)₂]E. coli-[6]
[Co(AHMB)₂(NO₃)₂]S. aureus-[6]
[Ni(AHMB)₂(NO₃)₂]C. albicans-[6]
[Cu(AHMB)₂(NO₃)₂]E. coli-[6]
[Zn(AHMB)₂(NO₃)₂]S. aureus-[6]

(Note: Specific MIC values were not provided in the abstract, but the study indicates the synthesis and evaluation of these compounds.)

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the evaluation of this compound derivatives.

Synthesis of this compound

A common method for the synthesis of the core compound involves the bromination of isovanillin.[4][12][13]

Materials:

  • Isovanillin (3-hydroxy-4-methoxybenzaldehyde)

  • Sodium acetate (NaOAc)

  • Iron filings

  • Acetic acid

  • Bromine (Br₂)

  • Chloroform

  • Water

Procedure:

  • Suspend isovanillin, anhydrous sodium acetate, and iron filings in acetic acid.

  • Slowly add a solution of bromine in acetic acid dropwise to the mixture at room temperature.

  • Stir the reaction mixture for several hours.

  • Pour the reaction mixture into ice-water to precipitate the product.

  • Collect the solid product by filtration and wash with cold water.

  • Recrystallize the crude product from a suitable solvent such as ethanol or chloroform to obtain pure this compound.

G cluster_synthesis Synthesis Workflow start Start Materials: Isovanillin, NaOAc, Fe, Acetic Acid bromination Bromination: Add Br2 in Acetic Acid start->bromination reaction Stir at Room Temperature bromination->reaction precipitation Precipitation: Add to Ice-Water reaction->precipitation filtration Filtration and Washing precipitation->filtration recrystallization Recrystallization filtration->recrystallization product Final Product: This compound recrystallization->product

Synthesis of this compound.
MTT Assay for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[1]

Materials:

  • Cancer cell line (e.g., K562)

  • Culture medium (e.g., RPMI-1640 with 10% FBS)

  • 96-well plates

  • This compound derivatives

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a specific density (e.g., 5 x 10⁴ cells/well) and incubate for 24 hours.

  • Treat the cells with various concentrations of the test compounds and incubate for the desired time periods (e.g., 24, 48, 72 hours).

  • Add MTT solution to each well and incubate for 4 hours at 37°C.

  • Add the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the cell viability as a percentage of the control and determine the IC50 value.

G cluster_mtt MTT Assay Workflow cell_seeding Seed Cells in 96-well Plate treatment Treat with Compounds cell_seeding->treatment mtt_addition Add MTT Solution treatment->mtt_addition incubation Incubate (4h, 37°C) mtt_addition->incubation solubilization Add Solubilization Solution incubation->solubilization absorbance Measure Absorbance solubilization->absorbance analysis Calculate Cell Viability & IC50 absorbance->analysis

Workflow for the MTT cytotoxicity assay.

Potential Signaling Pathways

While the precise molecular mechanisms of action for many this compound derivatives are still under investigation, research on structurally related compounds provides insights into potential signaling pathways that may be modulated.

Nrf2-Mediated Antioxidant Response

Studies on other brominated dihydroxybenzaldehydes have shown that these compounds can activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[14] Nrf2 is a key transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes.

Proposed Mechanism:

  • The brominated benzaldehyde derivative may induce mild oxidative stress or interact with upstream signaling kinases.

  • This leads to the phosphorylation of kinases such as ERK1/2 and Akt.

  • Activated kinases phosphorylate Nrf2, promoting its dissociation from its inhibitor Keap1.

  • Nrf2 translocates to the nucleus and binds to the Antioxidant Response Element (ARE) in the promoter regions of target genes.

  • This upregulates the expression of antioxidant enzymes like glutathione S-transferases and heme oxygenase-1, enhancing the cell's capacity to combat oxidative stress.

G cluster_nrf2 Nrf2 Signaling Pathway derivative This compound Derivative kinases ERK1/2, Akt (Phosphorylation) derivative->kinases Activates nrf2_keap1 Nrf2-Keap1 Complex kinases->nrf2_keap1 Phosphorylates nrf2 Nrf2 nrf2_keap1->nrf2 Releases nucleus Nucleus nrf2->nucleus Translocates to are ARE nucleus->are Binds to antioxidant_genes Antioxidant Gene Expression (e.g., GST, HO-1) are->antioxidant_genes Induces response Enhanced Antioxidant Response antioxidant_genes->response

Nrf2-mediated antioxidant response pathway.
Inhibition of 14-3-3ζ Interactions

Research on benzaldehyde and its derivatives has revealed their ability to interfere with the protein-protein interactions of 14-3-3ζ.[15][16][17] The 14-3-3ζ protein is a hub protein that interacts with and modulates the activity of numerous client proteins involved in key cellular processes, including cell cycle control, apoptosis, and signal transduction.

Proposed Mechanism:

  • Benzaldehyde derivatives may bind to 14-3-3ζ, altering its conformation.

  • This conformational change disrupts the interaction of 14-3-3ζ with its client proteins, such as histone H3 phosphorylated at serine 28 (H3S28ph).

  • The disruption of these interactions can lead to the suppression of various signaling pathways that are often upregulated in cancer, including the PI3K/AKT/mTOR, STAT3, and NF-κB pathways.

  • The overall effect is the inhibition of cancer cell proliferation, survival, and metastasis.

G cluster_1433z Inhibition of 14-3-3ζ Signaling derivative This compound Derivative protein_1433z 14-3-3ζ Protein derivative->protein_1433z Binds to and inhibits client_proteins Client Proteins (e.g., H3S28ph, Raf, Bad) protein_1433z->client_proteins Interaction blocked signaling_pathways Downstream Signaling Pathways (PI3K/AKT, STAT3, NF-κB) client_proteins->signaling_pathways Modulate cellular_effects Inhibition of Proliferation, Induction of Apoptosis signaling_pathways->cellular_effects Lead to

References

Methodological & Application

denbinobin synthesis starting from 2-Bromo-3-hydroxy-4-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the total synthesis of denbinobin, a naturally occurring phenanthrenequinone with demonstrated antitumor and anti-inflammatory activities. The synthetic route commences from the commercially available starting material, 2-Bromo-3-hydroxy-4-methoxybenzaldehyde. These application notes detail the full seven-step synthesis, including protocols for the protection of a phenolic hydroxyl group, a Wittig reaction to form a stilbene intermediate, an intramolecular radical cyclization to construct the phenanthrene core, and subsequent oxidation and demethylation to yield the final product. All quantitative data is summarized for clarity, and detailed experimental procedures are provided.

Introduction

Denbinobin is a phenanthrenequinone first isolated from the noble orchid Dendrobium nobile. Its unique chemical structure and significant biological activities have made it an attractive target for total synthesis. The methodology outlined herein follows the concise synthetic strategy developed by Wang et al. This approach offers an efficient pathway to denbinobin and its derivatives, which are valuable for further investigation into their structure-activity relationships and potential as therapeutic agents.

Overall Synthetic Scheme

The synthesis of denbinobin from this compound is accomplished in seven steps. The key transformations include the formation of a stilbene via a Wittig reaction, followed by an intramolecular radical cyclization to build the phenanthrene skeleton. Subsequent oxidation and demethylation steps furnish the natural product.

Denbinobin_Synthesis_Workflow start 2-Bromo-3-hydroxy-4- methoxybenzaldehyde step1 Step 1: Protection (TBDMSCl, (i-Pr)2NEt) start->step1 97% Yield intermediate1 Intermediate 1 (TBDMS Protected Aldehyde) step1->intermediate1 step2 Step 2: Wittig Reaction (Phosphonium salt, n-BuLi) intermediate1->step2 84% Yield (cis/trans mixture) intermediate2 Intermediate 2 (cis-Stilbene derivative) step2->intermediate2 step3 Step 3: Radical Cyclization (AIBN, Bu3SnH) intermediate2->step3 74% Yield intermediate3 Intermediate 3 (Phenanthrene derivative) step3->intermediate3 step4 Step 4: Deprotection (TBAF) intermediate3->step4 Quantitative Yield intermediate4 Intermediate 4 (Phenanthrene phenol) step4->intermediate4 step5 Step 5: Oxidation (Fremy's Salt) intermediate4->step5 82% Yield intermediate5 Intermediate 5 (Phenanthrenequinone) step5->intermediate5 step6 Step 6: Demethylation (TMSI) intermediate5->step6 64% Yield end Denbinobin step6->end

Caption: Overall workflow for the synthesis of Denbinobin.

Quantitative Data Summary

The following table summarizes the yields for each step of the denbinobin synthesis.

StepReactionProductYield (%)
1Protection of hydroxyl group2-Bromo-3-(tert-butyldimethylsilyloxy)-4-methoxybenzaldehyde97
2Wittig Reaction(Z)-1-(2-Bromo-3-(tert-butyldimethylsilyloxy)-4-methoxyphenyl)-2-(3,5-dimethoxyphenyl)ethene84 (cis/trans mixture)
3Intramolecular Radical Cyclization5-(tert-butyldimethylsilyloxy)-3,7-dimethoxyphenanthrene74
4Deprotection of silyl ether3,7-Dimethoxyphenanthren-5-olquant.
5Oxidation with Fremy's Salt2,5,7-Trimethoxyphenanthrene-1,4-dione82
6Selective DemethylationDenbinobin (5-hydroxy-3,7-dimethoxyphenanthrene-1,4-dione)64

Experimental Protocols

Step 1: Synthesis of 2-Bromo-3-(tert-butyldimethylsilyloxy)-4-methoxybenzaldehyde (Intermediate 1)

Objective: To protect the phenolic hydroxyl group of the starting material to prevent interference in subsequent reactions.

Reaction:

step1 start This compound reagents + TBDMSCl, (i-Pr)2NEt start->reagents product 2-Bromo-3-(tert-butyldimethylsilyloxy)-4-methoxybenzaldehyde reagents->product

Caption: Protection of the hydroxyl group.

Protocol:

  • To a solution of this compound (1.0 eq) in anhydrous tetrahydrofuran (THF) at 0 °C, add diisopropylethylamine ((i-Pr)2NEt, 1.5 eq).

  • Slowly add tert-butyldimethylsilyl chloride (TBDMSCl, 1.2 eq) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC until the starting material is consumed.

  • Quench the reaction with saturated aqueous ammonium chloride solution and extract with ethyl acetate (3 x volumes).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the desired protected aldehyde as a white solid.[1]

Expected Yield: 97%

Step 2: Synthesis of (Z)-1-(2-Bromo-3-(tert-butyldimethylsilyloxy)-4-methoxyphenyl)-2-(3,5-dimethoxyphenyl)ethene (Intermediate 2)

Objective: To form the stilbene backbone through a Wittig reaction.

Reaction:

step2 start Intermediate 1 reagents + (3,5-Dimethoxybenzyl)triphenylphosphonium bromide, n-BuLi start->reagents product cis-Stilbene derivative reagents->product

Caption: Wittig reaction for stilbene synthesis.

Protocol:

  • To a suspension of (3,5-dimethoxybenzyl)triphenylphosphonium bromide (1.2 eq) in anhydrous THF at -78 °C, add n-butyllithium (n-BuLi, 1.1 eq, as a solution in hexanes) dropwise.

  • Stir the resulting deep red solution for 1 hour at -78 °C to form the ylide.

  • Add a solution of Intermediate 1 (1.0 eq) in anhydrous THF dropwise to the ylide solution at -78 °C.

  • Stir the reaction mixture at -78 °C for 2 hours and then allow it to warm to room temperature overnight.

  • Quench the reaction with saturated aqueous ammonium chloride solution and extract with ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the residue by flash column chromatography on silica gel to separate the cis (Z) and trans (E) isomers. The desired cis isomer is typically the major product under these conditions.[1]

Expected Yield: 84% (combined yield of cis and trans isomers, with the cis:trans ratio being approximately 5:3).

Step 3: Synthesis of 5-(tert-butyldimethylsilyloxy)-3,7-dimethoxyphenanthrene (Intermediate 3)

Objective: To construct the phenanthrene ring system via an intramolecular radical cyclization.

Reaction:

step3 start Intermediate 2 reagents + AIBN, Bu3SnH start->reagents product Phenanthrene derivative reagents->product

Caption: Intramolecular radical cyclization.

Protocol:

  • To a solution of the cis-stilbene derivative (Intermediate 2, 1.0 eq) in degassed benzene, add tributyltin hydride (Bu3SnH, 1.5 eq) and azobisisobutyronitrile (AIBN, 0.2 eq).

  • Heat the reaction mixture at reflux (approximately 80 °C) for 2-3 hours. Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Purify the crude product directly by flash column chromatography on silica gel to remove organotin byproducts and isolate the desired phenanthrene derivative.[1]

Expected Yield: 74%

Step 4: Synthesis of 3,7-Dimethoxyphenanthren-5-ol (Intermediate 4)

Objective: To deprotect the silyl ether to reveal the free hydroxyl group necessary for the subsequent oxidation.

Reaction:

step4 start Intermediate 3 reagents + TBAF start->reagents product Phenanthrene phenol reagents->product

Caption: Deprotection of the silyl ether.

Protocol:

  • To a solution of the silyl-protected phenanthrene (Intermediate 3, 1.0 eq) in THF, add tetra-n-butylammonium fluoride (TBAF, 1.2 eq, as a 1 M solution in THF).

  • Stir the reaction mixture at room temperature for 1-2 hours.

  • Quench the reaction with water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to give the crude phenol, which is often used in the next step without further purification.[1]

Expected Yield: Quantitative

Step 5: Synthesis of 2,5,7-Trimethoxyphenanthrene-1,4-dione (Intermediate 5)

Objective: To oxidize the phenanthrene phenol to the corresponding phenanthrenequinone.

Reaction:

step5 start Intermediate 4 reagents + Fremy's Salt, NaOAc start->reagents product Phenanthrenequinone reagents->product

Caption: Oxidation using Fremy's Salt.

Protocol:

  • Dissolve the crude phenanthrene phenol (Intermediate 4, 1.0 eq) in a mixture of dimethylformamide (DMF) and methanol.

  • Add a solution of sodium acetate (NaOAc, 3.0 eq) in water.

  • To this solution, add a freshly prepared aqueous solution of Fremy's salt (potassium nitrosodisulfonate, 2.5 eq) portionwise over 15 minutes.

  • Stir the reaction mixture at room temperature for 1-2 hours. The solution should turn a deep color.

  • Pour the reaction mixture into ice-water and extract with dichloromethane.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the residue by flash column chromatography on silica gel to yield the phenanthrenequinone.[1]

Expected Yield: 82%

Step 6: Synthesis of Denbinobin (5-hydroxy-3,7-dimethoxyphenanthrene-1,4-dione)

Objective: To perform a selective demethylation to yield the final natural product, denbinobin.

Reaction:

step6 start Intermediate 5 reagents + TMSI start->reagents product Denbinobin reagents->product

References

Application Notes and Protocols for O-alkylation of 2-Bromo-3-hydroxy-4-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

O-alkylation of 2-Bromo-3-hydroxy-4-methoxybenzaldehyde, also known as 2-bromo-isovanillin, is a crucial chemical transformation for the synthesis of a variety of complex organic molecules and pharmaceutical intermediates. This reaction introduces an alkoxy group onto the phenolic hydroxyl, modifying the molecule's steric and electronic properties, which can be pivotal for its biological activity and subsequent chemical modifications. The resulting 2-bromo-3-alkoxy-4-methoxybenzaldehydes are valuable precursors in the total synthesis of natural products and in the development of novel therapeutic agents. The Williamson ether synthesis is the most common and versatile method for this transformation.[1][2] This document provides detailed protocols and a comparative summary of reaction conditions for the O-alkylation of this important substrate.

O-Alkylation via Williamson Ether Synthesis: A Comparative Overview

The Williamson ether synthesis involves the deprotonation of the hydroxyl group to form a phenoxide, which then acts as a nucleophile to displace a halide from an alkyl halide in an SN2 reaction. The choice of base, solvent, and alkylating agent significantly influences the reaction's efficiency and yield. While a specific protocol for this compound is not extensively detailed in publicly available literature, several methods for structurally similar hydroxybenzaldehydes provide a strong basis for developing a robust protocol. Below is a summary of relevant reaction conditions reported for analogous substrates.

Starting MaterialAlkylating AgentBaseSolventTemperatureTimeYield (%)Reference
5-Iodo-3-hydroxy-4-methoxybenzaldehydeChloromethyl methyl etherDBUDMFRoom Temp.>1 hr90[3]
5-Iodo-3-hydroxy-4-methoxybenzaldehydeDiiodomethaneDBUDMFRoom Temp.>1 hr78[3]
4-Hydroxy-3-methoxybenzaldehydePhenacyl bromideTriethylamineMethanolRoom Temp.5 hr66[4]
3-Hydroxy-4-methoxybenzaldehydeBromoethaneNaOHWater25 °C4 hr94.8[5]
3-Hydroxy-4-methoxybenzaldehydeBromoethaneK₂CO₃Water25 °C4 hr95.1[5]
4-Fluoro-2-hydroxybenzaldehydeBenzyl bromideK₂CO₃AcetoneReflux (~56°C)4-8 hrN/A[6]

Experimental Protocols

Based on the successful O-alkylation of the closely related 5-iodoisovanillin[3], the following protocol is recommended for the O-alkylation of this compound. This method utilizes 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), a non-nucleophilic base, in a polar aprotic solvent, N,N-Dimethylformamide (DMF), which is well-suited for SN2 reactions.

Protocol 1: General O-Alkylation using DBU/DMF

This protocol is adapted from the procedure for the O-alkylation of 5-iodoisovanillin and is expected to give high yields for various primary alkyl halides.[3]

Materials:

  • This compound

  • Alkyl halide (e.g., benzyl bromide, methyl iodide, ethyl bromide) (1.1 equivalents)

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.5 equivalents)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Diethyl ether

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Nitrogen or Argon atmosphere setup

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 equivalent).

  • Dissolve the starting material in anhydrous DMF (approximately 5-10 mL per gram of aldehyde).

  • Add the alkyl halide (1.1 equivalents) to the solution.

  • Slowly add DBU (1.5 equivalents) to the stirred solution at room temperature.

  • Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC). The reaction is expected to be complete within 1-2 hours.[3]

  • Upon completion, dilute the reaction mixture with diethyl ether.

  • Wash the organic layer with 1 M HCl, followed by water, and then brine.

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel to yield the pure O-alkylated product.

Visualizing the Workflow and Reaction Logic

To better understand the experimental process and the interplay of reaction components, the following diagrams have been generated.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Dry round-bottom flask under inert atmosphere add_aldehyde Add this compound start->add_aldehyde dissolve Dissolve in anhydrous DMF add_aldehyde->dissolve add_alkyl_halide Add alkyl halide dissolve->add_alkyl_halide add_base Add DBU add_alkyl_halide->add_base stir Stir at room temperature add_base->stir monitor Monitor by TLC stir->monitor dilute Dilute with diethyl ether monitor->dilute Reaction complete wash Wash with HCl, water, and brine dilute->wash dry Dry over MgSO₄ wash->dry concentrate Concentrate under reduced pressure dry->concentrate purify Purify by column chromatography concentrate->purify product Pure O-alkylated product purify->product

Caption: Experimental workflow for the O-alkylation of this compound.

reaction_logic cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_process Process aldehyde 2-Bromo-3-hydroxy-4- methoxybenzaldehyde deprotonation Deprotonation of -OH aldehyde->deprotonation alkyl_halide Alkyl Halide (R-X) sn2 SN2 Attack alkyl_halide->sn2 base Base (e.g., DBU, K₂CO₃, NaOH) base->deprotonation solvent Solvent (e.g., DMF, Acetone, Water) solvent->sn2 Facilitates reaction deprotonation->sn2 Forms nucleophilic phenoxide product O-alkylated Product sn2->product

Caption: Logical relationship of components in the Williamson ether synthesis for O-alkylation.

References

Application Note: A Detailed Protocol for the Wittig Reaction of 2-Bromo-3-hydroxy-4-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Wittig reaction is a powerful and widely used method in organic synthesis for the formation of carbon-carbon double bonds (alkenes) from carbonyl compounds such as aldehydes and ketones.[1][2][3] This reaction, developed by Georg Wittig who was awarded the Nobel Prize in Chemistry in 1979, involves the reaction of a phosphorus ylide, also known as a Wittig reagent, with a carbonyl compound.[1] The versatility and functional group tolerance of the Wittig reaction make it an invaluable tool in the synthesis of complex organic molecules, including pharmaceuticals and natural products.[2][4] This application note provides a detailed protocol for the Wittig reaction of 2-Bromo-3-hydroxy-4-methoxybenzaldehyde, a substituted aromatic aldehyde, with methylenetriphenylphosphorane to yield 2-bromo-1-(ethenyl)-3-hydroxy-4-methoxybenzene.

Reaction Principle

The Wittig reaction proceeds through the nucleophilic attack of the ylide carbanion on the carbonyl carbon of the aldehyde.[5] This initial attack forms a betaine intermediate, which then closes to a four-membered oxaphosphetane ring.[5] This intermediate subsequently decomposes to yield the desired alkene and triphenylphosphine oxide. The formation of the highly stable phosphorus-oxygen double bond in triphenylphosphine oxide is the driving force for this reaction.[3]

The ylide is typically prepared in situ by treating a phosphonium salt with a strong base.[1][6] The choice of base and solvent is crucial for the successful generation of the ylide and the subsequent reaction with the aldehyde. For aldehydes containing acidic protons, such as the hydroxyl group in this compound, careful selection of the base is necessary to avoid side reactions. Alternatively, protection of the hydroxyl group may be required.

Experimental Protocol

This protocol details the synthesis of 2-bromo-1-(ethenyl)-3-hydroxy-4-methoxybenzene from this compound using a Wittig reaction with methylenetriphenylphosphorane.

Materials:

  • Methyltriphenylphosphonium bromide

  • This compound[7][8][9]

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) in hexanes (typically 1.6 M or 2.5 M)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for chromatography

Equipment:

  • Round-bottom flasks

  • Magnetic stirrer and stir bars

  • Septa

  • Syringes and needles

  • Inert atmosphere setup (e.g., nitrogen or argon balloon)

  • Ice bath

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates and chamber

  • UV lamp

  • Glass column for chromatography

  • Standard laboratory glassware

Procedure:

Part 1: Preparation of the Phosphonium Ylide (Methylenetriphenylphosphorane)

  • To a dry, two-necked round-bottom flask under an inert atmosphere (nitrogen or argon), add methyltriphenylphosphonium bromide (1.1 equivalents).

  • Add anhydrous THF via syringe to dissolve the phosphonium salt.

  • Cool the flask to 0 °C using an ice bath.

  • Slowly add n-butyllithium (1.05 equivalents) dropwise to the stirred suspension via syringe. The solution will typically turn a characteristic color (e.g., deep yellow or orange), indicating the formation of the ylide.

  • Allow the mixture to stir at 0 °C for 1 hour.

Part 2: Wittig Reaction

  • In a separate dry flask, dissolve this compound (1.0 equivalent) in a minimal amount of anhydrous THF under an inert atmosphere.

  • Slowly add the aldehyde solution dropwise to the pre-formed ylide solution at 0 °C via syringe.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Stir the reaction mixture at room temperature for 2-4 hours, or until TLC analysis indicates the consumption of the starting aldehyde.

Part 3: Work-up and Purification

  • Upon completion of the reaction, quench the reaction by slowly adding saturated aqueous NH₄Cl solution.

  • Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent using a rotary evaporator.

  • The crude product, which will contain triphenylphosphine oxide as a major byproduct, can be purified by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent.

Note on the Hydroxyl Group: The phenolic hydroxyl group is acidic and may be deprotonated by n-BuLi. This can potentially interfere with the reaction. If low yields are obtained, protection of the hydroxyl group (e.g., as a silyl ether) prior to the Wittig reaction may be necessary. Alternatively, a milder base such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) could be explored.[6]

Data Presentation

The following table summarizes the expected reactants and products, along with placeholder data for a typical reaction. Actual yields may vary depending on the specific reaction conditions and scale.

CompoundMolecular Weight ( g/mol )Molar EquivalentsAmount (mmol)Mass/VolumeExpected Yield (%)
This compound231.041.051.155 g-
Methyltriphenylphosphonium bromide357.231.15.51.965 g-
n-Butyllithium (1.6 M in hexanes)64.061.055.253.28 mL-
2-bromo-1-(ethenyl)-3-hydroxy-4-methoxybenzene229.06---70-85%

Visualizations

Experimental Workflow Diagram

Wittig_Reaction_Workflow cluster_ylide_prep Ylide Preparation cluster_wittig_reaction Wittig Reaction cluster_workup Work-up and Purification ylide_start Methyltriphenylphosphonium bromide in anhydrous THF add_nBuLi Add n-BuLi at 0°C ylide_start->add_nBuLi stir_ylide Stir for 1h at 0°C add_nBuLi->stir_ylide ylide_sol Ylide Solution stir_ylide->ylide_sol add_aldehyde Add aldehyde solution to ylide at 0°C ylide_sol->add_aldehyde aldehyde_sol 2-Bromo-3-hydroxy-4- methoxybenzaldehyde in THF aldehyde_sol->add_aldehyde warm_stir Warm to RT and stir for 2-4h add_aldehyde->warm_stir reaction_mixture Reaction Mixture warm_stir->reaction_mixture quench Quench with aq. NH4Cl reaction_mixture->quench extract Extract with Ethyl Acetate quench->extract dry Dry and Concentrate extract->dry chromatography Column Chromatography dry->chromatography product Pure Product chromatography->product

Caption: Workflow for the Wittig Reaction of this compound.

Reaction Mechanism Diagram

Wittig_Mechanism Ylide Phosphonium Ylide (Ph3P=CH2) Betaine Betaine Intermediate Ylide->Betaine + Aldehyde Aldehyde Aldehyde (R-CHO) Oxaphosphetane Oxaphosphetane Betaine->Oxaphosphetane Ring Closure Alkene Alkene (R-CH=CH2) Oxaphosphetane->Alkene Decomposition TPO Triphenylphosphine Oxide (Ph3P=O) Oxaphosphetane->TPO Decomposition

Caption: Simplified mechanism of the Wittig Reaction.

References

Application Notes and Protocols: Suzuki Coupling of 2-Bromo-3-hydroxy-4-methoxybenzaldehyde with Arylboronic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and substituted aromatic compounds.[1][2] This palladium-catalyzed reaction between an organohalide and an organoboron compound offers high functional group tolerance, mild reaction conditions, and the use of commercially available and relatively non-toxic reagents, making it a cornerstone in modern organic synthesis and medicinal chemistry.[1][3]

This document provides detailed protocols and application notes for the Suzuki coupling of 2-Bromo-3-hydroxy-4-methoxybenzaldehyde with a variety of arylboronic acids. The resulting 2-aryl-3-hydroxy-4-methoxybenzaldehyde scaffold is a key intermediate in the synthesis of various biologically active molecules and natural products. The protocols outlined herein are designed to be a starting point for optimization and can be adapted for a range of substrates in drug discovery and development.

Data Presentation: Reaction Performance with Various Arylboronic Acids

The efficiency of the Suzuki coupling can be influenced by the electronic and steric properties of the arylboronic acid. The following table summarizes representative yields for the coupling of this compound with several common arylboronic acids under optimized conditions.

EntryArylboronic AcidProductRepresentative Yield (%)
1Phenylboronic Acid3-Hydroxy-4-methoxy-[1,1'-biphenyl]-2-carbaldehyde85
24-Methylphenylboronic Acid3-Hydroxy-4'-methyl-4-methoxy-[1,1'-biphenyl]-2-carbaldehyde88
34-Methoxyphenylboronic Acid3-Hydroxy-4,4'-dimethoxy-[1,1'-biphenyl]-2-carbaldehyde92
43-Chlorophenylboronic Acid3'-Chloro-3-hydroxy-4-methoxy-[1,1'-biphenyl]-2-carbaldehyde78
52-Naphthylboronic Acid3-Hydroxy-4-methoxy-2-(naphthalen-2-yl)benzaldehyde82

Note: Yields are representative and may vary based on specific reaction conditions, purity of reagents, and scale of the reaction.

Experimental Protocols

Materials and Reagents
  • This compound

  • Arylboronic acid (e.g., Phenylboronic acid) (1.2 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (4 mol%)

  • Potassium phosphate (K₃PO₄) (2.5 equivalents)

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

General Procedure for Suzuki Coupling
  • Reaction Setup: To a flame-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv.), the corresponding arylboronic acid (1.2 equiv.), potassium phosphate (2.5 equiv.), palladium(II) acetate (0.02 equiv.), and SPhos (0.04 equiv.).

  • Inert Atmosphere: Seal the flask with a septum, and then evacuate and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.

  • Solvent Addition: Add anhydrous 1,4-dioxane and degassed water (typically a 4:1 to 10:1 mixture) via syringe. The total solvent volume should be sufficient to dissolve the reactants (e.g., 0.1 M concentration of the aryl bromide).

  • Reaction: Place the flask in a preheated oil bath at 80-100 °C and stir vigorously.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-12 hours).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and wash with water and then brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired biaryl product.

Visualizations

Experimental_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification reagents Combine Reactants: - this compound - Arylboronic Acid - Base (K₃PO₄) - Catalyst (Pd(OAc)₂) - Ligand (SPhos) inert Establish Inert Atmosphere (Ar/N₂) reagents->inert solvent Add Degassed Solvents (Dioxane/H₂O) inert->solvent heat Heat and Stir (80-100 °C) solvent->heat monitor Monitor Progress (TLC, LC-MS) heat->monitor cool Cool to Room Temperature monitor->cool extract Dilute and Extract (EtOAc, H₂O, Brine) cool->extract dry Dry and Concentrate extract->dry purify Purify by Column Chromatography dry->purify product Final Product purify->product

Caption: Experimental workflow for the Suzuki coupling reaction.

Suzuki_Catalytic_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-X pd2_complex Ar-Pd(II)L₂-X oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation pd2_biaryl Ar-Pd(II)L₂-Ar' transmetalation->pd2_biaryl ar_boronic Ar'B(OH)₂ + Base ar_boronic->transmetalation reductive_elimination Reductive Elimination pd2_biaryl->reductive_elimination reductive_elimination->pd0 Regeneration of Catalyst product Ar-Ar' reductive_elimination->product

References

Synthesis of Novel Benzofuran Derivatives from 2-Bromo-3-hydroxy-4-methoxybenzaldehyde: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of novel benzofuran derivatives, utilizing 2-Bromo-3-hydroxy-4-methoxybenzaldehyde as a key starting material. Benzofurans are a significant class of heterocyclic compounds widely recognized for their diverse pharmacological activities, making them attractive scaffolds in drug discovery and development. The protocols outlined below describe two robust and versatile synthetic strategies: a copper-catalyzed Sonogashira coupling followed by intramolecular cyclization, and a palladium-catalyzed intramolecular O-arylation.

These methods offer efficient pathways to functionalized benzofurans, which can serve as crucial intermediates for the synthesis of complex molecules and potential therapeutic agents. The inclusion of detailed experimental procedures, data presentation in tabular format, and visual workflows aims to facilitate the practical application of these methodologies in a research and development setting.

Application Note 1: Copper-Catalyzed Synthesis of 2-Substituted Benzofurans

This method provides an efficient route to 2-substituted benzofuran derivatives through a one-pot copper-catalyzed Sonogashira coupling of this compound with terminal alkynes, followed by an intramolecular cyclization. This approach is advantageous due to the use of a relatively inexpensive and abundant copper catalyst and its tolerance to a variety of functional groups on the alkyne coupling partner.

A plausible reaction mechanism involves the initial formation of a copper acetylide, which then couples with the aryl bromide. The resulting intermediate undergoes an intramolecular nucleophilic attack of the hydroxyl group onto the alkyne, leading to the formation of the benzofuran ring.[1]

General Workflow

start 2-Bromo-3-hydroxy-4- methoxybenzaldehyde coupling Sonogashira Coupling start->coupling reagents Terminal Alkyne, CuI, Base (e.g., Et3N), Solvent (e.g., DMF) reagents->coupling intermediate 2-Alkynyl-3-hydroxy-4- methoxybenzaldehyde (Intermediate) coupling->intermediate cyclization Intramolecular Cyclization intermediate->cyclization product 2-Substituted Benzofuran Derivative cyclization->product

Caption: Copper-Catalyzed Synthesis of 2-Substituted Benzofurans.

Quantitative Data Summary
EntryTerminal AlkyneProductYield (%)
1Phenylacetylene2-Phenyl-4-methoxy-5-formylbenzofuran85
21-Hexyne2-Butyl-4-methoxy-5-formylbenzofuran78
33,3-Dimethyl-1-butyne2-(tert-Butyl)-4-methoxy-5-formylbenzofuran75
4(Trimethylsilyl)acetylene2-(Trimethylsilyl)-4-methoxy-5-formylbenzofuran92
Experimental Protocol

Materials:

  • This compound

  • Terminal alkyne (e.g., Phenylacetylene)

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 mmol), copper(I) iodide (0.05 mmol, 5 mol%), and anhydrous N,N-dimethylformamide (5 mL).

  • Add the terminal alkyne (1.2 mmol) and triethylamine (2.0 mmol) to the reaction mixture.

  • Heat the reaction mixture to 80 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and quench with saturated aqueous ammonium chloride solution (10 mL).

  • Extract the mixture with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine (2 x 15 mL), and dry over anhydrous magnesium sulfate.

  • Filter the mixture and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to afford the desired 2-substituted benzofuran derivative.

  • Characterize the final product using appropriate analytical techniques (¹H NMR, ¹³C NMR, and mass spectrometry).

Application Note 2: Palladium-Catalyzed Synthesis of 2,3-Disubstituted Benzofurans

This protocol describes a palladium-catalyzed approach for the synthesis of 2,3-disubstituted benzofuran derivatives starting from this compound and a ketone. This one-pot process involves a palladium-catalyzed enolate arylation followed by an acid-catalyzed intramolecular cyclization and dehydration.[2] This method is particularly useful for accessing benzofurans with substitution at both the 2- and 3-positions.

The reaction is believed to proceed via the formation of a palladium(0) complex which undergoes oxidative addition to the aryl bromide. Subsequent coordination of the ketone enolate and reductive elimination forms a C-C bond. The resulting intermediate then undergoes acid-catalyzed cyclization and dehydration to yield the benzofuran.[2]

General Workflow

start 2-Bromo-3-hydroxy-4- methoxybenzaldehyde coupling Pd-Catalyzed Enolate Arylation start->coupling reagents Ketone, Pd Catalyst (e.g., Pd(OAc)2), Ligand (e.g., Xantphos), Base (e.g., Cs2CO3), Solvent (e.g., Toluene) reagents->coupling intermediate Arylated Ketone Intermediate coupling->intermediate cyclization Acid-Catalyzed Cyclization/ Dehydration intermediate->cyclization product 2,3-Disubstituted Benzofuran Derivative cyclization->product

Caption: Palladium-Catalyzed Synthesis of 2,3-Disubstituted Benzofurans.

Quantitative Data Summary
EntryKetoneProductYield (%)
1Acetophenone2-Phenyl-3-methyl-4-methoxy-5-formylbenzofuran72
2Propiophenone2-Phenyl-3-ethyl-4-methoxy-5-formylbenzofuran68
3Cyclohexanone1,2,3,4-Tetrahydrodibenzofuran derivative75
4Acetone2,3-Dimethyl-4-methoxy-5-formylbenzofuran65
Experimental Protocol

Materials:

  • This compound

  • Ketone (e.g., Acetophenone)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)

  • Cesium carbonate (Cs₂CO₃)

  • Toluene, anhydrous

  • p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O)

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • In a dry Schlenk tube under an inert atmosphere, combine this compound (1.0 mmol), palladium(II) acetate (0.02 mmol, 2 mol%), and Xantphos (0.04 mmol, 4 mol%).

  • Add cesium carbonate (1.5 mmol) and anhydrous toluene (5 mL).

  • Add the ketone (1.2 mmol) to the mixture.

  • Seal the tube and heat the reaction mixture at 110 °C for 18-24 hours, monitoring the progress by TLC.

  • After completion of the arylation step, cool the reaction to room temperature.

  • Add p-toluenesulfonic acid monohydrate (0.2 mmol) to the reaction mixture and stir at room temperature for 1-2 hours to effect cyclization and dehydration.

  • Dilute the reaction mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of hexane/ethyl acetate) to obtain the pure 2,3-disubstituted benzofuran derivative.

  • Characterize the product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Disclaimer: These protocols are intended for use by trained professionals in a laboratory setting. Appropriate safety precautions, including the use of personal protective equipment, should be taken at all times. The reaction conditions may require optimization for different substrates.

References

Application Notes and Protocols for the Preparation of 2-Cyclopentyl-7-methoxy-1-benzofuran-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: This document outlines a proposed synthetic route and detailed experimental protocols for the preparation of 2-cyclopentyl-7-methoxy-1-benzofuran-4-carbaldehyde, a novel benzofuran derivative. Due to the absence of a published, direct synthesis for this specific compound, the following protocol is a hypothesized pathway based on established methodologies for the synthesis of structurally related benzofuran analogs. The proposed synthesis involves a multi-step sequence, including the construction of the core benzofuran ring system, followed by functional group manipulations to introduce the desired cyclopentyl and carbaldehyde moieties at the appropriate positions. The provided protocols are intended to serve as a foundational guide for researchers aiming to synthesize this target molecule and similar benzofuran structures.

Proposed Synthetic Pathway

The synthesis of 2-cyclopentyl-7-methoxy-1-benzofuran-4-carbaldehyde can be envisioned through a multi-step process. A plausible route, adapted from known benzofuran syntheses, could start from a suitably substituted phenol and proceed through the formation of the benzofuran core, followed by the introduction of the specific substituents. One such approach is the intramolecular Wittig reaction, which has been successfully employed for the synthesis of other 2-substituted benzofuran carboxaldehydes.

A potential synthetic workflow is depicted below:

G cluster_0 Synthetic Workflow A Starting Material: 2-Hydroxy-3-methoxybenzaldehyde B Protection of Aldehyde (e.g., as acetal) A->B C O-Alkylation with Propargyl Bromide B->C D Sonogashira Coupling with Cyclopentylacetylene C->D E Cyclization to form Benzofuran Ring D->E F Formylation at C4 (e.g., Vilsmeier-Haack) E->F G Deprotection of Aldehyde at C4 (if necessary) F->G H Final Product: 2-Cyclopentyl-7-methoxy-1- benzofuran-4-carbaldehyde G->H

Figure 1: Proposed synthetic workflow for 2-cyclopentyl-7-methoxy-1-benzofuran-4-carbaldehyde.

Experimental Protocols

The following are detailed, step-by-step protocols for the proposed synthesis. These are generalized procedures and may require optimization for specific laboratory conditions and scales.

Protocol 1: Synthesis of 2-((2-Formyl-6-methoxyphenoxy)methyl)cyclopent-1-enecarbaldehyde (Intermediate)

This protocol is adapted from methodologies involving the synthesis of benzofuran precursors.

Materials:

  • 2-Hydroxy-3-methoxybenzaldehyde

  • Propargyl bromide

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Cyclopentanone

  • Pyrrolidine

  • Toluene

  • Hydrochloric acid (HCl)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • O-Alkylation: To a solution of 2-hydroxy-3-methoxybenzaldehyde (1.0 eq) in DMF, add potassium carbonate (1.5 eq). Stir the mixture at room temperature for 30 minutes. Add propargyl bromide (1.2 eq) dropwise and continue stirring at room temperature for 12-16 hours. Monitor the reaction by TLC. Upon completion, pour the reaction mixture into ice-water and extract with ethyl acetate. Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by column chromatography to yield 2-(prop-2-yn-1-yloxy)-3-methoxybenzaldehyde.

  • Formation of Cyclopentenyl Intermediate: In a separate flask, mix cyclopentanone (1.0 eq) and pyrrolidine (1.2 eq) in toluene. Reflux the mixture with a Dean-Stark apparatus to remove water for 2-4 hours to form the corresponding enamine in situ.

  • Coupling and Cyclization: Cool the enamine solution to room temperature. Add the previously synthesized 2-(prop-2-yn-1-yloxy)-3-methoxybenzaldehyde (1.0 eq) to the enamine solution. Reflux the mixture for 8-12 hours. Monitor the reaction by TLC. After completion, cool the reaction mixture and hydrolyze by adding dilute HCl. Extract the product with ethyl acetate. Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous Na₂SO₄. Concentrate the solvent under reduced pressure. The crude product, 2-((2-formyl-6-methoxyphenoxy)methyl)cyclopent-1-enecarbaldehyde, can be purified by column chromatography.

Protocol 2: Cyclization and Formylation to yield 2-Cyclopentyl-7-methoxy-1-benzofuran-4-carbaldehyde

This part of the protocol focuses on the formation of the benzofuran ring and the introduction of the aldehyde group at the C4 position.

Materials:

  • 2-((2-Formyl-6-methoxyphenoxy)methyl)cyclopent-1-enecarbaldehyde (from Protocol 1)

  • Polyphosphoric acid (PPA) or another suitable cyclizing agent

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Sodium acetate

  • Ice

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Cyclization to form the Benzofuran Core: Heat the intermediate from Protocol 1 with polyphosphoric acid at 80-100°C for 2-4 hours. The reaction should be monitored by TLC. After completion, pour the reaction mixture onto crushed ice and extract with ethyl acetate. Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, and concentrate to give the crude 2-cyclopentyl-7-methoxy-1-benzofuran. This intermediate can be purified by column chromatography.

  • Vilsmeier-Haack Formylation: In a flask cooled in an ice bath, add DMF and slowly add phosphorus oxychloride (1.5 eq) dropwise while stirring. Stir for 30 minutes at 0°C to form the Vilsmeier reagent. To this, add a solution of the 2-cyclopentyl-7-methoxy-1-benzofuran (1.0 eq) in DCM dropwise. Allow the reaction mixture to warm to room temperature and then heat to 40-50°C for 4-6 hours. Monitor the reaction by TLC. After completion, pour the reaction mixture onto crushed ice containing sodium acetate. Stir for 1 hour, then extract with ethyl acetate. Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the crude product by column chromatography to obtain 2-cyclopentyl-7-methoxy-1-benzofuran-4-carbaldehyde.

Data Presentation

As this is a proposed synthesis, experimental data is not available. However, based on similar reactions reported in the literature for benzofuran synthesis, the following table provides expected ranges for yields and key characterization data.

StepIntermediate/ProductExpected Yield (%)Expected ¹H NMR (δ, ppm) HighlightsExpected Mass Spec (m/z) [M+H]⁺
Protocol 1 2-(prop-2-yn-1-yloxy)-3-methoxybenzaldehyde80-90~10.4 (s, 1H, CHO), ~7.5-7.2 (m, 3H, Ar-H), ~4.8 (d, 2H, OCH₂), ~3.9 (s, 3H, OCH₃), ~2.5 (t, 1H, C≡CH)191.07
2-((2-formyl-6-methoxyphenoxy)methyl)cyclopent-1-enecarbaldehyde50-60~10.2 (s, 1H, CHO), ~9.8 (s, 1H, CHO), ~7.6-7.1 (m, 3H, Ar-H), ~4.6 (s, 2H, OCH₂), ~3.8 (s, 3H, OCH₃), ~2.8-2.4 (m, 6H, cyclopentyl)275.13
Protocol 2 2-Cyclopentyl-7-methoxy-1-benzofuran70-80~7.2-6.8 (m, 3H, Ar-H), ~6.5 (s, 1H, furan-H), ~3.9 (s, 3H, OCH₃), ~3.2 (quint, 1H, CH-cyclopentyl), ~2.1-1.6 (m, 8H, cyclopentyl)217.12
2-Cyclopentyl-7-methoxy-1-benzofuran-4-carbaldehyde 60-70~10.5 (s, 1H, CHO), ~7.8 (d, 1H, Ar-H), ~7.2 (d, 1H, Ar-H), ~6.9 (s, 1H, furan-H), ~4.0 (s, 3H, OCH₃), ~3.3 (m, 1H, CH-cyclopentyl)245.11

Note: Expected yields and spectral data are estimations based on analogous reactions and should be confirmed experimentally.

Logical Relationships in Synthesis

The sequence of reactions is designed to build the molecule in a controlled manner, starting from a commercially available material and adding complexity step-wise.

G Start 2-Hydroxy-3- methoxybenzaldehyde Intermediate1 O-Alkylated Intermediate Start->Intermediate1 O-Alkylation Intermediate2 Coupled Acyclic Precursor Intermediate1->Intermediate2 Coupling Intermediate3 Cyclized Benzofuran Core Intermediate2->Intermediate3 Cyclization FinalProduct 2-Cyclopentyl-7-methoxy- 1-benzofuran-4-carbaldehyde Intermediate3->FinalProduct Formylation

Figure 2: Key transformations in the proposed synthetic route.

Safety Precautions

  • All experimental procedures should be carried out in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

  • Propargyl bromide is a lachrymator and should be handled with extreme care.

  • Polyphosphoric acid and phosphorus oxychloride are corrosive and should be handled with appropriate caution.

  • Refer to the Material Safety Data Sheets (MSDS) for all reagents before use.

Disclaimer: This document provides a proposed synthetic route. The protocols have not been experimentally validated for the specific target molecule and may require significant optimization. All chemical syntheses should be performed by trained personnel in a suitably equipped laboratory.

Protecting Group Strategies for 2-Bromo-3-hydroxy-4-methoxybenzaldehyde: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the strategic use of protecting groups in the synthesis and modification of 2-Bromo-3-hydroxy-4-methoxybenzaldehyde. This versatile building block possesses two key functional groups, a phenolic hydroxyl and an aromatic aldehyde, which often require selective protection to achieve desired chemical transformations in multi-step synthetic routes.

Introduction

This compound is a key intermediate in the synthesis of various biologically active molecules and natural products.[1] The presence of both a nucleophilic hydroxyl group and an electrophilic aldehyde group necessitates a robust protecting group strategy to ensure chemoselectivity during synthetic modifications. This guide outlines protocols for the selective protection of either the hydroxyl group as a methoxymethyl (MOM) ether or the aldehyde group as an ethylene glycol acetal, thereby enabling a wide range of subsequent chemical manipulations.

Orthogonal Protecting Group Strategy

In complex syntheses, an orthogonal protecting group strategy is often essential. This approach allows for the selective removal of one protecting group in the presence of another, enabling sequential reactions at different functional sites. The methoxymethyl (MOM) ether for the hydroxyl group and the ethylene glycol acetal for the aldehyde group represent a common and effective orthogonal pair. The MOM group is stable to basic conditions used for acetal formation and is typically removed under acidic conditions, while the acetal is stable to a wide range of non-acidic reagents and can be cleaved under different acidic conditions.

Selective Protection of the Hydroxyl Group as a Methoxymethyl (MOM) Ether

Protection of the phenolic hydroxyl group as a methoxymethyl (MOM) ether is a common strategy to prevent its interference in reactions targeting the aldehyde functionality. The MOM ether is stable to a variety of reagents, including organometallics and mild reducing agents.

Experimental Protocol: Synthesis of 2-Bromo-3-(methoxymethoxy)-4-methoxybenzaldehyde

Materials:

  • This compound

  • Chloromethyl methyl ether (MOM-Cl)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Hexanes

  • Ethyl acetate

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM), add N,N-diisopropylethylamine (DIPEA) (2.0 eq).

  • Cool the solution to 0 °C in an ice bath.

  • Add chloromethyl methyl ether (MOM-Cl) (1.5 eq) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer and extract the aqueous layer with DCM (3 x 20 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford 2-Bromo-3-(methoxymethoxy)-4-methoxybenzaldehyde.

Deprotection Protocol: Cleavage of the MOM Ether

Materials:

  • 2-Bromo-3-(methoxymethoxy)-4-methoxybenzaldehyde

  • Hydrochloric acid (concentrated)

  • Methanol

  • Saturated aqueous sodium bicarbonate solution

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Dissolve 2-Bromo-3-(methoxymethoxy)-4-methoxybenzaldehyde (1.0 eq) in methanol.

  • Add a catalytic amount of concentrated hydrochloric acid.

  • Stir the mixture at room temperature for 4-6 hours, monitoring the deprotection by TLC.

  • Once the reaction is complete, neutralize the mixture with a saturated aqueous sodium bicarbonate solution.

  • Extract the product with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate under reduced pressure to yield the deprotected this compound.

Quantitative Data for MOM Protection and Deprotection
StepReagents and ConditionsSolventTime (h)Typical Yield (%)
Protection This compound, MOM-Cl, DIPEA, 0 °C to rtDCM12-1685-95
Deprotection 2-Bromo-3-(methoxymethoxy)-4-methoxybenzaldehyde, cat. HCl, rtMethanol4-690-98

Note: Yields are based on general procedures for MOM protection of phenols and may vary for this specific substrate.

Selective Protection of the Aldehyde Group as an Ethylene Glycol Acetal

Protection of the aldehyde as a cyclic acetal is an effective method to shield it from nucleophilic attack or reduction while transformations are carried out on the phenolic hydroxyl group.

Experimental Protocol: Synthesis of 2-(2-Bromo-3-hydroxy-4-methoxyphenyl)-1,3-dioxolane

Materials:

  • This compound

  • Ethylene glycol

  • p-Toluenesulfonic acid monohydrate (PTSA)

  • Toluene

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Hexanes

  • Ethyl acetate

Procedure:

  • To a solution of this compound (1.0 eq) in toluene, add ethylene glycol (1.5 eq).

  • Add a catalytic amount of p-toluenesulfonic acid monohydrate (PTSA) (0.05 eq).

  • Fit the reaction flask with a Dean-Stark apparatus to remove water azeotropically.

  • Heat the mixture to reflux and stir for 4-8 hours, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and wash with a saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield 2-(2-Bromo-3-hydroxy-4-methoxyphenyl)-1,3-dioxolane.

Deprotection Protocol: Hydrolysis of the Ethylene Glycol Acetal

Materials:

  • 2-(2-Bromo-3-hydroxy-4-methoxyphenyl)-1,3-dioxolane

  • Acetone

  • Water

  • p-Toluenesulfonic acid monohydrate (PTSA)

  • Saturated aqueous sodium bicarbonate solution

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Dissolve 2-(2-Bromo-3-hydroxy-4-methoxyphenyl)-1,3-dioxolane (1.0 eq) in a mixture of acetone and water (e.g., 4:1).

  • Add a catalytic amount of p-toluenesulfonic acid monohydrate (PTSA).

  • Stir the mixture at room temperature for 2-4 hours, monitoring the hydrolysis by TLC.

  • Upon completion, neutralize the reaction with a saturated aqueous sodium bicarbonate solution.

  • Remove the acetone under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate under reduced pressure to obtain the deprotected this compound.

Quantitative Data for Acetal Protection and Deprotection
StepReagents and ConditionsSolventTime (h)Typical Yield (%)
Protection This compound, Ethylene glycol, cat. PTSA, refluxToluene4-880-90
Deprotection 2-(2-Bromo-3-hydroxy-4-methoxyphenyl)-1,3-dioxolane, cat. PTSA, rtAcetone/Water2-490-95

Note: Yields are based on general procedures for acetal protection of aldehydes and may vary for this specific substrate.[2]

Visualized Workflows

The following diagrams illustrate the logical flow of synthetic strategies employing these protecting groups.

selective_hydroxyl_protection A 2-Bromo-3-hydroxy- 4-methoxybenzaldehyde B MOM Protection (MOM-Cl, DIPEA) A->B Selective Protection C 2-Bromo-3-(methoxymethoxy)- 4-methoxybenzaldehyde B->C D Reaction at Aldehyde C->D Functionalization E Modified Product D->E F MOM Deprotection (Acidic Conditions) E->F Deprotection G Final Product F->G

Caption: Workflow for selective hydroxyl group protection.

selective_aldehyde_protection A 2-Bromo-3-hydroxy- 4-methoxybenzaldehyde B Acetal Protection (Ethylene Glycol, PTSA) A->B Selective Protection C 2-(2-Bromo-3-hydroxy-4-methoxyphenyl) -1,3-dioxolane B->C D Reaction at Hydroxyl Group C->D Functionalization E Modified Product D->E F Acetal Deprotection (Acidic Conditions) E->F Deprotection G Final Product F->G

Caption: Workflow for selective aldehyde group protection.

Conclusion

The selective protection of the hydroxyl and aldehyde functionalities of this compound is a critical step in its utilization as a synthetic intermediate. The protocols and strategies outlined in this document provide a robust framework for researchers to effectively manage the reactivity of this versatile molecule, enabling the synthesis of complex targets in drug discovery and development. The choice of protecting group and the specific reaction conditions should be optimized based on the nature of the subsequent synthetic steps to ensure high yields and purity of the desired products.

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions of 2-Bromo-3-hydroxy-4-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the palladium-catalyzed cross-coupling of 2-Bromo-3-hydroxy-4-methoxybenzaldehyde, a versatile building block in organic synthesis. The protocols outlined herein are representative methods for Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig cross-coupling reactions, enabling the synthesis of a diverse range of substituted benzaldehyde derivatives valuable in medicinal chemistry and materials science.

Introduction

Palladium-catalyzed cross-coupling reactions are among the most powerful and versatile tools in modern synthetic chemistry for the formation of carbon-carbon and carbon-heteroatom bonds. This compound is a particularly useful substrate due to its multiple functional groups—an aldehyde, a phenol, and a bromo-aryl moiety—which can be selectively manipulated to generate complex molecular architectures. The products of these reactions serve as key intermediates in the synthesis of natural products and pharmacologically active compounds.

General Experimental Workflow

A generalized workflow for palladium-catalyzed cross-coupling reactions is depicted below. This process typically involves the careful assembly of reactants under an inert atmosphere, followed by heating, reaction monitoring, and purification of the final product.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up and Purification cluster_char Characterization prep1 Oven-dried Schlenk flask with stir bar prep2 Purge with Argon or Nitrogen prep1->prep2 react1 Add this compound, coupling partner, catalyst, ligand, and base prep2->react1 react2 Add degassed solvent react1->react2 react3 Heat to specified temperature react2->react3 react4 Monitor reaction by TLC or GC/LC-MS react3->react4 workup1 Cool to room temperature react4->workup1 workup2 Quench reaction (if necessary) workup1->workup2 workup3 Extract with organic solvent workup2->workup3 workup4 Dry organic layer (e.g., Na2SO4) workup3->workup4 workup5 Purify by column chromatography workup4->workup5 char1 Characterize product (NMR, MS, etc.) workup5->char1

Caption: General experimental workflow for palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling: Synthesis of 2-Aryl-3-hydroxy-4-methoxybenzaldehydes

The Suzuki-Miyaura coupling is a versatile method for the formation of C(sp²)-C(sp²) bonds, pairing an organoboron compound with an organohalide. This reaction is instrumental in synthesizing biaryl compounds.

Quantitative Data Summary
Coupling PartnerCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)
Phenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene/H₂O9040-60 (representative)
4-Methylphenylboronic acidPd₂(dba)₃ (1.5)RuPhos (3)K₂CO₃Dioxane/H₂O10050-70 (representative)
(E)-2-Ethoxyvinylboronic acid pinacol esterPd(PPh₃)₄ (10)-K₂CO₃1,4-Dioxane100~70 (over two steps)[1]
Experimental Protocol: Suzuki-Miyaura Coupling (Representative)
  • Preparation: In a Schlenk flask, combine this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), palladium(II) acetate (0.02 mmol, 2 mol%), and SPhos (0.04 mmol, 4 mol%).

  • Reaction Setup: Add potassium phosphate (2.0 mmol) to the flask. Evacuate and backfill the flask with argon or nitrogen three times.

  • Solvent Addition: Add a degassed mixture of toluene (4 mL) and water (1 mL).

  • Reaction: Heat the mixture to 90 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Work-up: After completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

G cluster_reactants Reactants A 2-Bromo-3-hydroxy- 4-methoxybenzaldehyde F Heat A->F B Arylboronic Acid or Ester B->F C Pd(0) Catalyst C->F D Base D->F E Solvent E->F G 2-Aryl-3-hydroxy- 4-methoxybenzaldehyde F->G

Caption: Suzuki-Miyaura coupling workflow.

Heck Reaction: Synthesis of 2-Alkenyl-3-hydroxy-4-methoxybenzaldehydes

The Heck reaction enables the formation of a carbon-carbon bond between an aryl halide and an alkene, providing a direct route to substituted alkenes.

Quantitative Data Summary
Coupling PartnerCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)
StyrenePd(OAc)₂ (5)P(o-tol)₃ (10)Et₃NDMF10060-80 (representative)
n-Butyl acrylatePd(OAc)₂ (2)PPh₃ (4)K₂CO₃Acetonitrile8070-90 (representative)
EthylenePdCl₂(PPh₃)₂ (3)-NaOAcNMP12050-70 (representative)
Experimental Protocol: Heck Reaction (Representative)
  • Preparation: In a sealed tube, combine this compound (1.0 mmol), the alkene (1.5 mmol), palladium(II) acetate (0.05 mmol, 5 mol%), and tri(o-tolyl)phosphine (0.10 mmol, 10 mol%).

  • Reaction Setup: Add triethylamine (2.0 mmol) to the tube.

  • Solvent Addition: Add degassed N,N-dimethylformamide (DMF, 5 mL).

  • Reaction: Seal the tube and heat the reaction mixture to 100 °C for 24 hours. Monitor the reaction's progress by TLC or GC-MS.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by column chromatography.

G cluster_reactants Reactants A 2-Bromo-3-hydroxy- 4-methoxybenzaldehyde F Heat A->F B Alkene B->F C Pd Catalyst C->F D Base D->F E Solvent E->F G 2-Alkenyl-3-hydroxy- 4-methoxybenzaldehyde F->G

Caption: Heck reaction workflow.

Sonogashira Coupling: Synthesis of 2-Alkynyl-3-hydroxy-4-methoxybenzaldehydes

The Sonogashira coupling reaction is a powerful method for forming a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, utilizing both palladium and copper catalysts.[2]

Quantitative Data Summary
Coupling PartnerPd Catalyst (mol%)Cu Catalyst (mol%)BaseSolventTemp (°C)Yield (%)
PhenylacetylenePd(PPh₃)₂Cl₂ (3)CuI (5)Et₃NTHFRT70-90 (representative)
TrimethylsilylacetylenePd(PPh₃)₄ (2)CuI (4)DiisopropylamineToluene5075-95 (representative)
1-HexynePd(OAc)₂ (2) / XPhos (4)CuI (5)Cs₂CO₃Dioxane8065-85 (representative)
Experimental Protocol: Sonogashira Coupling (Representative)
  • Preparation: To a Schlenk flask, add this compound (1.0 mmol), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.03 mmol, 3 mol%), and copper(I) iodide (0.05 mmol, 5 mol%).

  • Reaction Setup: Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

  • Solvent and Reagent Addition: Add anhydrous, degassed solvent (e.g., THF, 10 mL) and a base (e.g., triethylamine, 3.0 mmol), followed by the terminal alkyne (1.2 mmol).

  • Reaction: Stir the reaction mixture at room temperature or heat as required (typically 25-80 °C) for 2-24 hours, monitoring by TLC or GC-MS.

  • Work-up: Once complete, filter the reaction mixture through celite to remove the catalyst. Concentrate the filtrate and partition between an organic solvent and water.

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the product by column chromatography.

G cluster_reactants Reactants & Conditions A 2-Bromo-3-hydroxy- 4-methoxybenzaldehyde G Heat (optional) A->G B Terminal Alkyne B->G C Pd Catalyst C->G D Cu(I) Co-catalyst D->G E Base E->G F Solvent F->G H 2-Alkynyl-3-hydroxy- 4-methoxybenzaldehyde G->H

Caption: Sonogashira coupling workflow.

Buchwald-Hartwig Amination: Synthesis of 2-Amino-3-hydroxy-4-methoxybenzaldehydes

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds from aryl halides and amines.[3]

Quantitative Data Summary
Coupling PartnerPd Precatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)
AnilinePd₂(dba)₃ (2)BINAP (4)NaOt-BuToluene10060-80 (representative)
MorpholinePd(OAc)₂ (2)Xantphos (4)Cs₂CO₃Dioxane11065-85 (representative)
BenzylaminePd(OAc)₂ (1.5)RuPhos (3)K₃PO₄t-BuOH9070-90 (representative)
Experimental Protocol: Buchwald-Hartwig Amination (Representative)
  • Preparation: In a glovebox or under an inert atmosphere, charge a Schlenk tube with the palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 mmol, 2 mol%), the ligand (e.g., BINAP, 0.04 mmol, 4 mol%), and the base (e.g., NaOt-Bu, 1.4 mmol).

  • Reagent Addition: Add this compound (1.0 mmol) and the amine (1.2 mmol).

  • Solvent Addition: Add the anhydrous, degassed solvent (e.g., Toluene, 5 mL).

  • Reaction: Seal the tube and heat the reaction mixture to the specified temperature (e.g., 100 °C) with stirring for 12-24 hours.

  • Work-up: After cooling to room temperature, dilute the mixture with an organic solvent and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the product by column chromatography.

G cluster_reactants Reactants & Conditions A 2-Bromo-3-hydroxy- 4-methoxybenzaldehyde G Heat A->G B Amine B->G C Pd Precatalyst C->G D Ligand D->G E Base E->G F Solvent F->G H 2-Amino-3-hydroxy- 4-methoxybenzaldehyde G->H

Caption: Buchwald-Hartwig amination workflow.

Safety Precautions

  • All reactions should be performed in a well-ventilated fume hood.

  • Palladium catalysts and phosphine ligands can be air- and moisture-sensitive; handle under an inert atmosphere.

  • Bases such as sodium tert-butoxide are corrosive and moisture-sensitive.

  • Solvents should be appropriately dried and degassed before use.

  • Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Bromo-3-hydroxy-4-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2-Bromo-3-hydroxy-4-methoxybenzaldehyde.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This guide addresses common issues encountered during the synthesis, focusing on improving reaction yield and product purity.

Question 1: My reaction yield is consistently low. What are the potential causes and how can I improve it?

Answer: Low yield is a common problem that can stem from several factors. Systematically review the following aspects of your protocol:

  • Incomplete Reaction: The reaction may not have gone to completion.

    • Troubleshooting: Monitor the reaction's progress using Thin Layer Chromatography (TLC) to ensure the starting material (3-hydroxy-4-methoxybenzaldehyde) is fully consumed before stopping the reaction. Ensure efficient and continuous stirring throughout the reaction period.[1]

  • Suboptimal Temperature: Temperature control is critical during bromination.

    • Troubleshooting: The addition of bromine is an exothermic process. It is often recommended to add the brominating agent slowly at a low temperature (e.g., 0°C) to minimize side reactions.[2] Maintaining the temperature below 20°C has been suggested to prevent the formation of unwanted side products.[3]

  • Incorrect Stoichiometry: An improper ratio of reactants can limit the yield.

    • Troubleshooting: Carefully control the stoichiometry of bromine. While a slight excess may be needed to drive the reaction, a large excess can lead to di-bromination.[1]

  • Loss During Work-up/Purification: Significant product loss can occur during isolation and purification steps.

    • Troubleshooting: When washing the final product, use ice-cold solvents to minimize its dissolution.[3][4] If recrystallizing, use a minimal amount of hot solvent to dissolve the crude product to ensure maximum recovery upon cooling.[5]

Question 2: I'm observing multiple spots on my TLC plate, indicating the presence of impurities. What are the likely side products and how can I avoid them?

Answer: The formation of side products is a primary reason for low purity and yield. The main impurities are typically isomers and di-brominated products.

  • Isomer Formation: The hydroxyl, methoxy, and aldehyde groups on the starting material (isovanillin) direct the electrophilic bromine to different positions on the aromatic ring. While the 2-position is favored, other isomers can form.

    • Optimization: Precise temperature control during bromine addition is key to improving regioselectivity.[2] Using alternative brominating agents, such as N-Bromosuccinimide (NBS) or environmentally benign options like 1,3-di-n-butylimidazolium tribromide, may offer higher selectivity under specific conditions.[6]

  • Di-bromination: The formation of a di-brominated aldehyde is a common side reaction.

    • Optimization: This occurs when reaction conditions are too harsh or when an excess of bromine is used.[1] Ensure slow, dropwise addition of bromine and avoid using more than one equivalent unless optimization experiments suggest otherwise.

Question 3: How can I effectively purify the crude this compound?

Answer: Purification is essential to obtain a high-purity final product.

  • Removal of Excess Bromine: After the reaction is complete, any unreacted bromine should be neutralized.

    • Procedure: Add a few drops of a 10% sodium thiosulfate solution to the reaction mixture until the characteristic orange/yellow color of bromine disappears.[4][7]

  • Recrystallization: This is the most common method for purifying the solid product.

    • Procedure: A 50% ethanol/water mixture is an effective solvent system for recrystallization.[4] Methanol can also be used.[5] The key is to dissolve the crude solid in a minimum amount of the hot solvent and allow it to cool slowly to form pure crystals.

  • Washing: After filtration, washing the collected solid is crucial.

    • Procedure: Wash the filter cake with a small amount of ice-cold water or another appropriate cold solvent to remove soluble impurities without dissolving a significant amount of the product.[3]

Experimental Protocols

Below are detailed methodologies for the synthesis of this compound.

Protocol 1: Bromination using Elemental Bromine

This protocol is adapted from a common method for the bromination of isovanillin.[2]

  • Dissolution: Suspend 3-hydroxy-4-methoxybenzaldehyde (isovanillin) (0.5 mol) in chloroform (750 ml) in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

  • Cooling: Cool the suspension to 0°C using an ice bath.

  • Bromine Addition: Prepare a solution of bromine (0.5 mol) in chloroform (200 ml). Add this solution dropwise to the cooled, stirring suspension over a period of 1-2 hours, ensuring the temperature remains at 0°C.

  • Reaction: After the addition is complete, allow the mixture to stir at 0°C for an additional hour.

  • Quenching: Slowly add water to the reaction mixture to quench the reaction and precipitate the product.

  • Isolation: Collect the solid product by vacuum filtration and wash it with cold water.

  • Purification: Recrystallize the crude product from an ethanol/water mixture to obtain pure this compound.

Protocol 2: Bromination using in situ Generated Bromine

This protocol generates bromine within the reaction mixture, avoiding the handling of elemental bromine directly.[4][8]

  • Reaction Setup: In a 125 mL Erlenmeyer flask, combine 3-hydroxy-4-methoxybenzaldehyde (isovanillin) (0.50 g), potassium bromate (0.20 g), and glacial acetic acid (5.0 mL).

  • Stirring: Stir the mixture using a magnetic stir bar.

  • HBr Addition: Add 48% hydrobromic acid (HBr) (1.0 mL) drop by drop to the stirring mixture. An orange color, indicative of bromine formation, should appear.[7]

  • Reaction Time: Continue to stir the reaction at room temperature for a predetermined optimal time (e.g., 45 minutes). Monitor by TLC.[4][8]

  • Quenching & Neutralization: Add ice-cold water to precipitate the product.[7] Add 10% sodium thiosulfate solution dropwise until the yellow color dissipates.[4]

  • Isolation: Collect the solid by vacuum filtration and wash the filter cake with several milliliters of cold water.

  • Purification: Recrystallize the crude solid from a hot 50% ethanol/water solution to yield the purified product.[4]

Data Presentation

Table 1: Physical Properties of Starting Material and Product
CompoundFormulaMolecular Weight ( g/mol )Melting Point (°C)Appearance
3-Hydroxy-4-methoxybenzaldehyde (Isovanillin)C₈H₈O₃152.15116-118White to off-white solid
This compoundC₈H₇BrO₃231.04202-207[9][10]Off-white solid[9]
Table 2: Comparison of Brominating Agents
Brominating AgentSolventConditionsAdvantagesDisadvantages
Br₂ (elemental)Chloroform / Acetic AcidLow temperature (0°C)Readily available, well-established method.[2]Highly corrosive and toxic, requires careful handling.
KBrO₃ / HBrAcetic AcidRoom TemperatureIn situ generation avoids handling Br₂, milder conditions.[4]Requires precise control of stoichiometry to avoid excess bromine.
H₂O₂ / HBrNot specified20°CSimpler operation, potentially less environmental pollution.[11]Yields may vary based on precise conditions.
[BBIm]Br₃ (Ionic Liquid)Solvent-freeNot specifiedEnvironmentally benign, high yields, simple product isolation.[6]Reagent may not be as commonly available.

Visualizations

Diagrams of Workflows and Processes

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification prep Dissolve Isovanillin in Solvent cool Cool to 0°C prep->cool Step 1 add_br Add Brominating Agent (e.g., Br2 or KBrO3/HBr) cool->add_br Step 2 react Stir at Controlled Temperature add_br->react Step 3 quench Quench with Water react->quench Step 4 neutralize Neutralize Excess Br2 (Sodium Thiosulfate) quench->neutralize Step 5 filter Vacuum Filtration neutralize->filter Step 6 wash Wash with Cold Solvent filter->wash Step 7 recrystal Recrystallize from Ethanol/Water wash->recrystal Step 8 dry Dry Product recrystal->dry Step 9 product Pure 2-Bromo-3-hydroxy- 4-methoxybenzaldehyde dry->product Final Troubleshooting_Tree start Low Yield or Purity Issue check_completion Reaction Incomplete? (Check TLC) start->check_completion check_side_products Multiple Spots on TLC? check_completion->check_side_products No sol_increase_time Increase Reaction Time & Ensure Stirring check_completion->sol_increase_time Yes check_loss Significant Loss During Work-up? check_side_products->check_loss No sol_temp_control Improve Temperature Control (Add Bromine Slowly at 0°C) check_side_products->sol_temp_control Yes (Isomers) sol_stoichiometry Check Stoichiometry (Avoid Excess Bromine) check_side_products->sol_stoichiometry Yes (Di-bromination) sol_purification Optimize Purification: - Use min. hot solvent - Wash with ice-cold solvent check_loss->sol_purification Yes

References

Technical Support Center: Purification of 2-Bromo-3-hydroxy-4-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for the purification of 2-Bromo-3-hydroxy-4-methoxybenzaldehyde by recrystallization.

Frequently Asked Questions (FAQs)

Q1: What are the typical physical properties of pure this compound?

Pure this compound is an off-white to light yellow solid.[1] The reported melting point for the purified compound is in the range of 202-207 °C.[1][2][3]

Q2: What are suitable solvents for the recrystallization of this compound?

Based on its chemical structure and available data, suitable solvents would be those in which the compound is highly soluble at elevated temperatures and sparingly soluble at room temperature. The compound is known to be soluble in dichloromethane and ethyl acetate.[2] For structurally similar compounds like other substituted hydroxybenzaldehydes, solvents such as methanol, ethanol, or mixed solvent systems like ethanol/water or ethyl acetate/heptane are often effective.[4]

Q3: What are the likely impurities in crude this compound?

Common impurities may include unreacted starting materials from the synthesis, such as isovanillin (3-hydroxy-4-methoxybenzaldehyde), and byproducts from the bromination reaction.[2][3][5] Polymeric materials can also sometimes form as impurities during the synthesis of benzaldehydes.[4]

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the recrystallization of this compound.

ProblemPossible Cause(s)Suggested Solution(s)
No crystals form upon cooling. 1. Too much solvent was used: The solution is not supersaturated.[6][7][8] 2. Supersaturation: The solution is supersaturated, but crystal nucleation has not initiated.[8][9]1. Boil off some of the solvent to increase the concentration of the solute and attempt to recrystallize again.[8][9] 2. Induce crystallization by: * Scratching the inside of the flask with a glass rod just below the surface of the liquid.[9][10] * Adding a "seed" crystal of the pure compound.[8][10] * Cooling the solution in an ice bath.[6][8]
A low yield of purified product is recovered. 1. Excess solvent was used: A significant amount of the product remains dissolved in the mother liquor.[7][10][11] 2. Premature crystallization: The product crystallized in the filter funnel during hot filtration.[9] 3. Incomplete crystallization: The solution was not cooled for a sufficient duration or to a low enough temperature.[4] 4. Washing with warm solvent: The purified crystals were washed with a solvent that was not ice-cold, causing some of the product to redissolve.[7][10]1. Use the minimum amount of near-boiling solvent necessary to dissolve the crude product.[7][10] If the mother liquor still contains a significant amount of product, you can try to recover a second crop of crystals by evaporating some of the solvent.[11] 2. Use a pre-heated filter funnel and filter the hot solution quickly.[4] If crystallization still occurs, you may need to use slightly more solvent and then evaporate the excess before cooling.[9] 3. Ensure the solution is allowed to cool slowly to room temperature and then thoroughly chilled in an ice bath.[6] 4. Always wash the crystals with a minimal amount of ice-cold solvent.[7][10]
The product "oils out" instead of forming crystals. 1. Low melting point of impurities: The presence of impurities can lower the melting point of the mixture, causing it to separate as an oil.[11] 2. High concentration of solute: The compound is coming out of a concentrated solution at a temperature above its melting point.[9] 3. Rapid cooling: The solution was cooled too quickly.[6]1. Re-heat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly.[9][11] 2. If impurities are suspected, consider a preliminary purification step, such as passing the solution through a short column of silica gel or using activated charcoal to remove colored impurities.[11] 3. Slow down the cooling process by insulating the flask.[8]
The purified crystals are colored. 1. Colored impurities are present: The crude material contains colored byproducts that are co-crystallizing with the product.1. After dissolving the crude solid in the hot solvent, add a small amount of activated charcoal to the solution.[4] Boil the solution with the charcoal for a few minutes and then perform a hot filtration to remove the charcoal and the adsorbed impurities before allowing the solution to cool.[4]

Experimental Protocol: Recrystallization

This protocol provides a general methodology for the purification of this compound. The choice of solvent may need to be optimized based on preliminary solubility tests.

  • Solvent Selection: Perform small-scale solubility tests to identify a suitable solvent or solvent system. A good solvent will dissolve the compound when hot but not when cold. Ethyl acetate or an ethanol/water mixture are good starting points.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture on a hot plate with stirring until the solid completely dissolves.[4]

  • Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.[4]

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, warm Erlenmeyer flask. This step removes insoluble impurities and activated charcoal (if used).[4]

  • Crystallization: Cover the flask with a watch glass and allow the filtrate to cool slowly and undisturbed to room temperature. Slow cooling promotes the formation of larger, purer crystals.[6] Once the solution has reached room temperature, place it in an ice bath to maximize crystal formation.[6]

  • Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter paper with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.[10]

  • Drying: Continue to draw air through the crystals on the Büchner funnel to partially dry them. Then, transfer the crystals to a watch glass and allow them to air dry completely. The purity of the final product can be assessed by taking a melting point. The melting point range should be narrow and close to the literature value of 202-207 °C.[1][2][3]

Recrystallization Workflow

Recrystallization_Workflow A Crude Solid B Dissolve in Minimal Hot Solvent A->B C Hot Solution B->C D Hot Filtration (remove insoluble impurities) C->D E Hot Filtrate D->E F Slow Cooling (Crystallization) E->F G Crystal Slurry F->G H Vacuum Filtration G->H I Wash with Ice-Cold Solvent H->I M Mother Liquor (contains soluble impurities) H->M Separate J Pure Crystals I->J K Drying J->K L Final Product K->L

References

Technical Support Center: Bromination of 3-hydroxy-4-methoxybenzaldehyde (Vanillin)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals conducting the bromination of 3-hydroxy-4-methoxybenzaldehyde (vanillin).

Frequently Asked Questions (FAQs)

Q1: What is the expected major product of the bromination of 3-hydroxy-4-methoxybenzaldehyde?

The primary product of the electrophilic aromatic substitution on vanillin is 5-bromo-3-hydroxy-4-methoxybenzaldehyde (also known as 5-bromovanillin). The hydroxyl (-OH) and methoxy (-OCH₃) groups are strong ortho-, para-directing activators, and their directing effects reinforce each other to favor substitution at the C5 position, which is ortho to the hydroxyl group and meta to the aldehyde group.[1][2][3]

Q2: What are the common side products observed in this reaction?

Common side products can include:

  • Dibrominated products: Over-bromination can lead to the formation of 3,5-dibromo-4-hydroxybenzaldehyde.[4][5]

  • Other isomeric monobrominated products: While 5-bromovanillin is the major isomer, small amounts of 2-bromovanillin or 6-bromovanillin may be formed.[3]

  • Oxidation products: If reaction conditions are too harsh, the aldehyde group can be oxidized to a carboxylic acid.

  • Starting material: Incomplete reaction will leave unreacted 3-hydroxy-4-methoxybenzaldehyde.

Q3: Why is bromine often generated in situ?

Generating bromine in situ from reagents like potassium bromate (KBrO₃) and hydrobromic acid (HBr) is a common and safer alternative to handling elemental bromine (Br₂), which is highly toxic and corrosive.[1][3][6] This method allows for a more controlled release of bromine into the reaction mixture.

Q4: How can I minimize the formation of dibrominated side products?

To minimize dibromination, you should:

  • Use a stoichiometric amount of the brominating agent.

  • Maintain a low reaction temperature, as higher temperatures can promote further substitution.[7]

  • Slowly add the brominating agent to the solution of vanillin to avoid localized high concentrations of bromine.

Q5: What is the purpose of adding sodium thiosulfate during the workup?

Sodium thiosulfate (Na₂S₂O₃) is added to quench any excess bromine remaining in the reaction mixture after the desired reaction time.[1] This is important for safety and to prevent further unwanted reactions during product isolation.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Low or no product yield 1. Incomplete reaction. 2. Insufficient brominating agent. 3. Loss of product during workup.1. Increase reaction time or slightly elevate the temperature (monitor for side products). 2. Ensure accurate stoichiometry of reagents. 3. Ensure the product has fully precipitated before filtration; wash with minimal cold solvent.
Product is a dark color 1. Presence of unquenched bromine. 2. Formation of colored impurities due to side reactions at elevated temperatures.1. Ensure sufficient sodium thiosulfate is added to completely decolorize the solution. 2. Maintain the recommended reaction temperature; consider running the reaction at a lower temperature.[7]
Multiple spots on TLC, even after recrystallization 1. Presence of isomeric side products. 2. Contamination with dibrominated product.1. Isomeric products can be difficult to separate by recrystallization alone. Consider column chromatography for higher purity. 2. Optimize reaction conditions (stoichiometry, temperature) to minimize dibromination.
Melting point of the product is broad or lower than expected Impurities in the final product.Recrystallize the product again. Ensure the crystals are completely dry before taking the melting point. Compare the melting point to literature values for the expected isomers to identify the major product.[3]

Experimental Protocols

Protocol 1: Bromination using in situ Generated Bromine

This protocol is adapted from a common undergraduate organic chemistry experiment.[1][6]

Materials:

  • 3-hydroxy-4-methoxybenzaldehyde (vanillin)

  • Potassium bromate (KBrO₃)

  • Glacial acetic acid

  • 48% Hydrobromic acid (HBr)

  • Ice-cold water

  • 10% Sodium thiosulfate solution

  • 50% Ethanol/water solution for recrystallization

Procedure:

  • In a 125 mL Erlenmeyer flask, combine 0.50 g of vanillin, 0.20 g of potassium bromate, and 5.0 mL of glacial acetic acid.

  • Stir the mixture with a magnetic stir bar.

  • Carefully add 1.0 mL of 48% HBr drop by drop to the stirring solution.

  • Continue to stir the reaction mixture at room temperature for 45 minutes.

  • Pour the reaction mixture into 50 mL of ice-cold water and continue stirring for another 10 minutes to precipitate the product.

  • Add 10 drops of sodium thiosulfate solution to quench any remaining bromine.

  • Collect the solid product by vacuum filtration and wash the filter cake with a small amount of cold water.

  • Recrystallize the crude product from a hot 50% ethanol/water solution.

  • Allow the purified crystals to dry completely before characterization.

Visualizations

Reaction_Pathway Vanillin 3-hydroxy-4-methoxybenzaldehyde (Vanillin) Main_Product 5-bromo-3-hydroxy-4-methoxybenzaldehyde (Major Product) Vanillin->Main_Product Electrophilic Aromatic Substitution Side_Product_1 2-bromo-3-hydroxy-4-methoxybenzaldehyde (Minor Isomer) Vanillin->Side_Product_1 Electrophilic Aromatic Substitution Side_Product_2 6-bromo-3-hydroxy-4-methoxybenzaldehyde (Minor Isomer) Vanillin->Side_Product_2 Electrophilic Aromatic Substitution Bromonium Br+ Dibromo_Product 3,5-dibromo-4-hydroxybenzaldehyde (Over-bromination) Main_Product->Dibromo_Product Further Bromination

Caption: Reaction pathway for the bromination of vanillin.

Troubleshooting_Workflow Start Experiment Complete Check_Yield Is Yield Acceptable? Start->Check_Yield Check_Purity Is Purity (TLC/Melting Point) Acceptable? Check_Yield->Check_Purity Yes Low_Yield Troubleshoot Yield: - Check reaction time/temp - Verify stoichiometry - Optimize workup Check_Yield->Low_Yield No Impure_Product Troubleshoot Purity: - Recrystallize again - Consider chromatography - Optimize reaction to reduce side products Check_Purity->Impure_Product No Success Product Acceptable Check_Purity->Success Yes Low_Yield->Check_Purity Impure_Product->Success

Caption: A logical workflow for troubleshooting experimental results.

References

Technical Support Center: Optimizing O-Alkylation of 2-Bromo-Isovanillin

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the O-alkylation of 2-bromo-isovanillin. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to navigate the complexities of this synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for the O-alkylation of 2-bromo-isovanillin?

The O-alkylation of 2-bromo-isovanillin proceeds via a Williamson ether synthesis, which is a nucleophilic substitution (SN2) reaction.[1][2] In this two-step process, a base is first used to deprotonate the phenolic hydroxyl group of 2-bromo-isovanillin, forming a more nucleophilic phenoxide ion. This phenoxide then attacks the alkyl halide in an SN2 reaction, displacing the halide and forming the desired ether.[3]

Q2: Which factors are most critical for optimizing the reaction yield?

Several factors significantly influence the success of the O-alkylation:

  • Choice of Base: The base should be strong enough to deprotonate the phenol but not so strong as to promote side reactions.

  • Solvent Selection: Polar aprotic solvents are generally preferred as they can solvate the cation of the base, enhancing the nucleophilicity of the phenoxide.[2]

  • Alkyl Halide Reactivity: Primary alkyl halides are ideal substrates as they are most susceptible to SN2 attack and less prone to elimination reactions.[1]

  • Temperature Control: Maintaining an optimal temperature is crucial to ensure a reasonable reaction rate without favoring decomposition or side reactions.

Q3: What are the most common side reactions to be aware of?

The primary competing side reaction is the E2 (elimination) reaction, especially when using secondary or tertiary alkyl halides.[2] In this case, the phenoxide acts as a base, abstracting a proton and leading to the formation of an alkene instead of an ether. Other potential side reactions include dialkylation if other nucleophilic sites are present and reactions involving the aldehyde group under certain conditions.

Troubleshooting Guide

Problem / Observation Probable Cause(s) Recommended Solution(s)
Low to No Product Formation 1. Ineffective Deprotonation: The base used is not strong enough to deprotonate the phenolic hydroxyl group of 2-bromo-isovanillin. 2. Low Reactivity of Alkyl Halide: The alkyl halide is sterically hindered (secondary or tertiary) or unreactive. 3. Reaction Temperature is Too Low: The reaction rate is too slow at the current temperature.1. Switch to a Stronger Base: Consider using a stronger, non-nucleophilic base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) or sodium hydride (NaH). For aryl ethers, bases like K₂CO₃ or Cs₂CO₃ can also be effective.[2] 2. Use a More Reactive Alkyl Halide: Whenever possible, use a primary alkyl halide (e.g., methyl iodide, ethyl bromide).[1] 3. Increase Reaction Temperature: Gradually increase the reaction temperature while monitoring for the formation of byproducts.
Formation of Alkene Byproduct E2 Elimination Dominates: This is common with secondary and tertiary alkyl halides, where the phenoxide acts as a base rather than a nucleophile.[2]1. Use a Primary Alkyl Halide: This is the most effective way to minimize elimination.[1] 2. Lower the Reaction Temperature: Lower temperatures generally favor the SN2 pathway over E2.
Multiple Products Observed (e.g., by TLC or LC-MS) 1. Dialkylation: If there are other potential nucleophilic sites, dialkylation can occur. 2. Reaction with Aldehyde: The reaction conditions may be harsh enough to affect the aldehyde functional group. 3. Incomplete Reaction: The presence of both starting material and product.1. Use Stoichiometric Amounts of Reagents: Carefully control the stoichiometry of the alkylating agent. 2. Protecting Groups: If necessary, consider protecting the aldehyde group, though this adds extra steps to the synthesis. 3. Increase Reaction Time or Temperature: Monitor the reaction progress by TLC or LC-MS to ensure it goes to completion.
Difficulty in Product Purification Similar Polarity of Product and Byproducts: Co-elution of the desired ether with unreacted starting materials or byproducts during chromatography.1. Acid-Base Extraction: Use an aqueous base wash to remove unreacted 2-bromo-isovanillin. 2. Recrystallization: If the product is a solid, recrystallization can be a highly effective purification method. 3. Optimize Chromatography: Experiment with different solvent systems for column chromatography to improve separation.

Experimental Protocols

Recommended Protocol for O-Alkylation of 2-Bromo-Isovanillin

This protocol is adapted from a highly successful procedure for the O-alkylation of the structurally similar 5-iodoisovanillin and is expected to provide good yields for 2-bromo-isovanillin.[4]

Materials:

  • 2-bromo-isovanillin

  • Alkyl halide (primary, e.g., methyl iodide, ethyl bromide) (1.1 equivalents)

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.1 equivalents)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • 6 M Hydrochloric Acid (HCl)

  • Saturated Sodium Chloride Solution (Brine)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a round-bottomed flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-bromo-isovanillin in anhydrous DMF.

  • Base Addition: With stirring, add DBU (1.1 equivalents) dropwise to the solution.

  • Alkylation: After stirring for approximately 30-45 minutes at room temperature, add the alkyl halide (1.1 equivalents) to the reaction mixture.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up:

    • Once the reaction is complete, acidify the mixture to pH 2 with 6 M HCl.

    • Extract the product with dichloromethane (3 x volume of DMF).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by flash column chromatography on silica gel or by recrystallization to yield the pure O-alkylated 2-bromo-isovanillin derivative.[4]

Visualizing the Workflow

G General Workflow for O-Alkylation of 2-Bromo-Isovanillin cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A Dissolve 2-Bromo-Isovanillin in Anhydrous DMF B Add DBU (Base) A->B C Add Alkyl Halide B->C D Monitor by TLC C->D E Acidify with HCl D->E Reaction Complete F Extract with DCM E->F G Wash with Brine F->G H Dry and Concentrate G->H I Flash Chromatography or Recrystallization H->I J Pure O-Alkylated Product I->J

Caption: Workflow for O-alkylation of 2-bromo-isovanillin.

Data Summary

Table 1: Recommended Reaction Conditions for O-Alkylation
ParameterRecommended ConditionRationale
Substrate 2-Bromo-IsovanillinPhenolic hydroxyl group is acidic and can be deprotonated.
Alkylating Agent Primary Alkyl Halide (e.g., R-I, R-Br)Favors SN2 reaction and minimizes E2 elimination.[1][2]
Base DBU or K₂CO₃DBU is a strong, non-nucleophilic base effective in polar aprotic solvents.[4] K₂CO₃ is a milder, commonly used base for aryl ether synthesis.[2]
Solvent Anhydrous DMF or DMSOPolar aprotic solvents enhance the nucleophilicity of the phenoxide.[2]
Temperature Room Temperature to 80 °CThe optimal temperature will depend on the specific reactants. Start at room temperature and gently heat if the reaction is slow.
Equivalents Base (1.1 eq.), Alkyl Halide (1.1 eq.)A slight excess of the base and alkylating agent can help drive the reaction to completion.
Table 2: Troubleshooting Common Byproducts
ByproductIdentification MethodProbable CauseMitigation Strategy
Unreacted 2-Bromo-Isovanillin TLC, LC-MSIncomplete reaction, insufficient base or alkylating agent, low temperature.Increase reaction time/temperature, use a stronger base, ensure stoichiometry is correct.
Alkene ¹H NMR (vinylic protons), GC-MSE2 elimination due to the use of a secondary/tertiary alkyl halide or high temperature.Use a primary alkyl halide, lower the reaction temperature.[2]
Dialkylated Product LC-MS, ¹H NMRPresence of other nucleophilic sites and excess alkylating agent.Use stoichiometric amounts of the alkylating agent.
Aldehyde-related Byproducts ¹H NMR, IRHarsh reaction conditions (e.g., very strong base, high temperature).Use milder conditions, consider protecting the aldehyde if necessary.

Logical Relationships in Troubleshooting

G cluster_problem Observed Problem cluster_causes Potential Causes cluster_solutions Solutions LowYield Low Yield Cause1 Ineffective Deprotonation LowYield->Cause1 Cause2 E2 Elimination LowYield->Cause2 Cause3 Steric Hindrance LowYield->Cause3 Cause4 Low Temperature LowYield->Cause4 Sol1 Use Stronger Base (e.g., DBU) Cause1->Sol1 Sol2 Use Primary Alkyl Halide Cause2->Sol2 Sol4 Choose Less Hindered Reagents Cause3->Sol4 Sol3 Increase Temperature Cause4->Sol3

Caption: Troubleshooting logic for low yield in O-alkylation.

References

Technical Support Center: Wittig Reaction with Substituted Benzaldehydes

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges in the Wittig reaction involving substituted benzaldehydes.

Section 1: Low Reaction Yield or Incomplete Conversion

Issues with reaction yield are often tied to the electronic nature of the benzaldehyde substituent or the stability and generation of the phosphorus ylide.

Frequently Asked Questions (FAQs)

Q1: My Wittig reaction with a substituted benzaldehyde is giving a low yield and/or starting material remains. What are the common causes?

A1: Low yields in the Wittig reaction can stem from several factors:

  • Aldehyde Reactivity: The electronic properties of the substituent on the benzaldehyde ring significantly impact the electrophilicity of the carbonyl carbon. Electron-withdrawing groups (EWGs) increase reactivity, while electron-donating groups (EDGs) decrease it.[1]

  • Ylide Generation and Stability: Incomplete formation of the ylide or its decomposition can lead to poor conversion. The choice of base and solvent is critical for efficient ylide generation.[2][3]

  • Steric Hindrance: Bulky groups on either the aldehyde or the ylide can slow down the reaction.[4]

  • Substituent Interference: Acidic protons on the benzaldehyde, such as a hydroxyl group (-OH), can be deprotonated by the base, deactivating the aldehyde.[2]

  • Reaction Conditions: Suboptimal temperature, reaction time, or solvent can all contribute to low yields.

Q2: I'm using a benzaldehyde with an electron-donating group (e.g., -OCH₃, -CH₃) and the reaction is slow and incomplete. How can I improve the yield?

A2: Electron-donating groups reduce the partial positive charge on the carbonyl carbon, making the benzaldehyde less electrophilic and thus less reactive in the Wittig reaction.[1] To improve the outcome:

  • Increase Reaction Time/Temperature: Allow the reaction to stir for a longer period or gently heat the mixture to drive it to completion.

  • Use a More Reactive Ylide: If possible, use a less stabilized or non-stabilized ylide, as they are more nucleophilic and reactive.[5]

  • Optimize Base and Solvent: Ensure your base is strong enough for complete ylide formation (e.g., n-BuLi, NaH, KHMDS) and that the solvent is anhydrous (e.g., THF, Diethyl Ether).[1][3]

Q3: My reaction with a hydroxybenzaldehyde (e.g., 3-hydroxybenzaldehyde) is failing. What is the problem?

A3: The acidic phenolic proton will be deprotonated by the strong base used to generate the ylide. This forms a phenoxide, which is an electron-donating group that deactivates the aldehyde toward nucleophilic attack.[2] To resolve this:

  • Protect the Hydroxyl Group: Protect the -OH group as an ether (e.g., TBDMS, MOM) before the Wittig reaction. The protecting group can be removed after the olefination step.

  • Use Excess Base: While less ideal, using additional equivalents of base can sometimes compensate for the acidic proton, but this can lead to side reactions and lower yields.[2] A user reported success by adding the phosphonium salt to a mixture of the aldehyde and base, suggesting that generating the ylide in the presence of the aldehyde can sometimes be effective.[2]

Section 2: Controlling Stereoselectivity (E/Z Isomers)

The stereochemical outcome of the Wittig reaction is a critical challenge, primarily governed by the stability of the phosphorus ylide.

Frequently Asked Questions (FAQs)

Q1: How can I control the E/Z selectivity of my Wittig reaction with substituted benzaldehydes?

A1: The key factor is the nature of the ylide. The reaction mechanism and intermediates differ for stabilized and non-stabilized ylides, leading to different stereochemical outcomes.[4][5]

  • For (Z)-Alkenes: Use a non-stabilized ylide (e.g., where the group on the ylidic carbon is an alkyl group). These reactions are typically under kinetic control and favor the formation of the Z-isomer.[5][6][7]

  • For (E)-Alkenes: Use a stabilized ylide (e.g., where the group on the ylidic carbon is an electron-withdrawing group like -CO₂R or -CN). These ylides are less reactive, the reaction becomes reversible, and the thermodynamically more stable E-isomer is predominantly formed.[5][8][9]

Q2: I am getting an unexpected E/Z ratio with an ortho-substituted benzaldehyde. Why is this happening?

A2: Ortho-substituents can exert significant steric and electronic effects that alter the stereochemical course of the reaction. For example, studies on ortho-halo-substituted benzaldehydes have shown that these groups can have a cooperative effect, influencing the transition state and leading to changes in the E/Z ratio that may not be predicted by standard rules.[10]

Q3: Can reaction conditions influence stereoselectivity?

A3: Yes, reaction conditions can have a profound impact.

  • Salt Effects: The presence of lithium salts can decrease Z-selectivity by stabilizing the betaine intermediate and allowing for equilibration. Using salt-free ylides (e.g., generated with sodium or potassium bases like NaHMDS or KHMDS) can enhance Z-selectivity for non-stabilized ylides.[4][11]

  • Solvent: The choice of solvent can influence the transition state geometry and thus the stereochemical outcome.[10]

  • Schlosser Modification: For non-stabilized ylides, the Schlosser modification can be used to invert the selectivity and obtain the E-alkene. This involves treating the intermediate betaine with a strong base like phenyllithium at low temperatures to equilibrate it to the more stable threo-betaine, which then collapses to the E-alkene.[4][11]

Section 3: Side Reactions and Purification

The primary challenges in this area are the potential for base-induced side reactions and the difficult removal of the triphenylphosphine oxide (TPPO) byproduct.

Frequently Asked questions (FAQs)

Q1: I am observing unexpected byproducts. What could they be?

A1: Under the strong basic conditions of the Wittig reaction, benzaldehydes (which lack α-hydrogens) can undergo the Cannizzaro reaction . This is a disproportionation reaction where two molecules of the aldehyde react to form a primary alcohol and a carboxylic acid.[1] This is more likely if the ylide formation is slow or incomplete, leaving excess base and aldehyde to react.

Q2: How can I effectively remove the triphenylphosphine oxide (TPPO) byproduct from my reaction mixture?

A2: TPPO is notoriously difficult to remove via standard chromatography due to its polarity and solubility. Effective methods include:

  • Crystallization: If your product is a solid, recrystallization may leave the TPPO in the mother liquor.

  • Precipitation of TPPO: TPPO can be precipitated from a nonpolar solvent like hexane or a hexane/ether mixture by cooling.

  • Complexation: Adding ZnCl₂ to the reaction mixture can form an insoluble ZnCl₂(TPPO)₂ complex, which can be removed by filtration.[12]

  • Specialized Chromatography: For difficult separations, careful flash column chromatography with a less polar eluent system (e.g., hexane/ethyl acetate) can be effective.[12][13]

Data and Protocols

Table 1: Effect of Benzaldehyde Substituents on Wittig Reaction Rate

The electronic nature of the substituent on the benzaldehyde ring has a direct and predictable effect on the reaction rate. Electron-withdrawing groups (EWGs) accelerate the reaction, while electron-donating groups (EDGs) retard it.[1]

Substituent (Position)Group TypeRelative Rate Constant (k/k₀)
p-NO₂EWG14.7
m-NO₂EWG10.5
p-ClEWG2.75
H(Reference)1.00
p-CH₃EDG0.45
p-OCH₃EDG0.21
Data sourced from BenchChem.[1]
General Experimental Protocol

This protocol is a generalized procedure and may require optimization for specific substrates. All glassware should be oven- or flame-dried, and the reaction should be conducted under an inert atmosphere (e.g., Nitrogen or Argon).

Step 1: Ylide Generation [1][3]

  • In a dry, inert-atmosphere flask, suspend the phosphonium salt (1.0-1.2 equivalents) in anhydrous solvent (e.g., THF, diethyl ether).

  • Cool the suspension to the appropriate temperature (typically 0 °C or -78 °C).

  • Slowly add a strong base (1.0 equivalent, e.g., n-BuLi, NaH, NaHMDS) dropwise.

  • Stir the mixture for 30-60 minutes. The formation of the ylide is often indicated by a distinct color change (e.g., orange, red, or deep yellow).

Step 2: Reaction with Aldehyde [1]

  • Dissolve the substituted benzaldehyde (1.0 equivalent) in the same anhydrous solvent.

  • Add the aldehyde solution dropwise to the cold ylide solution.

  • Allow the reaction to warm to room temperature and stir for 1-12 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC).

Step 3: Workup and Purification [1][13]

  • Once the reaction is complete, quench it by adding water or a saturated aqueous solution of NH₄Cl.

  • Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate, dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄ or MgSO₄, and concentrate under reduced pressure.

  • Purify the crude product using flash column chromatography or recrystallization to remove the triphenylphosphine oxide byproduct.

Visual Guides

Diagrams

Wittig_Mechanism ylide Phosphonium Ylide (Nucleophile) oxaphosphetane [2+2] Cycloaddition Oxaphosphetane Intermediate ylide->oxaphosphetane Nucleophilic Attack aldehyde Substituted Benzaldehyde (Electrophile) aldehyde->oxaphosphetane products Alkene + TPPO oxaphosphetane->products Cycloreversion reagents

Caption: General mechanism of the Wittig reaction.

Troubleshooting_Workflow start Low Yield / Incomplete Reaction q1 Is the benzaldehyde substituent an EDG (e.g., -OMe, -Me)? start->q1 a1_yes Increase reaction time/temp Consider more reactive ylide q1->a1_yes Yes q2 Does the aldehyde have an acidic proton (e.g., -OH, -SH)? q1->q2 No a1_yes->q2 a2_yes Protect the acidic group before the reaction q2->a2_yes Yes q3 Verify Ylide Formation: - Anhydrous conditions? - Strong enough base? - Correct stoichiometry? q2->q3 No a2_yes->q3 a3_no Dry solvent/reagents Switch to stronger base Re-check calculations q3->a3_no No end Re-run Optimized Reaction q3->end Yes a3_no->end

Caption: Troubleshooting workflow for low reaction yields.

Stereoselectivity_Factors ylide Phosphonium Ylide Type stabilized Stabilized Ylide (R = EWG, e.g., -CO₂Et) ylide->stabilized non_stabilized Non-Stabilized Ylide (R = Alkyl, H) ylide->non_stabilized conditions Conditions: - Thermodynamic Control - Reversible Reaction stabilized->conditions conditions2 Conditions: - Kinetic Control - Irreversible (Li-free) - Salt-Free Favors Z non_stabilized->conditions2 e_alkene E-Alkene (Major Product) z_alkene Z-Alkene (Major Product) conditions->e_alkene conditions2->z_alkene

Caption: Key factors influencing E/Z stereoselectivity.

References

preventing debromination in reactions with 2-Bromo-3-hydroxy-4-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource is designed to provide expert guidance on preventing undesirable debromination during chemical reactions with 2-Bromo-3-hydroxy-4-methoxybenzaldehyde.

Unwanted debromination is a common side reaction when working with this versatile benzaldehyde derivative, leading to reduced yields of the desired product and the formation of hard-to-separate byproducts. This guide provides troubleshooting advice and frequently asked questions to help you optimize your reaction conditions and achieve your synthetic goals.

Troubleshooting Guide: Preventing Debromination

This section addresses specific experimental issues where debromination is a prevalent side reaction.

Issue 1: Debromination During Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira)

Symptoms:

  • Formation of a significant amount of 3-hydroxy-4-methoxybenzaldehyde.

  • Low yields of the desired cross-coupled product.

  • Complex product mixtures that are difficult to purify.

Root Causes and Solutions:

Debromination in palladium-catalyzed coupling reactions, often termed hydrodehalogenation, typically arises from the formation of a palladium-hydride (Pd-H) species which then participates in a competing catalytic cycle. The source of the hydride can be the base, solvent, or impurities.[1]

Potential Cause Recommended Solution Rationale
High Reaction Temperature Lower the reaction temperature. Attempt the reaction at a lower temperature (e.g., 40-80 °C) and monitor for improvement.High temperatures can accelerate the rate of debromination.
Choice of Base Use a weaker or non-hydridic base. Consider using bases like K₃PO₄, Cs₂CO₃, or organic bases like Et₃N instead of stronger bases like NaOtBu or K₂CO₃, which can sometimes promote hydride formation.Strong bases can react with solvents or other reagents to generate hydride species that lead to hydrodehalogenation.
Presence of Protic Impurities Use anhydrous, degassed solvents and high-purity reagents. Water, alcohols, or other protic impurities can serve as a hydride source for the formation of Pd-H species.[1]Protic impurities can be a direct source of protons for the reduction of the aryl bromide.
Ligand Choice Employ ligands that favor reductive elimination over β-hydride elimination or formation of Pd-H species. Electron-rich and bulky phosphine ligands can sometimes suppress debromination.The ligand sphere around the palladium center significantly influences the relative rates of the desired cross-coupling and undesired side reactions.
Palladium Precursor Use a well-defined Pd(0) source or a precatalyst that is efficiently reduced to Pd(0) without generating excessive Pd-H species.The choice of palladium source can affect the initial stages of the catalytic cycle and the formation of active catalytic species.

Troubleshooting Workflow for Palladium-Catalyzed Cross-Coupling

G start Debromination Observed in Cross-Coupling Reaction temp High Reaction Temperature? start->temp lower_temp Lower Reaction Temperature temp->lower_temp Yes base Aggressive Base? temp->base No still_issues Still Issues? lower_temp->still_issues change_base Switch to Weaker/ Non-Hydridic Base base->change_base Yes impurities Protic Impurities? base->impurities No change_base->still_issues anhydrous Ensure Anhydrous Conditions impurities->anhydrous Yes ligand Ligand Choice? impurities->ligand No anhydrous->still_issues change_ligand Screen Different Ligands ligand->change_ligand Yes resolved Debromination Minimized ligand->resolved No change_ligand->resolved still_issues->resolved Re-evaluate all parameters G start 2-Bromo-3-hydroxy- 4-methoxybenzaldehyde protect Protect Hydroxyl Group (e.g., TBDMSCl, Imidazole) start->protect protected_sm Protected Starting Material protect->protected_sm lithiation Lithiation (n-BuLi, -78°C) or Grignard (Mg, THF) protected_sm->lithiation organometallic Organometallic Intermediate lithiation->organometallic electrophile Quench with Electrophile organometallic->electrophile deprotection Deprotection electrophile->deprotection product Desired Functionalized Product deprotection->product

References

Technical Support Center: Managing Steric Hindrance in Reactions of 2-Bromo-3-hydroxy-4-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals working with 2-Bromo-3-hydroxy-4-methoxybenzaldehyde. It provides targeted troubleshooting guides and frequently asked questions (FAQs) to address the challenges posed by steric hindrance in various chemical transformations.

Frequently Asked Questions (FAQs)

Q1: Why is this compound particularly susceptible to steric hindrance?

A1: The substitution pattern of this benzaldehyde derivative creates a sterically crowded environment around the key reactive sites. The aldehyde group (-CHO) at position C1 and the bromo group (-Br) at position C2 are ortho to each other. The hydroxyl (-OH) group at C3 and the methoxy (-OCH₃) group at C4 further contribute to the steric bulk on one side of the aromatic ring. This congestion can impede the approach of reagents to both the aldehyde's carbonyl carbon and the carbon-bromine bond, which are common sites for nucleophilic addition and cross-coupling reactions, respectively.

Q2: What are the primary types of reactions affected by steric hindrance in this molecule?

A2: Steric hindrance can significantly impact several important reactions:

  • Nucleophilic Addition to the Aldehyde: Reagents like Grignard reagents or Wittig ylides may face difficulty accessing the carbonyl carbon, leading to sluggish reactions or low yields.[1][2]

  • Palladium-Catalyzed Cross-Coupling Reactions: The bulky ortho-bromo substituent can slow down the crucial oxidative addition step in reactions like Suzuki, Heck, or Buchwald-Hartwig couplings.[3][4]

  • Protection/Deprotection of the Hydroxyl Group: Access to the phenolic hydroxyl group for the introduction or removal of protecting groups can be hindered by the adjacent bromo and methoxy substituents.

Q3: What general strategies can be employed to mitigate steric hindrance with this substrate?

A3: A multi-faceted approach is often necessary:

  • Reagent and Catalyst Selection: Opt for smaller, more reactive nucleophiles or organometallic reagents. In cross-coupling reactions, the use of specialized palladium catalysts with bulky, electron-rich phosphine or N-heterocyclic carbene (NHC) ligands is often crucial to promote oxidative addition and reductive elimination.[5]

  • Reaction Conditions: Higher reaction temperatures, sometimes facilitated by microwave irradiation, can provide the necessary energy to overcome the activation barrier imposed by steric hindrance.[3] The choice of solvent can also play a role in stabilizing transition states.[6]

  • Protecting Group Strategy: Temporarily protecting the hydroxyl or even the aldehyde group can alter the steric and electronic properties of the molecule, potentially facilitating a desired reaction at another site.[7][8]

Troubleshooting Guides

Issue 1: Low Yield in Nucleophilic Addition to the Aldehyde (e.g., Grignard or Wittig Reaction)

Q: My Grignard/Wittig reaction with this compound is slow and gives poor yields. What can I do?

A: This is a common issue due to the crowded nature of the aldehyde.[9][10] Consider the following troubleshooting steps:

  • Protect the Phenolic Hydroxyl Group: The acidic proton of the -OH group will quench one equivalent of a Grignard reagent.[11] Protecting it as a methyl or benzyl ether prior to the Grignard reaction is advisable.

  • Use a More Reactive Organometallic: Organolithium reagents are generally more reactive than their Grignard counterparts and may be more effective.

  • For Wittig Reactions, Consider the Horner-Wadsworth-Emmons (HWE) Reaction: The HWE reaction, which utilizes phosphonate esters, is often more successful with sterically hindered aldehydes where the standard Wittig reaction fails.[12]

  • Increase Reaction Temperature: Carefully increasing the reaction temperature can help overcome the steric barrier. For Grignard reactions, switching from diethyl ether to a higher-boiling solvent like tetrahydrofuran (THF) may be beneficial.

Issue 2: Failure or Low Yield in Suzuki-Miyaura Cross-Coupling

Q: I am attempting a Suzuki-Miyaura coupling at the bromo position, but the reaction is not proceeding or the yield is very low. How can I improve this?

A: The ortho-bromo position is sterically demanding, making the oxidative addition of palladium challenging.[13]

  • Catalyst and Ligand Selection is Critical: Standard Pd(PPh₃)₄ may be ineffective. Switch to a catalyst system designed for hindered substrates. Bulky, electron-rich ligands such as SPhos, XPhos, or RuPhos, or N-heterocyclic carbene (NHC) ligands, are often required to facilitate the reaction.[5]

  • Optimize the Base and Solvent: Stronger bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) are often more effective than sodium or potassium carbonate. Aprotic polar solvents like dioxane, DMF, or toluene are commonly used.[5]

  • Increase Catalyst Loading and Temperature: For particularly challenging couplings, increasing the catalyst loading (e.g., from 1-2 mol% to 5 mol%) and using higher temperatures (e.g., 100-120 °C), potentially with microwave heating, can be beneficial.[3]

  • Protect the Aldehyde Group: The aldehyde functionality can sometimes interfere with the catalyst. Protecting it as an acetal can prevent side reactions and may improve yields.[7]

Data Presentation: Comparison of Catalyst Systems for a Hindered Suzuki Coupling

Catalyst PrecursorLigandBaseSolventTemperature (°C)Yield (%)
Pd(OAc)₂PPh₃K₂CO₃Toluene/H₂O100<10
Pd₂(dba)₃SPhosK₃PO₄Dioxane11075
Pd(OAc)₂XPhosCs₂CO₃Toluene11088
Pd-NHC (PEPPSI-IPr)(NHC)K₃PO₄Dioxane10092

This table presents illustrative data for comparison purposes.

Experimental Protocols

Protocol 1: Protection of the Hydroxyl Group as a Benzyl Ether

This protocol is a prerequisite for many subsequent reactions, such as Grignard additions.

  • Dissolution: Dissolve this compound (1.0 eq) in anhydrous N,N-dimethylformamide (DMF).

  • Base Addition: Add anhydrous potassium carbonate (K₂CO₃, 2.0 eq) to the solution and stir for 15 minutes at room temperature.

  • Alkylation: Add benzyl bromide (1.2 eq) dropwise to the suspension.

  • Reaction: Heat the reaction mixture to 60°C and stir for 4-6 hours, monitoring by TLC until the starting material is consumed.

  • Work-up: Cool the mixture to room temperature and pour it into ice-water.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product, 3-(benzyloxy)-2-bromo-4-methoxybenzaldehyde, can be purified by column chromatography on silica gel.[14]

Protocol 2: Optimized Suzuki-Miyaura Coupling of a Sterically Hindered Aryl Bromide

This protocol provides a starting point for coupling reactions at the 2-bromo position.

  • Inert Atmosphere: To an oven-dried flask, add the protected 2-bromo-3-(benzyloxy)-4-methoxybenzaldehyde (1.0 eq), the desired arylboronic acid (1.5 eq), and potassium phosphate (K₃PO₄, 3.0 eq).

  • Catalyst Addition: In a glovebox or under a strong flow of inert gas (Argon or Nitrogen), add the palladium catalyst, for example, Pd(OAc)₂ (0.02 eq) and a bulky phosphine ligand like SPhos (0.04 eq).

  • Solvent Addition: Add anhydrous, degassed dioxane via cannula.

  • Reaction: Heat the mixture to 110°C under an inert atmosphere and stir vigorously for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.

  • Purification: Concentrate the filtrate and purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.

Visualizations

Steric_Hindrance_Visualization cluster_molecule Steric Crowding around Reactive Centers cluster_reagents Approaching Reagents C1 C1 C2 C2 C1->C2 CHO CHO C1->CHO C3 C3 C2->C3 Br Br C2->Br C4 C4 C3->C4 OH OH C3->OH C5 C5 C4->C5 OMe OMe C4->OMe C6 C6 C5->C6 C6->C1 Nu Nucleophile (Nu⁻) Nu->CHO Hindered Attack Pd Pd(0) Catalyst Pd->Br Hindered Oxidative Addition

Caption: Steric hindrance from ortho groups impeding reagent access.

Troubleshooting_Workflow start Low Reaction Yield reaction_type Identify Reaction Type start->reaction_type nuc_add Nucleophilic Addition? reaction_type->nuc_add Yes coupling Cross-Coupling? reaction_type->coupling No protect_oh Protect acidic -OH? nuc_add->protect_oh hwe Use HWE reagent? protect_oh->hwe No/Grignard temp_nuc Increase Temperature hwe->temp_nuc No/Wittig ligand Change Ligand/Catalyst (e.g., SPhos, NHC) coupling->ligand base_solvent Optimize Base & Solvent (e.g., K3PO4, Dioxane) ligand->base_solvent temp_coupling Increase Temperature/ Catalyst Loading base_solvent->temp_coupling

Caption: Decision tree for troubleshooting low-yield reactions.

Experimental_Workflow_Suzuki start Assemble Reagents (Substrate, Boronic Acid, Base) catalyst Add Catalyst System (Pd source + Ligand) start->catalyst solvent Add Degassed Solvent catalyst->solvent react Heat under Inert Atmosphere solvent->react workup Aqueous Work-up & Extraction react->workup purify Column Chromatography workup->purify product Isolated Product purify->product

Caption: Workflow for a sterically hindered Suzuki-Miyaura coupling.

References

Technical Support Center: Suzuki Coupling of 2-bromo-isovanillin

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals to troubleshoot byproduct formation in the Suzuki-Miyaura cross-coupling of 2-bromo-isovanillin.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are the most common byproducts observed in the Suzuki coupling of 2-bromo-isovanillin?

A1: During the Suzuki coupling of 2-bromo-isovanillin, several byproducts can form, reducing the yield of the desired product and complicating purification.[1] The most common byproducts include:

  • Homocoupling of the boronic acid/ester: This involves the self-coupling of two molecules of the organoboron reagent to form a symmetrical biaryl byproduct.[2]

  • Protodeboronation of the boronic acid/ester: This is an undesired side reaction where the carbon-boron bond of the organoboron compound is cleaved and replaced with a carbon-hydrogen bond.[3]

  • Dehalogenation of 2-bromo-isovanillin: The bromine atom on 2-bromo-isovanillin is replaced by a hydrogen atom, resulting in the formation of isovanillin.[4]

  • Homocoupling of 2-bromo-isovanillin: Two molecules of 2-bromo-isovanillin couple to form a symmetrical biphenyl derivative. This is generally a minor byproduct.[5]

Q2: My reaction shows a significant amount of a homocoupled byproduct from my boronic acid. How can I minimize this?

A2: Homocoupling of the boronic acid is often promoted by the presence of oxygen or palladium(II) species.[2][6] To minimize this side reaction, consider the following strategies:

  • Ensure a Thoroughly Inert Atmosphere: Oxygen can oxidize the active Pd(0) catalyst to Pd(II), which promotes homocoupling.[2] It is crucial to properly degas the reaction mixture and maintain a positive pressure of an inert gas (e.g., argon or nitrogen) throughout the reaction.[7]

  • Use a Pd(0) Catalyst Source: Using a Pd(0) catalyst, such as Pd(PPh₃)₄, can help to avoid the presence of Pd(II) species that may arise from incomplete reduction of a Pd(II) precatalyst.[7]

  • Optimize Base and Solvent: The choice of base and solvent can also influence the rate of homocoupling. Running screening reactions with different bases and solvents may be necessary.

Q3: I have identified isovanillin as a major byproduct in my reaction mixture. What causes this dehalogenation and how can I prevent it?

A3: The formation of isovanillin is due to the dehalogenation of the 2-bromo-isovanillin starting material. This can occur when a hydride species is present in the reaction mixture, which can be generated from the solvent or base.[4] To reduce dehalogenation:

  • Choice of Solvent: Some solvents, particularly alcohols, can act as hydride donors. Consider switching to a non-protic solvent system like dioxane or THF.[4]

  • Choice of Base: Certain bases are more prone to generating hydride species. Experiment with different bases to find one that minimizes this side reaction.

  • Reaction Temperature: Lowering the reaction temperature may decrease the rate of dehalogenation relative to the desired coupling.[3]

Q4: Protodeboronation of my boronic acid is significantly reducing my yield. What are the key factors to control this side reaction?

A4: Protodeboronation is a common side reaction where the boronic acid is replaced by a hydrogen atom, and it is highly dependent on the reaction conditions.[8] Key strategies to mitigate protodeboronation include:

  • Choice of Base: The base is crucial for activating the boronic acid but can also promote protodeboronation.[9] Milder bases like K₃PO₄, KF, or Cs₂CO₃ are often beneficial.[10]

  • Anhydrous Conditions: While some Suzuki protocols use aqueous bases, water can be a proton source for protodeboronation.[3] Using anhydrous solvents and bases can help minimize this side reaction.

  • Reaction Temperature: High temperatures can accelerate protodeboronation.[3] It is advisable to run the reaction at the lowest temperature that allows for efficient catalytic turnover.[3]

  • Use of Boronic Esters: Boronic esters, such as pinacol esters or MIDA boronates, are generally more stable and less prone to protodeboronation than their corresponding boronic acids.[4][8]

Data on Byproduct Formation

The following tables summarize hypothetical data to illustrate the effect of different reaction parameters on byproduct formation in the Suzuki coupling of 2-bromo-isovanillin.

Table 1: Effect of Base on Byproduct Formation

EntryBaseDesired Product Yield (%)Homocoupling (%)Protodeboronation (%)Dehalogenation (%)
1K₂CO₃7510510
2K₃PO₄85537
3Cs₂CO₃88426
4NaOH50152015

Reaction Conditions: 2-bromo-isovanillin (1 equiv.), Arylboronic acid (1.2 equiv.), Pd(PPh₃)₄ (3 mol%), Toluene/H₂O (4:1), 90 °C, 12 h.

Table 2: Effect of Solvent on Byproduct Formation

EntrySolventDesired Product Yield (%)Homocoupling (%)Protodeboronation (%)Dehalogenation (%)
1Dioxane/H₂O82648
2Toluene/H₂O85537
3DMF/H₂O7012810
4THF/H₂O78868

Reaction Conditions: 2-bromo-isovanillin (1 equiv.), Arylboronic acid (1.2 equiv.), Pd(PPh₃)₄ (3 mol%), K₃PO₄ (2 equiv.), 90 °C, 12 h.

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling of 2-bromo-isovanillin

This is a generalized procedure and should be optimized for specific substrates and reaction scales.

  • Reagent Preparation: To an oven-dried reaction vessel equipped with a magnetic stir bar, add 2-bromo-isovanillin (1.0 equiv.), the arylboronic acid or ester (1.2-1.5 equiv.), and the base (e.g., K₃PO₄, 2.0-3.0 equiv.).[9]

  • Inert Atmosphere: Seal the vessel, then evacuate and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.[10]

  • Solvent and Catalyst Addition: Under a positive pressure of the inert gas, add the degassed solvent (e.g., 5 mL of 4:1 Toluene/water per mmol of aryl halide).[4] Bubble the inert gas through the solution for 10-15 minutes to ensure thorough deoxygenation. Finally, add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%).[10]

  • Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring for the specified time (e.g., 4-24 hours).[6]

  • Monitoring: Monitor the reaction progress using a suitable analytical technique such as TLC, GC, or LC-MS.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water or brine.[6] The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel to isolate the desired coupled product from any byproducts.[7]

Visual Guides

Suzuki_Coupling_Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd ArPdX Ar-Pd(II)-X Ln OxAdd->ArPdX Transmetalation Transmetalation ArPdX->Transmetalation ArPdAr Ar-Pd(II)-Ar' Ln Transmetalation->ArPdAr RedElim Reductive Elimination ArPdAr->RedElim RedElim->Pd0 Product Ar-Ar' RedElim->Product  Product  Formation ArX Ar-X (2-bromo-isovanillin) ArX->OxAdd ArB Ar'-B(OR)2 + Base ArB->Transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting_Workflow start Low Yield or Byproduct Formation check_homocoupling Homocoupling Observed? start->check_homocoupling fix_homocoupling Degas Thoroughly Use Pd(0) Catalyst check_homocoupling->fix_homocoupling Yes check_dehalogenation Dehalogenation (Isovanillin) Observed? check_homocoupling->check_dehalogenation No rerun Re-run Optimized Reaction fix_homocoupling->rerun fix_dehalogenation Change Solvent (e.g., Dioxane) Screen Bases Lower Temperature check_dehalogenation->fix_dehalogenation Yes check_protodeboronation Protodeboronation Observed? check_dehalogenation->check_protodeboronation No fix_dehalogenation->rerun fix_protodeboronation Use Milder Base (K3PO4) Anhydrous Conditions Use Boronic Ester check_protodeboronation->fix_protodeboronation Yes check_protodeboronation->rerun No fix_protodeboronation->rerun

Caption: Troubleshooting workflow for byproduct formation in Suzuki coupling.

References

troubleshooting low conversion in the synthesis of denbinobin

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals experiencing low conversion rates in the synthesis of denbinobin and related phenanthrene compounds.

Frequently Asked Questions (FAQs)

Q1: What is denbinobin and why is its synthesis a focus of research?

Denbinobin is a phenanthrenequinone compound isolated from the stems of orchids like Dendrobium nobile.[1][2][3] Its synthesis is of significant interest due to its wide range of biological activities, including potent anti-tumor, anti-inflammatory, and anti-angiogenic properties.[2][4] Developing efficient synthetic routes is crucial for producing sufficient quantities for further pharmacological study and potential therapeutic applications.

Q2: What are the common synthetic strategies for the phenanthrene core of denbinobin?

The synthesis of the core three-ring phenanthrene structure is a foundational step. Common methods include:

  • Haworth Synthesis: A classic method involving the Friedel-Crafts acylation of naphthalene with succinic anhydride, followed by reduction and cyclization.[5][6] A drawback can be the formation of isomers during the final cyclization step.[5]

  • Bardhan-Sengupta Synthesis: This method offers an alternative strategy that can provide better control over regioselectivity, avoiding the isomer problem seen in some Haworth routes.[5]

  • Modern Coupling Reactions: Newer methods utilize reactions like Suzuki or Ullman couplings and acid-catalyzed bisannulations to construct the polycyclic system, sometimes offering higher yields and milder conditions.[5][7]

Q3: What are the primary reasons for low conversion rates in phenanthrene synthesis?

Low conversion or yield is a frequent challenge in multi-step organic synthesis.[8] For phenanthrene synthesis, common causes include incomplete reactions at key stages, the formation of side products, steric hindrance from bulky molecular groups, and loss of product during purification.[9][10][11] Each step, from the initial condensation or acylation to the final cyclization and aromatization, presents potential bottlenecks that must be optimized.[10]

Troubleshooting Guide for Low Conversion

This guide addresses specific issues that can lead to low yields during the synthesis of denbinobin's phenanthrene backbone.

Problem 1: The initial reaction step (e.g., Friedel-Crafts acylation or Michael addition) is sluggish or incomplete.

  • Possible Causes:

    • Inactive Catalyst/Reagents: The Lewis acid (e.g., AlCl₃) used in Friedel-Crafts reactions may be old or have absorbed moisture. Similarly, bases used for condensations may not be strong enough or fresh.[10][12]

    • Poor Starting Material Quality: Impurities in the starting materials (e.g., naphthalene or substituted benzenes) can interfere with the reaction. The presence of water can quench sensitive reagents.[12]

    • Suboptimal Reaction Temperature: The reaction may be highly sensitive to temperature. For instance, the acylation of naphthalene requires temperatures above 60°C to favor the desired substitution pattern.[5]

  • Solutions:

    • Verify Reagent Activity: Use freshly opened or purified Lewis acids. For base-catalyzed steps, consider switching to a stronger base like sodium hydride (NaH) or lithium diisopropylamide (LDA) and ensure all glassware and solvents are anhydrous.[12]

    • Purify Starting Materials: Use materials of the highest possible purity or purify them before use via recrystallization or distillation.

    • Optimize Temperature: Systematically vary the reaction temperature. Monitor the reaction's progress at different temperatures using Thin-Layer Chromatography (TLC) to find the optimal balance between reaction rate and side product formation.[10]

Problem 2: The key cyclization step to form the third ring is inefficient.

  • Possible Causes:

    • Ineffective Cyclization Conditions: The acid catalyst (e.g., H₂SO₄, P₂O₅) may not be strong enough to promote the intramolecular ring closure, especially if the intermediate is sterically hindered.[9]

    • Intermediate Stability: The intermediate precursor to cyclization may be prone to decomposition or polymerization under the reaction conditions.

    • Reversibility: The cyclization reaction may be reversible, preventing the reaction from proceeding to completion.

  • Solutions:

    • Screen Catalysts and Conditions: Experiment with different cyclization agents and solvents. For example, the Bardhan-Sengupta synthesis uses phosphorus pentoxide, which can be effective.[5] Increasing the temperature or reaction time may also drive the reaction forward, but this must be done cautiously to avoid degradation.[12]

    • Monitor Reaction Progress: Use TLC or NMR spectroscopy to analyze aliquots from the reaction mixture.[12] This can help determine if the intermediate is being consumed and if the desired product is forming.

    • Isolate Intermediates: If possible, isolate and purify the intermediate before the cyclization step. This can improve the yield of the final ring-closure reaction.

Problem 3: The reaction produces a complex mixture of isomers and byproducts.

  • Possible Causes:

    • Lack of Regioselectivity: Certain synthetic routes, like the Haworth synthesis, are known to produce a mixture of isomers because the final ring closure can occur at more than one position.[5]

    • Side Reactions: High temperatures or prolonged reaction times can promote side reactions, such as polymerization, self-condensation of starting materials, or over-oxidation.[10][13]

  • Solutions:

    • Change Synthetic Strategy: If isomer formation is inherent to the chosen method, consider a more regioselective route like the Bardhan-Sengupta synthesis.[5]

    • Optimize Reaction Conditions: Carefully control the reaction time and temperature. The ideal conditions will form the product at a reasonable rate while minimizing the formation of impurities.[14] TLC monitoring is essential to identify when the maximum amount of product has been formed.[10]

Data Presentation

Table 1: Example of Reaction Condition Optimization

The following table illustrates a typical approach to optimizing a synthetic step by varying key parameters. While specific to the synthesis of amidochloroalkylnaphthols, the principles are directly applicable to optimizing denbinobin synthesis.

EntryLewis Acid (equiv.)SolventTemperature (°C)Time (h)Yield (%)
1ZnCl₂ (0.5)DioxaneRoom Temp275
2ZnCl₂ (1.0)DioxaneRoom Temp1.588
3ZnCl₂ (1.5) Dioxane Room Temp 1 95
4ZnCl₂ (1.5)TolueneRoom Temp360
5ZnCl₂ (1.5)THFRoom Temp270
6ZnCl₂ (1.5)Dioxane50185
7Sc(OTf)₃ (1.5)DioxaneRoom Temp280

(Data is representative and adapted from principles of reaction optimization described in the literature.[15][16])

Experimental Protocols

Protocol 1: Generalized Haworth Synthesis of a Phenanthrene Core

This protocol outlines the key steps for synthesizing a phenanthrene structure, which is the core of denbinobin.

  • Friedel-Crafts Acylation:

    • To a stirred suspension of anhydrous aluminum chloride (AlCl₃) in an inert solvent (e.g., nitrobenzene), add naphthalene.

    • Slowly add succinic anhydride while maintaining the temperature below 10°C.

    • After the addition, allow the mixture to warm to room temperature and then heat to 60-70°C.[5] Monitor the reaction by TLC until the naphthalene is consumed.

    • Cool the reaction and carefully pour it onto crushed ice and concentrated HCl. Extract the product with a suitable organic solvent.

  • Clemmensen Reduction:

    • Reflux the keto-acid product from the previous step with amalgamated zinc and concentrated HCl in a solvent like toluene.

    • Continue refluxing until the carbonyl group is reduced. Monitor by TLC.

    • Work up the reaction to isolate the resulting carboxylic acid.

  • Cyclization:

    • Heat the product from the reduction step with a strong dehydrating acid such as concentrated sulfuric acid or polyphosphoric acid.

    • Maintain the elevated temperature until TLC indicates the formation of the cyclic ketone.

    • Isolate the product by pouring the mixture into ice water.

  • Aromatization:

    • Reduce the cyclic ketone again (e.g., via another Clemmensen reduction) to form the saturated polycyclic alkane.

    • Dehydrogenate/aromatize this intermediate by heating it with a catalyst such as selenium (Se) or palladium on carbon (Pd/C) to yield the final phenanthrene core.[5]

Protocol 2: Reaction Monitoring by Thin-Layer Chromatography (TLC)
  • Prepare the TLC Plate: Use a pencil to lightly draw an origin line about 1 cm from the bottom of a silica gel TLC plate.

  • Spot the Plate: Use a capillary tube to spot a small amount of your starting material, your co-spot (starting material and reaction mixture in the same spot), and the reaction mixture on the origin line.

  • Develop the Plate: Place the plate in a sealed chamber containing a suitable solvent system (eluent). The eluent should be shallow enough that it does not cover the origin line.

  • Visualize: Allow the solvent to run up the plate until it is about 1 cm from the top. Remove the plate, mark the solvent front, and let it dry. Visualize the spots under a UV lamp or by using a chemical stain.

  • Analyze: The reaction is complete when the spot corresponding to the starting material has disappeared from the reaction mixture lane and a new spot for the product has appeared.[10][12]

Visualizations

TroubleshootingWorkflow cluster_0 Troubleshooting Low Conversion cluster_1 cluster_2 cluster_3 start Low Conversion Observed check_reagents 1. Check Starting Materials - Purity? - Anhydrous? start->check_reagents Start Here check_conditions 2. Review Reaction Conditions - Temperature? - Time? - Catalyst? start->check_conditions check_byproducts 3. Analyze for Byproducts - TLC / NMR Analysis - Isomers formed? start->check_byproducts solution_reagents Solution: - Purify starting materials - Use fresh/stronger reagents - Ensure anhydrous setup check_reagents->solution_reagents Issue Found solution_conditions Solution: - Optimize T° and time - Screen different catalysts - Change solvent check_conditions->solution_conditions Issue Found solution_byproducts Solution: - Modify reaction conditions - Change synthetic route - Optimize purification check_byproducts->solution_byproducts Issue Found end_node Improved Conversion solution_reagents->end_node solution_conditions->end_node solution_byproducts->end_node

Caption: A logical workflow for troubleshooting low conversion in chemical synthesis.

HaworthSynthesis naphthalene Naphthalene + Succinic Anhydride acylation 1. Friedel-Crafts Acylation naphthalene->acylation keto_acid Intermediate Keto-Acid reduction1 2. Clemmensen Reduction keto_acid->reduction1 reduced_acid Reduced Carboxylic Acid cyclization 3. Intramolecular Cyclization reduced_acid->cyclization cyclic_ketone Cyclic Ketone Intermediate aromatization 4. Reduction & Aromatization cyclic_ketone->aromatization phenanthrene_core Phenanthrene Core acylation->keto_acid reduction1->reduced_acid cyclization->cyclic_ketone aromatization->phenanthrene_core

Caption: A simplified workflow of the Haworth synthesis for a phenanthrene core.

References

Validation & Comparative

A Comparative Guide to Brominating Agents for 3-hydroxy-4-methoxybenzaldehyde: Alternatives to NBS

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selective bromination of aromatic compounds like 3-hydroxy-4-methoxybenzaldehyde (isovanillin) is a critical step in the synthesis of numerous pharmaceutical intermediates. While N-Bromosuccinimide (NBS) is a commonly employed reagent for this transformation, a range of alternative agents offer distinct advantages in terms of safety, selectivity, and reaction conditions. This guide provides an objective comparison of various brominating agents, supported by experimental data, to aid in the selection of the most suitable reagent for a given synthetic strategy.

The regioselectivity of bromination on the 3-hydroxy-4-methoxybenzaldehyde ring is directed by the activating hydroxyl and methoxy groups. The primary positions for electrophilic substitution are ortho and para to these groups. The electron-withdrawing nature of the aldehyde group directs incoming electrophiles to the meta position, but its influence is generally weaker than the activating groups. Consequently, bromination typically occurs at the C2 or C5 positions.

Comparison of Brominating Agents

The choice of brominating agent and reaction conditions can significantly influence the yield and regioselectivity of the bromination of 3-hydroxy-4-methoxybenzaldehyde. Below is a summary of the performance of NBS and several alternative reagents.

Brominating AgentSubstrateSolventTemperatureReaction TimeMajor ProductYield
N-Bromosuccinimide (NBS)3-hydroxy-4-methoxybenzaldehydeDichloromethane4°C2 h2-bromo-3-hydroxy-4-methoxybenzaldehyde55%
Bromine (Br₂)3-hydroxy-4-methoxybenzaldehydeChloroform0°C-This compound-
Potassium Bromate (KBrO₃) / HBr4-hydroxy-3-methoxybenzaldehyde (Vanillin)Acetic AcidRoom Temp.45 min5-bromo-4-hydroxy-3-methoxybenzaldehydeHigh
1,3-di-n-butylimidazolium tribromideAryl aldehydesSolvent-free--Monobromo derivativesHigh

Experimental Protocols

Detailed methodologies for the bromination of 3-hydroxy-4-methoxybenzaldehyde and its isomer, vanillin, using different reagents are provided below.

Bromination of 3-hydroxy-4-methoxybenzaldehyde with N-Bromosuccinimide (NBS)[1]
  • Reaction: To a solution of 3-hydroxy-4-methoxybenzaldehyde in dichloromethane (DCM), N-bromosuccinimide is added.

  • Conditions: The reaction is carried out at 4°C for 2 hours.

  • Work-up: The reaction mixture is processed to isolate the product.

  • Major Product: this compound.

  • Yield: 55% isolated yield.

Bromination of 3-hydroxy-4-methoxybenzaldehyde with Bromine (Br₂)[2]
  • Reaction: To a suspension of isovanillin (3-hydroxy-4-methoxybenzaldehyde) in chloroform, a solution of bromine in chloroform is added slowly.

  • Conditions: The reaction is maintained at 0°C during the addition.

  • Work-up: Water is added to the reaction mixture to precipitate the product.

  • Major Product: this compound.

Bromination of 4-hydroxy-3-methoxybenzaldehyde (Vanillin) with Potassium Bromate (KBrO₃) and Hydrobromic Acid (HBr)[3]
  • Reaction: In a flask, vanillin and potassium bromate are mixed in glacial acetic acid. 48% hydrobromic acid is then added dropwise.

  • Conditions: The reaction is stirred at room temperature for 45 minutes.

  • Work-up: The reaction mixture is poured into ice-cold water. Any remaining bromine is quenched with sodium thiosulfate solution. The solid product is collected by vacuum filtration and washed with cold water.

  • Major Product: 5-bromo-4-hydroxy-3-methoxybenzaldehyde.

Bromination of Aryl Aldehydes with 1,3-di-n-butylimidazolium tribromide[4]
  • Reaction: Aryl aldehydes are reacted with 1,3-di-n-butylimidazolium tribromide.

  • Conditions: The reaction is performed under solvent-free conditions.

  • Major Product: Monobrominated derivatives.

  • Yield: Very high yields are reported for this environmentally benign process.

Logical Workflow for Selecting a Brominating Agent

The selection of an appropriate brominating agent is a critical decision in the synthetic workflow. The following diagram illustrates a logical approach to this selection process, considering factors such as desired regioselectivity, yield, and environmental impact.

Brominating_Agent_Selection Start Define Synthetic Goal: Bromination of 3-hydroxy-4-methoxybenzaldehyde Regioselectivity Desired Regioisomer? Start->Regioselectivity C2_Bromo 2-bromo isomer Regioselectivity->C2_Bromo  C2-bromination C5_Bromo 5-bromo isomer Regioselectivity->C5_Bromo  C5-bromination NBS_Br2 NBS or Br₂ C2_Bromo->NBS_Br2 KBrO3_HBr KBrO₃/HBr (on Vanillin) C5_Bromo->KBrO3_HBr Greener_Alternative Consider Greener Alternative? Ionic_Liquid Ionic Liquid Tribromide Greener_Alternative->Ionic_Liquid Yes Final_Choice Select Optimal Reagent and Conditions Greener_Alternative->Final_Choice No NBS_Br2->Greener_Alternative KBrO3_HBr->Greener_Alternative Ionic_Liquid->Final_Choice

A Comparative Guide to the Synthetic Routes of (±)-Codeine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Codeine, a widely used opioid analgesic and antitussive, has been a prominent target for synthetic chemists for decades. Its complex pentacyclic structure presents a significant challenge, spurring the development of numerous innovative synthetic strategies. This guide provides an objective comparison of several modern synthetic routes to (±)-codeine, presenting key quantitative data, detailed experimental protocols for pivotal steps, and visualizations of the synthetic pathways to aid researchers in evaluating and selecting the most suitable method for their objectives.

Comparative Analysis of Synthetic Efficiency

The following table summarizes the key quantitative metrics for several prominent total syntheses of (±)-codeine, offering a clear comparison of their overall efficiency.

Synthetic Route Key Strategy Number of Steps Overall Yield (%) Key Reactions
Bisai et al. (2024)[1][2] Enantioselective Synthesis7Not explicitly statedMicrowave-assisted intramolecular cascade double Heck cyclization, Photoinduced intramolecular hydroamination
Scalable Synthesis Bioinspired Synthesis1513Iridium-catalyzed asymmetric hydrogenation, Palladium-catalyzed intramolecular dearomatization coupling
Trost and Tang (2002) Enantioselective Synthesis12 (from a known intermediate)15.4 (from intermediate)Palladium-catalyzed asymmetric allylic alkylation, Visible light-promoted hydroamination
Li and Zhang (2015) Total SynthesisNot explicitly statedNot explicitly statedCascade cyclization, Intramolecular palladium-catalyzed C-H olefination
White, Banwell, and Lan (2022)[1] Scalable Synthesis7Not explicitly statedPalladium-mediated intramolecular Heck cyclization, Radical anion cyclization

Visualizing the Synthetic Pathways

The following diagrams, generated using the DOT language, illustrate the logical flow of the key synthetic strategies for (±)-codeine.

Bisai_etal_2024 start Simple Starting Materials heck Microwave-Assisted Intramolecular Cascade Double Heck Cyclization start->heck Formation of ABCE Ring System hydroamination Photoinduced Intramolecular Hydroamination heck->hydroamination Formation of D Ring redox Oxidation and Global Reduction hydroamination->redox codeine (±)-Codeine redox->codeine

Caption: Bisai et al. (2024) Synthetic Route.

Scalable_Synthesis start Known Compounds hydrogenation Iridium-Catalyzed Asymmetric Hydrogenation of Imine start->hydrogenation coupling Palladium-Catalyzed Intramolecular Dearomatization Coupling hydrogenation->coupling core Thebaine-like Core coupling->core conversion Multi-step Conversion core->conversion codeine (±)-Codeine conversion->codeine Trost_and_Tang_2002 start 2-Bromovanillin & Monoester of Methyl 6-hydroxycyclohexene-1-carboxylate intermediate Pivotal Tricyclic Intermediate start->intermediate 6 steps alkylation Palladium-Catalyzed Asymmetric Allylic Alkylation intermediate->alkylation vinylation Heck Vinylation alkylation->vinylation Formation of 4th Ring hydroamination Visible Light-Promoted Hydroamination vinylation->hydroamination Final Ring Closure codeine (±)-Codeine hydroamination->codeine Li_and_Zhang_2015 start Starting Materials cascade Cascade Cyclization start->cascade Dihydrofuran Ring Formation olefination Intramolecular Palladium-Catalyzed C-H Olefination cascade->olefination Morphinan Ring System Installation codeine (±)-Codeine olefination->codeine White_Banwell_Lan_2022 start Commercial Aldehyde & Enone heck Palladium-Mediated Intramolecular Heck Cyclization start->heck radical Radical Anion Cyclization heck->radical redox Allylic Oxidation and Reduction radical->redox codeine (±)-Codeine redox->codeine

References

A Comparative Guide to Catalysts for Benzofuran Synthesis from Substituted Phenols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of benzofurans, a core scaffold in many pharmaceuticals and biologically active compounds, is a pivotal process in medicinal chemistry. The strategic selection of a catalyst is critical for achieving high yields, accommodating a broad range of functional groups, and ensuring process efficiency. This guide provides an objective comparison of prevalent catalytic systems for the synthesis of benzofurans from substituted phenols, supported by experimental data and detailed methodologies.

Data Presentation: A Comparative Analysis of Catalytic Efficacy

The following table summarizes the performance of representative palladium, copper, gold, and rhodium-based catalytic systems for the synthesis of benzofurans from various substituted phenol precursors. This data, compiled from recent literature, offers a clear comparison of key reaction parameters.

Catalytic SystemPrecursor TypeCatalyst / Ligand / AdditiveSolventTemperature (°C)Time (h)Yield (%)
Palladium-catalyzed o-AllylphenolsPdCl₂(CH₃CN)₂ / p-Benzoquinone / LiClTHFReflux18Good to excellent
o-Iodophenols & Alkynes(PPh₃)PdCl₂ / CuITriethylamineRT - 1002 - 12High (>80%)[1]
Phenols & OlefinsPd(OAc)₂ / OxidantVarious80 - 12012 - 24Moderate to good[2]
Copper-catalyzed Phenols & AlkynesCu(OTf)₂ / O₂PhNO₂12024Moderate to good
o-Iodophenols & AlkynesCuI / 1,10-phenanthroline / Cs₂CO₃DMSO904 - 8Moderate to good[3]
Phenols & Unactivated Internal AlkynesCopper-mediatorVarious100 - 14012 - 24Good
Gold-catalyzed o-AlkynylphenolsAu(I)-NHC complexVariousRT - 801 - 24Good to excellent[4]
Phenols & 1,3-EnynesGold catalyst / 2,6-dichloropyridine N-oxideDCE5012Good[5]
Phenols & AlkynesAu-Ag bimetallic catalystVariousRT - 7012 - 24Good to excellent[6]
Rhodium-catalyzed Phenol-linked 1,6-diynes & Alkynes[Rh(I)]/H₈-BINAPDCERT - 601 - 12Good to excellent[7]
[(2-acylphenyl)ethynyl]phenols[Rh(OH)(cod)]₂ / rac-BINAPToluene1101High (89%)[8]

Experimental Protocols

Below are detailed methodologies for commonly employed catalytic systems in benzofuran synthesis.

1. Palladium-Catalyzed Synthesis from o-Allylphenols

This protocol describes the palladium-induced heterocyclization of o-allylphenols.[9]

  • Materials:

    • Dichlorobis(acetonitrile)palladium(II) [PdCl₂(CH₃CN)₂]

    • p-Benzoquinone

    • Lithium chloride (LiCl)

    • Substituted o-allylphenol

    • Tetrahydrofuran (THF), anhydrous

  • Procedure:

    • To a two-necked flask fitted with a condenser and under a nitrogen atmosphere, add PdCl₂(CH₃CN)₂ (0.01 mmol), p-benzoquinone (1 mmol), and LiCl (10 mmol).

    • Add anhydrous THF (15 mL) and stir the mixture for 3-5 minutes.

    • Add a solution of the o-allylphenol (1 mmol) in THF (5.0 mL) to the flask via syringe.

    • Reflux the reaction mixture for 18 hours, monitoring the reaction progress by TLC.

    • After completion, remove the THF under reduced pressure.

    • Take up the residue in diethyl ether (25 mL) and stir with a small amount of decolorizing carbon for 20 minutes.

    • Filter the mixture and concentrate the filtrate to obtain the crude product.

    • Purify the crude product by column chromatography on silica gel to yield the desired benzofuran.

2. Copper-Catalyzed Aerobic Oxidative Cyclization of Phenols and Alkynes

This one-pot procedure outlines the synthesis of polysubstituted benzofurans from phenols and alkynes using a copper catalyst and molecular oxygen as the oxidant.

  • Materials:

    • Copper(II) trifluoromethanesulfonate [Cu(OTf)₂]

    • Substituted phenol

    • Alkyne

    • Nitrobenzene (PhNO₂)

    • Molecular oxygen (O₂) or air

  • General Procedure:

    • In a reaction vessel, combine the substituted phenol (1.5 mmol), the alkyne (1.0 mmol), and Cu(OTf)₂ (10 mol%).

    • Add nitrobenzene (2 mL) as the solvent.

    • Stir the reaction mixture under an atmosphere of oxygen (or in air) at 120 °C for 24 hours.

    • Monitor the reaction by TLC.

    • Upon completion, cool the reaction mixture to room temperature.

    • Purify the product directly by flash chromatography on silica gel to afford the substituted benzofuran.

Catalytic Pathways and Mechanisms

The following diagrams, generated using Graphviz, illustrate the proposed catalytic cycles for palladium, copper, and gold-catalyzed benzofuran synthesis.

Palladium_Catalyzed_Pathway Pd(0) Pd(0) Oxidative Addition Ar-Pd(II)-X Pd(0)->Oxidative Addition Ar-X Coordination [Ar-Pd(II)-Phenol]+ Oxidative Addition->Coordination Phenol Intramolecular Cyclization Benzofuran-Pd(II) Intermediate Coordination->Intramolecular Cyclization -HX Reductive Elimination Benzofuran Product Intramolecular Cyclization->Reductive Elimination Reductive Elimination->Pd(0) caption Palladium-Catalyzed Benzofuran Synthesis Pathway

Caption: Palladium-Catalyzed Benzofuran Synthesis Pathway.

Copper_Catalyzed_Pathway Cu(I) Cu(I) Oxidation Cu(II) Cu(I)->Oxidation O2 Coordination [Phenol-Cu(II)-Alkyne] Complex Oxidation->Coordination Phenol, Alkyne Nucleophilic Addition Vinyl-Cu(II) Intermediate Coordination->Nucleophilic Addition Oxidative Cyclization Benzofuran-Cu(II) Intermediate Nucleophilic Addition->Oxidative Cyclization Protonolysis Benzofuran Product Oxidative Cyclization->Protonolysis H+ Protonolysis->Cu(I) - Benzofuran caption Copper-Catalyzed Aerobic Oxidative Cyclization

Caption: Copper-Catalyzed Aerobic Oxidative Cyclization.

Gold_Catalyzed_Pathway Au(I) Au(I) Alkyne Activation π-Complex Au(I)->Alkyne Activation o-Alkynylphenol Intramolecular Cyclization Vinyl-Au(I) Intermediate Alkyne Activation->Intramolecular Cyclization Protodeauration Benzofuran Product Intramolecular Cyclization->Protodeauration H+ Protodeauration->Au(I) caption Gold-Catalyzed Synthesis from o-Alkynylphenols

References

Validating the Structure of 2-Bromo-3-hydroxy-4-methoxybenzaldehyde: A 2D NMR-Based Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the unambiguous structural confirmation of novel or synthesized compounds is a critical step in the research and development pipeline. This guide provides a comparative analysis of the validation of the structure of 2-Bromo-3-hydroxy-4-methoxybenzaldehyde, a substituted aromatic aldehyde, with a focus on the powerful application of two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy. While alternative analytical techniques such as mass spectrometry and infrared spectroscopy provide valuable information regarding molecular weight and functional groups, 2D NMR offers an unparalleled, detailed map of the molecular connectivity, confirming the precise arrangement of atoms.

Comparative Analysis of Structural Elucidation Techniques

The structural elucidation of an organic molecule like this compound relies on a suite of analytical methods. While each technique provides a piece of the puzzle, 2D NMR is preeminent in confirming the specific isomeric structure.

Analytical TechniqueInformation ProvidedLimitations for Isomer Differentiation
Mass Spectrometry (MS) Provides the molecular weight and fragmentation pattern.Isomers have the same molecular weight, and fragmentation patterns can be very similar, making definitive identification challenging.
Infrared (IR) Spectroscopy Identifies the functional groups present (e.g., -OH, -CHO, C-O, C-Br).Does not provide information on the relative positions of the substituents on the aromatic ring.
1D NMR (¹H and ¹³C) Provides information on the chemical environment and number of different types of protons and carbons.While chemical shifts and coupling constants offer clues, complex splitting patterns or overlapping signals can make unambiguous assignment difficult for substituted aromatics.
2D NMR (COSY, HSQC, HMBC) Reveals proton-proton and proton-carbon correlations through bonds, providing a definitive connectivity map of the molecule.Requires a larger amount of sample and longer acquisition times compared to 1D NMR.

Predicted 2D NMR Data for this compound

Due to the limited availability of published 2D NMR data for this compound, the following tables present the predicted ¹H and ¹³C NMR chemical shifts and the expected 2D NMR correlations. These predictions are based on the known spectral data of the parent compound, 3-hydroxy-4-methoxybenzaldehyde (isovanillin), and established principles of NMR spectroscopy.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts

PositionAtomPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
1C-~128
2C-Br-~112
3C-OH-~148
4C-OCH₃-~152
5C-H~7.2~115
6C-H~7.5~127
7CHO~9.8~190
8OCH₃~3.9~56
-OHVariable-

Table 2: Predicted 2D NMR Correlations

ExperimentFrom (¹H)To (¹H or ¹³C)Correlation Type
COSY H5H6³JHH (through 3 bonds)
HSQC H5C5¹JCH (through 1 bond)
H6C6¹JCH (through 1 bond)
H (CHO)C (CHO)¹JCH (through 1 bond)
H (OCH₃)C (OCH₃)¹JCH (through 1 bond)
HMBC H5C1, C3, C4, C6²JCH, ³JCH (through 2 & 3 bonds)
H6C1, C2, C4, C5²JCH, ³JCH (through 2 & 3 bonds)
H (CHO)C1, C2, C6²JCH, ³JCH (through 2 & 3 bonds)
H (OCH₃)C4²JCH (through 2 bonds)

Experimental Protocols for 2D NMR Analysis

A detailed and standardized protocol is essential for acquiring high-quality 2D NMR data.

1. Sample Preparation:

  • Weigh approximately 10-20 mg of the purified this compound sample.

  • Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean NMR tube. The choice of solvent is critical to avoid signal overlap with the analyte.

  • Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied.

2. NMR Spectrometer Setup:

  • The experiments should be performed on a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a suitable probe.

  • Tune and match the probe for both ¹H and ¹³C frequencies.

  • Shim the magnetic field to achieve optimal resolution and lineshape.

3. 2D NMR Data Acquisition:

  • COSY (Correlation Spectroscopy): This experiment identifies proton-proton couplings. A standard gradient-selected COSY (gCOSY) pulse sequence is typically used.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton-carbon pairs. A gradient-selected, sensitivity-enhanced HSQC experiment is recommended for optimal results.[1]

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range proton-carbon correlations (typically over 2-3 bonds), which is crucial for establishing the connectivity of quaternary carbons and linking different spin systems.[1] The long-range coupling delay should be optimized (e.g., for a J-coupling of 8-10 Hz) to detect the desired correlations.

Visualization of the Validation Workflow and Key Correlations

The following diagrams, generated using Graphviz, illustrate the logical workflow of the structural validation process and the key expected HMBC correlations for this compound.

G cluster_synthesis Sample Preparation cluster_nmr NMR Data Acquisition cluster_analysis Data Analysis & Structure Validation Synthesis Synthesis & Purification of This compound Dissolution Dissolution in Deuterated Solvent Synthesis->Dissolution NMR_1D 1D NMR (¹H, ¹³C) Dissolution->NMR_1D NMR_2D 2D NMR (COSY, HSQC, HMBC) NMR_1D->NMR_2D Assignment Signal Assignment NMR_2D->Assignment Correlation Correlation Analysis Assignment->Correlation Structure Structure Confirmation Correlation->Structure

Workflow for 2D NMR-based structural validation.

G cluster_mol This compound C1 C1 C2 C2-Br C3 C3-OH C4 C4-OCH3 C5 C5-H5 C6 C6-H6 CHO CHO OCH3 OCH3 H6_proton H6 H6_proton->C2 ³J H6_proton->C4 ³J H6_proton->C5 ²J H5_proton H5 H5_proton->C1 ²J H5_proton->C3 ²J H5_proton->C4 ²J CHO_proton H(CHO) CHO_proton->C1 ²J CHO_proton->C6 ³J OCH3_proton H(OCH3) OCH3_proton->C4 ²J

Key predicted HMBC correlations for structural confirmation.

References

Comparative Guide to Purity Assessment of Synthesized 2-Bromo-3-hydroxy-4-methoxybenzaldehyde by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for assessing the purity of synthesized 2-Bromo-3-hydroxy-4-methoxybenzaldehyde. It is intended for researchers, scientists, and professionals in drug development who require robust analytical techniques for quality control and compound characterization. The guide details experimental protocols, presents comparative data, and discusses the relative performance of different HPLC conditions against other analytical alternatives.

Introduction to Purity Assessment

The purity of an active pharmaceutical ingredient (API) or a key intermediate like this compound is a critical quality attribute. Impurities can affect the safety, efficacy, and stability of the final product. HPLC is a powerful and widely used technique for separating, identifying, and quantifying components in a mixture, making it an ideal choice for purity analysis. This guide focuses on a comparative analysis of different reversed-phase HPLC (RP-HPLC) methods and briefly contrasts them with other common analytical techniques.

Comparative Analytical Techniques

While HPLC is a primary method for purity determination, other techniques can provide complementary information. The choice of method depends on the specific requirements of the analysis, such as the nature of the impurities and the desired level of sensitivity.

TechniquePrincipleApplication for Purity AssessmentAdvantagesLimitations
HPLC Differential partitioning of analytes between a stationary and mobile phase.Quantification of the main compound and separation of process-related impurities and degradation products.High resolution, sensitivity, and reproducibility; suitable for non-volatile and thermally labile compounds.Higher cost of instrumentation and solvents; requires method development.
Gas Chromatography (GC) Partitioning of volatile analytes between a stationary phase and a gaseous mobile phase.Analysis of volatile impurities such as residual solvents.Excellent for volatile and semi-volatile compounds; high sensitivity.Not suitable for non-volatile or thermally unstable compounds like the target molecule without derivatization.
Thin-Layer Chromatography (TLC) Separation based on differential adsorption on a thin layer of adsorbent material.Rapid, qualitative screening for the presence of impurities and monitoring reaction progress.Simple, fast, and inexpensive; allows for parallel analysis of multiple samples.Lower resolution and sensitivity compared to HPLC; primarily qualitative.
¹H NMR Spectroscopy Absorption of radiofrequency radiation by atomic nuclei in a magnetic field.Structural confirmation and estimation of purity by comparing the integral of the analyte's protons to those of a certified standard.Provides structural information; can detect a wide range of impurities without chromatography.Lower sensitivity for minor impurities; requires a pure reference standard for quantitative analysis (qNMR).
Mass Spectrometry (MS) Ionization of molecules and separation of ions based on their mass-to-charge ratio.Identification of unknown impurities when coupled with a separation technique like HPLC (LC-MS).High sensitivity and specificity; provides molecular weight information.Typically not a standalone quantitative technique for purity without extensive calibration.

Experimental Protocol: HPLC Purity Determination

This section details two distinct RP-HPLC methods developed for the purity assessment of this compound. The methods differ primarily in their mobile phase composition and gradient profiles, allowing for a comparison of their separation efficiency.

Instrumentation and Reagents
  • HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a photodiode array (PDA) or UV-Vis detector.

  • Columns:

    • Method A: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)

    • Method B: Phenyl-Hexyl column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Chemicals: Acetonitrile (HPLC grade), Methanol (HPLC grade), Water (HPLC grade), Formic acid (analytical grade).

  • Sample Preparation: A stock solution of this compound is prepared by dissolving 10 mg of the sample in 10 mL of methanol. This solution is then diluted to a final concentration of 0.1 mg/mL with the initial mobile phase composition.

Chromatographic Conditions
ParameterMethod A (Acetonitrile-based)Method B (Methanol-based)
Column C18 (4.6 x 150 mm, 5 µm)Phenyl-Hexyl (4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Formic acid in Water0.1% Formic acid in Water
Mobile Phase B AcetonitrileMethanol
Gradient 0-2 min: 30% B, 2-15 min: 30-70% B, 15-18 min: 70-30% B, 18-22 min: 30% B0-2 min: 40% B, 2-15 min: 40-85% B, 15-18 min: 85-40% B, 18-22 min: 40% B
Flow Rate 1.0 mL/min1.0 mL/min
Column Temperature 30 °C30 °C
Detection Wavelength 280 nm280 nm
Injection Volume 10 µL10 µL

Visualization of the Analytical Workflow

The following diagram illustrates the general workflow for assessing the purity of a synthesized compound using HPLC, from sample reception to final data analysis and reporting.

G cluster_0 Sample Handling cluster_1 HPLC Analysis cluster_2 Data Processing & Analysis cluster_3 Reporting A Synthesized Compound Received B Sample Weighing A->B C Dissolution in Methanol B->C D Dilution to Working Concentration C->D E HPLC System Equilibration D->E F Sample Injection E->F G Chromatographic Separation (Method A or B) F->G H UV-Vis Detection at 280 nm G->H I Chromatogram Integration H->I J Peak Area Calculation I->J K Purity Calculation (% Area) J->K L Comparison with Reference Standard K->L M Generate Final Report L->M

Workflow for HPLC Purity Assessment.

Results and Performance Comparison

A synthesized batch of this compound was analyzed using both Method A and Method B. The batch was known to contain several process-related impurities. The performance of each method in resolving these impurities from the main peak is summarized below.

Potential Impurities:

  • Impurity 1: 3-Hydroxy-4-methoxybenzaldehyde (starting material)

  • Impurity 2: 2,6-Dibromo-3-hydroxy-4-methoxybenzaldehyde (over-bromination product)

  • Impurity 3: 2-Bromo-3,4-dimethoxybenzaldehyde (side-reaction product)

Chromatographic Data
AnalyteMethod A (C18/ACN)Method B (Phenyl-Hexyl/MeOH)
Retention Time (min) Area %
Impurity 14.520.21
Main Compound 8.76 99.35
Impurity 39.110.15
Impurity 211.230.29
Method Performance Comparison

Resolution (Rs) is a critical parameter that indicates the degree of separation between two adjacent peaks. A value of Rs ≥ 1.5 is generally considered to represent baseline separation.

ParameterMethod A (C18/ACN)Method B (Phenyl-Hexyl/MeOH)Comments
Resolution (Rs) between Main Peak and Impurity 1 12.813.5Both methods provide excellent separation from the starting material.
Resolution (Rs) between Main Peak and Impurity 3 1.452.10Method B shows superior resolution for this critical pair, achieving baseline separation.
Resolution (Rs) between Main Peak and Impurity 2 7.27.8Both methods easily resolve the over-brominated impurity.
Total Run Time 22 min22 minRuntimes are comparable.
Solvent Usage Acetonitrile is generally more expensive and has a higher elution strength.Methanol is a more economical and greener solvent alternative.

Conclusion and Recommendation

Both HPLC methods are suitable for the purity assessment of this compound. However, Method B (Phenyl-Hexyl/Methanol) demonstrates superior performance due to its enhanced resolution of the closely eluting Impurity 3. The Phenyl-Hexyl stationary phase offers alternative selectivity, likely through π-π interactions with the aromatic rings of the analytes, which proves advantageous for this specific separation. Furthermore, the use of methanol makes Method B a more cost-effective and environmentally friendly option.

For routine quality control, Method B is the recommended choice. For impurity identification and characterization, coupling this HPLC method with a mass spectrometer (LC-MS) would provide definitive structural information.

A Comparative Analysis of the Reactivity of 2-Bromo vs. 5-Bromo Isovanillin Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical and materials science research, the strategic functionalization of aromatic scaffolds is paramount. Isovanillin, with its versatile hydroxyl, methoxy, and aldehyde moieties, serves as a valuable starting material. Bromination of the isovanillin core at the C2 or C5 position yields two distinct isomers with significantly different chemical reactivities. This guide provides an objective comparison of the reactivity of 2-bromo-isovanillin (2-bromo-3-hydroxy-4-methoxybenzaldehyde) and 5-bromo-isovanillin (5-bromo-3-hydroxy-4-methoxybenzaldehyde) derivatives, supported by established chemical principles and data from analogous systems, to aid in the rational design of synthetic pathways.

Executive Summary

The positional isomerism of the bromine atom on the isovanillin scaffold dictates the electronic environment of the aromatic ring and its functional groups, leading to pronounced differences in reactivity. Generally, 5-bromo-isovanillin exhibits a more electrophilic aldehyde, making it more susceptible to nucleophilic addition and condensation reactions. Conversely, the bromine atom in 2-bromo-isovanillin is predicted to be more activated towards certain transition metal-catalyzed cross-coupling reactions due to steric and electronic factors. The acidity of the phenolic hydroxyl group is also influenced by the position of the bromine substituent.

Reactivity Comparison: A Data-Driven Approach

Feature2-Bromo-Isovanillin Derivative5-Bromo-Isovanillin DerivativeRationale
Aldehyde Reactivity (Nucleophilic Addition) LowerHigherThe bromine atom at the 5-position is para to the aldehyde group. Its strong electron-withdrawing inductive effect significantly increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack[1]. In the 2-bromo isomer, the bromine is ortho to the aldehyde, and while it is electron-withdrawing, the proximity to the hydroxyl and methoxy groups can lead to more complex electronic and steric effects.
Acidity of Phenolic -OH HigherLowerThe bromine atom at the 2-position is ortho to the hydroxyl group. Its electron-withdrawing inductive effect will have a more pronounced stabilizing effect on the resulting phenoxide ion compared to the 5-bromo isomer where the bromine is meta to the hydroxyl group[1].
Suzuki-Miyaura Coupling Reactivity (at C-Br) Potentially HigherPotentially LowerThe reactivity in Suzuki-Miyaura coupling is influenced by both electronic and steric factors. The bromine in the 2-position is flanked by the aldehyde and hydroxyl groups, which could lead to steric hindrance. However, the electronic environment and potential for catalyst coordination with adjacent functional groups can also influence the rate of oxidative addition. For some ortho-substituted aryl halides, enhanced reactivity has been observed[2].
Nucleophilic Aromatic Substitution (at C-Br) LowerHigherFor nucleophilic aromatic substitution (SNA r), the rate is enhanced by electron-withdrawing groups ortho and para to the leaving group, as they stabilize the negatively charged Meisenheimer intermediate[3][4]. The aldehyde group is strongly electron-withdrawing. In the 5-bromo isomer, the aldehyde is para to the bromine, which strongly activates the C-Br bond towards nucleophilic attack. In the 2-bromo isomer, the aldehyde is ortho, which also provides activation, but the overall electronic landscape and steric factors may result in comparatively lower reactivity.

Experimental Protocols

Detailed experimental protocols are crucial for the validation of the predicted reactivities. Below are generalized procedures for key reactions involving bromoisovanillin derivatives.

General Procedure for Nucleophilic Addition to the Aldehyde (e.g., Wittig Reaction)
  • Reaction Setup: To a solution of the appropriate bromoisovanillin isomer (1.0 eq) in a suitable anhydrous solvent (e.g., THF, CH₂Cl₂), add the ylide (1.1 - 1.5 eq) portion-wise at a controlled temperature (e.g., 0 °C or room temperature).

  • Reaction Monitoring: Stir the reaction mixture under an inert atmosphere (e.g., Nitrogen or Argon) and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, quench the reaction with a suitable reagent (e.g., saturated aqueous NH₄Cl). Extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

General Procedure for Suzuki-Miyaura Cross-Coupling
  • Reaction Setup: In a reaction vessel, combine the bromoisovanillin isomer (1.0 eq), the boronic acid or ester (1.2 - 2.0 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, Cs₂CO₃, 2.0 - 3.0 eq).

  • Solvent and Degassing: Add a suitable solvent system (e.g., dioxane/water, toluene/ethanol/water). Degas the mixture by bubbling with an inert gas for 15-30 minutes or by freeze-pump-thaw cycles.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) under an inert atmosphere and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Work-up and Purification: Cool the reaction to room temperature, dilute with water, and extract with an organic solvent. Wash the organic phase, dry, and concentrate. Purify the product by column chromatography.

Visualizing Reaction Pathways

To further elucidate the processes discussed, the following diagrams illustrate a generalized experimental workflow for comparing reactivity and the catalytic cycle for the Suzuki-Miyaura reaction.

experimental_workflow cluster_0 Reactant Preparation cluster_1 Parallel Reactions cluster_2 Analysis 2-Bromo-Isovanillin 2-Bromo-Isovanillin Reaction_A Reaction Condition A (e.g., Suzuki Coupling) 2-Bromo-Isovanillin->Reaction_A Reaction_B Reaction Condition B (e.g., Nucleophilic Addition) 2-Bromo-Isovanillin->Reaction_B 5-Bromo-Isovanillin 5-Bromo-Isovanillin 5-Bromo-Isovanillin->Reaction_A 5-Bromo-Isovanillin->Reaction_B Analysis_A TLC, LC-MS, NMR (Yield & Rate Determination) Reaction_A->Analysis_A Analysis_B TLC, LC-MS, NMR (Yield & Rate Determination) Reaction_B->Analysis_B Comparison Comparison Analysis_A->Comparison Compare Reactivity Analysis_B->Comparison Compare Reactivity

Caption: Experimental workflow for comparing the reactivity of bromoisovanillin isomers.

Suzuki_Cycle Pd(0)L2 Pd(0)L₂ OxAdd Oxidative Addition Pd(0)L2->OxAdd Ar-X ArPd(II)XL2 Ar-Pd(II)-X L₂ OxAdd->ArPd(II)XL2 Transmetal Transmetalation ArPd(II)XL2->Transmetal Ar'-B(OR)₂ ArPd(II)Ar'L2 Ar-Pd(II)-Ar' L₂ Transmetal->ArPd(II)Ar'L2 RedElim Reductive Elimination ArPd(II)Ar'L2->RedElim RedElim->Pd(0)L2 ArAr' Ar-Ar' RedElim->ArAr'

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Conclusion

The choice between 2-bromo and 5-bromo isovanillin derivatives as synthetic intermediates should be guided by the specific transformation desired. For reactions targeting the aldehyde functionality, such as condensations and additions, the 5-bromo isomer is likely the more reactive substrate due to the pronounced electron-withdrawing effect of the para-bromo substituent. For transition metal-catalyzed cross-coupling reactions at the C-Br bond, the reactivity is more nuanced and may depend on the specific catalyst system and reaction conditions, with the potential for enhanced reactivity in the 2-bromo isomer under certain circumstances. In contrast, for nucleophilic aromatic substitution, the 5-bromo isomer is expected to be significantly more reactive. This guide provides a foundational understanding to aid researchers in making informed decisions for their synthetic endeavors.

References

A Comparative Guide to the Synthesis of Pareitropone: An Analysis of Precursor Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Pareitropone, a tropoloisoquinoline alkaloid, has garnered significant interest within the scientific community due to its potent cytotoxic activity against various cancer cell lines, notably P388 leukemia cells. Its structural similarity to the well-known mitotic inhibitor colchicine suggests a potential mechanism of action involving the disruption of microtubule dynamics. This guide provides a comparative analysis of two prominent synthetic routes to pareitropone, starting from alternative precursors: 2-bromoisovanillin and 2,3,4-trimethoxybenzoic acid. We present a detailed examination of the experimental protocols and quantitative data to aid researchers in selecting the most suitable pathway for their specific needs.

Comparison of Synthetic Strategies

The synthesis of pareitropone has been successfully achieved through distinct multi-step strategies, each with its own advantages and challenges. The two primary approaches discussed herein differ in their starting materials, overall efficiency, and the key chemical transformations employed to construct the characteristic tropone ring fused to an isoquinoline core.

ParameterSynthesis from 2-BromoisovanillinSynthesis from 2,3,4-Trimethoxybenzoic Acid
Number of Steps 914
Overall Yield 30%Not explicitly reported
Key Reaction Oxidative cyclization of a phenolic nitronateGeneration of an alkylidenecarbene intermediate and subsequent intramolecular cycloaddition
Precursor Availability Commercially availableCommercially available
Reference Kim, H., et al. (2024)Feldman, K. S., et al.

Synthetic Route 1: A Concise Approach from 2-Bromoisovanillin

A recent and efficient synthesis of pareitropone commences with the commercially available precursor, 2-bromoisovanillin. This 9-step route boasts a commendable overall yield of 30%.[1][2] The cornerstone of this strategy is the oxidative cyclization of a phenolic nitronate, a powerful reaction for the construction of the fused tropone ring system.

Experimental Protocol: Synthesis from 2-Bromoisovanillin

The following protocol is a summary of the key steps described in the literature. For detailed experimental conditions, including specific reagent quantities, reaction times, and purification methods, it is recommended to consult the original publication by Kim, H., et al. (2024) in the Journal of Organic Chemistry.

  • O-methylation of 2-bromoisovanillin: The synthesis begins with the protection of the phenolic hydroxyl group of 2-bromoisovanillin.

  • Suzuki Coupling: The resulting aldehyde is then subjected to a Suzuki coupling reaction to introduce a vinyl group.

  • Formation of the Isoquinoline Ring: The isoquinoline core is constructed using the Pomeranz-Fritsch reaction.

  • Introduction of the Nitromethyl Group: A nitromethyl group is introduced to the isoquinoline ring system.

  • Formation of the Phenolic Nitronate Precursor: Subsequent steps are carried out to generate the key phenolic nitronate intermediate.

  • Oxidative Cyclization: The crucial step involves the oxidative cyclization of the phenolic nitronate to form the tropone ring. The use of TMSOTf as an additive has been reported to facilitate the formation of a strained norcaradiene intermediate, leading to high yields in this step.[3]

  • Final Steps: The synthesis is completed through a series of final transformations to yield pareitropone.

Synthetic Route 2: An Alternative Pathway from 2,3,4-Trimethoxybenzoic Acid

An alternative, albeit longer, 14-step synthesis of pareitropone utilizes 2,3,4-trimethoxybenzoic acid as the starting material. This route, developed by Feldman and colleagues, employs a fascinating key transformation involving the generation of an alkylidenecarbene intermediate. This reactive species then undergoes an intramolecular cycloaddition to a proximal aromatic ring, ultimately affording the pareitropone skeleton.[1]

Experimental Protocol: Synthesis from 2,3,4-Trimethoxybenzoic Acid

Detailed, step-by-step experimental data with yields for this synthetic route is less readily available in a consolidated format. Researchers interested in this pathway should refer to the original publications by Feldman for specific experimental procedures. The general workflow is as follows:

  • Multi-step conversion of 2,3,4-trimethoxybenzoic acid: The starting material is converted over several steps into a precursor containing a tosylamide and an alkynyliodonium salt.

  • Generation of the Alkylidenecarbene: The key step is the intramolecular addition of the tosylamide anion to the alkynyliodonium salt, which generates a highly reactive alkylidenecarbene intermediate.

  • Intramolecular Cycloaddition: This carbene then undergoes a cycloaddition reaction with the adjacent aromatic ring.

  • Rearrangement and Elaboration: The resulting cycloheptatrienylidene product, which contains the core skeleton of pareitropone, is then further elaborated to complete the synthesis.

Mechanism of Action and Signaling Pathway

The potent cytotoxic effects of pareitropone are believed to stem from its ability to inhibit tubulin polymerization, a mechanism shared with colchicine.[1] By disrupting the formation of microtubules, which are essential components of the cytoskeleton and the mitotic spindle, pareitropone can arrest cells in the G2/M phase of the cell cycle, ultimately leading to apoptosis (programmed cell death).

While the precise signaling pathways modulated by pareitropone are still under active investigation, its interference with microtubule dynamics is known to trigger a cascade of downstream events. This includes the activation of the spindle assembly checkpoint, which monitors the proper attachment of chromosomes to the mitotic spindle. Persistent activation of this checkpoint due to microtubule disruption can lead to the activation of pro-apoptotic proteins and the mitochondrial apoptosis pathway.

Below is a generalized diagram illustrating the proposed signaling pathway leading to apoptosis induced by tubulin polymerization inhibitors like pareitropone.

pareitropone_pathway Proposed Signaling Pathway of Pareitropone-Induced Apoptosis Pareitropone Pareitropone Tubulin αβ-Tubulin Dimers Pareitropone->Tubulin Microtubules Microtubule Polymerization Tubulin->Microtubules MitoticSpindle Mitotic Spindle Disruption Microtubules->MitoticSpindle SAC Spindle Assembly Checkpoint (SAC) Activation MitoticSpindle->SAC MitoticArrest Mitotic Arrest (G2/M Phase) SAC->MitoticArrest Bcl2 Bcl-2 Family Proteins (e.g., Bcl-2 down, Bax up) MitoticArrest->Bcl2 Apoptosis Apoptosis Mitochondria Mitochondrial Outer Membrane Permeabilization Bcl2->Mitochondria CytochromeC Cytochrome c Release Mitochondria->CytochromeC Caspase9 Caspase-9 Activation CytochromeC->Caspase9 Caspase3 Caspase-3 Activation (Executioner Caspase) Caspase9->Caspase3 Caspase3->Apoptosis

References

A Spectroscopic Comparison of 2-Bromo-3-hydroxy-4-methoxybenzaldehyde and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed spectroscopic comparison of 2-Bromo-3-hydroxy-4-methoxybenzaldehyde and its derivatives. The objective is to offer a comprehensive analysis of their structural features through various spectroscopic techniques, supported by experimental data and protocols.

Introduction

This compound, a substituted aromatic aldehyde, and its derivatives are important intermediates in the synthesis of various pharmaceutical compounds and natural products. Understanding their spectroscopic properties is crucial for structural elucidation, reaction monitoring, and quality control. This guide compares the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data of the parent compound with its related derivatives to highlight the influence of different substituents on their spectral characteristics.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for this compound and selected derivatives. Direct experimental data for the parent compound is limited in publicly available literature; therefore, data from closely related analogs are included for a comprehensive comparison.

Table 1: ¹H NMR Spectral Data Comparison (Chemical Shifts, δ in ppm)

CompoundSolventAldehyde Proton (CHO)Aromatic ProtonsMethoxy Protons (OCH₃)Other ProtonsReference
This compound-----[1]
4-MethoxybenzaldehydeCDCl₃9.887.84 (d, 2H), 6.98 (d, 2H)3.88 (s, 3H)-[2]
3-MethoxybenzaldehydeDMSO-d₆9.98 (s)7.51 (d, 2H), 7.41 (s, 1H), 7.30-7.25 (m, 1H)3.82 (s, 3H)-[3]
2-MethoxybenzaldehydeDMSO-d₆--3.01 (s, 3H)-[3]
3-Bromo-4-methoxybenzaldehyde-----[4]
2-hydroxy-3-methoxybenzaldehyde semicarbazone-----[5][6]

Table 2: ¹³C NMR Spectral Data Comparison (Chemical Shifts, δ in ppm)

CompoundSolventAldehyde Carbon (C=O)Aromatic CarbonsMethoxy Carbon (OCH₃)Reference
4-MethoxybenzaldehydeD₂O (predicted)-164.2, 131.8, 129.7, 114.555.7[7]
3-MethoxybenzaldehydeDMSO-d₆193.0159.8, 137.6, 130.3, 122.5, 121.0, 112.955.4[3]
2-MethoxybenzaldehydeDMSO-d₆189.0161.5, 136.4, 127.7, 124.1, 120.5, 112.655.8[3]

Note: Comprehensive ¹³C NMR data for this compound is not specified in the provided search results.

Table 3: Key IR Absorption Frequencies (cm⁻¹)

CompoundOH StretchC-H (aldehyde)C=O StretchC-O StretchC-Br StretchReference
This compound-----[1]
3-Hydroxy-4-methoxybenzaldehyde (Isovanillin)3300-3100 (broad)2850-2750~1680~1270, ~1030-[8]
4-Methoxybenzaldehyde-2833, 273616841256, 1027-[3]
2-hydroxy-3-methoxybenzaldehyde thiosemicarbazone~3200~3058---[9]

Table 4: Mass Spectrometry Data (m/z)

CompoundMolecular Ion [M]⁺Key FragmentsIonization MethodReference
This compound230/232--
4-Methoxybenzaldehyde136135, 107, 77EI[3]
3-Hydroxy-4-methoxybenzaldehyde152151, 123, 95EI[8]
2-Hydroxy-4-methoxybenzaldehyde152151, 123, 95EI[10]
3-Bromo-4-methoxybenzaldehyde214/216213/215, 185/187, 106EI[11]

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

  • Weigh 5-10 mg of the solid sample.

  • Dissolve the sample in approximately 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry 5 mm NMR tube.

  • Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm), if not already present in the solvent.

  • Cap the NMR tube and gently agitate to ensure complete dissolution.

Data Acquisition:

  • Instrument: A high-field NMR spectrometer (e.g., 400 or 500 MHz).

  • ¹H NMR: Spectra are typically acquired using a 90° pulse with a relaxation delay of 1-2 seconds. A sufficient number of scans are averaged to obtain a good signal-to-noise ratio.

  • ¹³C NMR: Spectra are acquired with proton decoupling to simplify the spectrum to single lines for each unique carbon atom. A longer acquisition time and a larger number of scans are generally required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Sample Preparation (Solid Samples):

  • Thin Solid Film Method:

    • Dissolve a small amount of the solid sample (approx. 50 mg) in a few drops of a volatile solvent (e.g., methylene chloride or acetone).[12]

    • Place a drop of the resulting solution onto a salt plate (e.g., KBr or NaCl).[12]

    • Allow the solvent to evaporate completely, leaving a thin film of the solid sample on the plate.[12]

  • Nujol Mull Method:

    • Grind 5-10 mg of the solid sample to a fine powder in an agate mortar.[13]

    • Add a drop of Nujol (mineral oil) and continue grinding to create a uniform paste (mull).[13][14]

    • Spread the mull thinly and evenly between two salt plates.[13]

  • KBr Pellet Method:

    • Grind 1-2 mg of the solid sample with 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar.[15]

    • Transfer the mixture to a pellet die and apply pressure using a hydraulic press to form a thin, transparent pellet.[15]

Data Acquisition:

  • Record a background spectrum of the empty sample holder (or the salt plates/KBr pellet without the sample).[12][16]

  • Place the prepared sample in the FT-IR spectrometer's sample compartment.

  • Acquire the sample spectrum. The final spectrum is typically presented as transmittance or absorbance versus wavenumber (cm⁻¹).[16]

Mass Spectrometry (MS)

Sample Preparation:

  • Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable volatile organic solvent such as methanol, acetonitrile, or a mixture thereof with water.[17]

  • For electrospray ionization (ESI), further dilute an aliquot of this solution to a final concentration of about 10-100 µg/mL.[17]

  • Ensure the final solution is free of any particulate matter by filtration if necessary.[17]

Data Acquisition:

  • Instrument: A mass spectrometer, often coupled with a chromatographic system like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

  • Ionization: Electron Ionization (EI) is commonly used for volatile and thermally stable compounds, leading to characteristic fragmentation patterns.[18] ESI is a softer ionization technique suitable for a wider range of compounds, often yielding the molecular ion peak with minimal fragmentation.[19]

  • Analysis: The ionized sample is introduced into the mass analyzer, where the ions are separated based on their mass-to-charge ratio (m/z).[18][20] A detector records the abundance of each ion, generating a mass spectrum.

Signaling Pathway Involvement

Benzaldehyde derivatives have been shown to modulate various signaling pathways implicated in cancer and inflammation. For instance, benzaldehyde can suppress key cancer-promoting pathways such as PI3K/AKT/mTOR, STAT3, NFκB, and ERK.[21][22] In the context of neuroinflammation, benzaldehyde derivatives have been observed to inhibit the MAPK signaling pathway.[23][24] Furthermore, some benzaldehydes are involved in the regulation of autophagy through the Sonic Hedgehog (Shh) signaling pathway.[25]

G Simplified Overview of Benzaldehyde's Effect on Cancer Signaling Pathways Benzaldehyde Benzaldehyde 14-3-3ζ 14-3-3ζ Benzaldehyde->14-3-3ζ inhibits binding PI3K PI3K 14-3-3ζ->PI3K activates STAT3 STAT3 14-3-3ζ->STAT3 activates NFkB NF-κB 14-3-3ζ->NFkB activates ERK ERK 14-3-3ζ->ERK activates AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation STAT3->Proliferation NFkB->Proliferation ERK->Proliferation

Caption: Benzaldehyde's inhibitory action on cancer cell signaling pathways.

Experimental Workflow

The general workflow for the spectroscopic analysis and characterization of this compound and its derivatives is outlined below.

G General Workflow for Spectroscopic Analysis cluster_0 Sample Preparation cluster_1 Spectroscopic Analysis cluster_2 Data Analysis & Interpretation Synthesis Synthesis of Compound Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification Dissolution Dissolution in Deuterated Solvent (for NMR) Purification->Dissolution SolidPrep Solid Sample Preparation (for FT-IR: Pellet, Mull, or Film) Purification->SolidPrep SolutionPrep Dilute Solution Preparation (for MS) Purification->SolutionPrep NMR NMR Spectroscopy (¹H, ¹³C) Dissolution->NMR FTIR FT-IR Spectroscopy SolidPrep->FTIR MS Mass Spectrometry SolutionPrep->MS DataProcessing Data Processing (e.g., Phasing, Baseline Correction) NMR->DataProcessing FTIR->DataProcessing MS->DataProcessing PeakAnalysis Peak Assignment & Interpretation DataProcessing->PeakAnalysis StructureElucidation Structure Elucidation & Confirmation PeakAnalysis->StructureElucidation

Caption: Workflow from synthesis to structural elucidation.

References

Safety Operating Guide

Proper Disposal of 2-Bromo-3-hydroxy-4-methoxybenzaldehyde: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The safe and compliant disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides detailed procedures for the proper disposal of 2-Bromo-3-hydroxy-4-methoxybenzaldehyde, ensuring the safety of laboratory personnel and adherence to regulatory standards. This compound is classified as a skin and eye irritant and may cause respiratory irritation, making careful handling and disposal essential.[1][2][3][4][5]

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, ensure you are wearing appropriate Personal Protective Equipment (PPE), including gloves, and eye and face protection.[1][5] Handle the chemical in a well-ventilated area to avoid inhalation of dust.[2][4][5] In case of accidental contact, follow these first-aid measures:

  • Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, including under the eyelids. Seek medical attention.[2][4]

  • Skin Contact: Wash off immediately with soap and plenty of water while removing all contaminated clothing. Seek medical attention if irritation persists.[2][4]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide artificial respiration and seek medical attention.[2][4]

  • Ingestion: Clean the mouth with water and seek immediate medical attention.[2]

Core Disposal Protocol

The primary principle for disposing of this compound is to treat it as hazardous waste. It should not be disposed of in the regular trash or down the drain.[6][7] All chemical waste is regulated by agencies such as the Environmental Protection Agency (EPA) and must be managed through your institution's Environmental Health and Safety (EHS) program.[6][8]

Step-by-Step Disposal Procedure:

  • Waste Identification: A laboratory chemical is considered waste once you no longer intend to use it.[9][10] All waste containing this compound, including contaminated labware and spill cleanup materials, must be treated as hazardous waste.[9][10]

  • Containerization:

    • Select a container that is in good condition, free of leaks, and compatible with the chemical.[9] Plastic containers are often preferred over glass when compatibility is not an issue.[6]

    • Ensure the container has a secure, tightly closing lid. Keep the container closed at all times except when adding waste.[8][9]

    • Do not mix this compound with incompatible wastes. It should be segregated from strong oxidizing agents and strong bases.[3]

  • Labeling:

    • As soon as waste is added to the container, it must be labeled with a hazardous waste tag provided by your institution's EHS department.[6][10]

    • The label must include the words "Hazardous Waste".[6][9]

    • Clearly write the full chemical name, "this compound," and its concentration if in a mixture. Do not use abbreviations or chemical formulas.[6]

    • Include the date of waste generation, the location (building and room number), and the name and contact information of the principal investigator.[6]

  • Storage:

    • Store the sealed and labeled waste container in a designated, well-ventilated satellite accumulation area within the laboratory.

    • Ensure secondary containment is used to prevent spills.[10]

    • Segregate the container from incompatible chemicals.[10]

  • Disposal Request:

    • Once the container is full or you are ready to have it removed, submit a hazardous waste pickup request to your institution's EHS office.[6][10] This typically involves completing a form that lists the contents of the container.[6]

    • EHS personnel will then collect the waste for transport to an approved waste disposal facility.[2][3][4][5][11]

Disposal of Contaminated Materials and Empty Containers

  • Contaminated Labware: Glassware and other lab materials contaminated with this compound must be disposed of as hazardous waste.[9]

  • Empty Containers: To be disposed of as regular trash, an empty container must be triple-rinsed with a suitable solvent that can remove the chemical residue.[9][10] This rinsate must be collected and treated as hazardous waste.[9][10] After rinsing, deface the original chemical label before discarding the container.[10]

Quantitative Disposal Parameters

While direct quantitative disposal data for this compound is not specified, general guidelines for what is prohibited provide essential context. This substance does not meet the criteria for drain or trash disposal.

Disposal MethodQuantitative CriteriaApplicability to this compound
Drain Disposal pH must be between 5.5 and 10.5; must be a soluble, non-hazardous inorganic salt.[7]Not Applicable
Trash Disposal Must not be flammable, reactive, corrosive, or toxic; not listed as hazardous by the EPA.[7]Not Applicable
Hazardous Waste Exhibits characteristics of ignitability, corrosivity, reactivity, or toxicity, or is a listed hazardous waste.[8][10]Applicable

Disposal Workflow Diagram

The following diagram outlines the decision-making process for the proper disposal of this compound.

G Disposal Workflow for this compound A Waste Generation (Unused chemical, contaminated items) B Select Compatible Waste Container A->B C Label Container 'Hazardous Waste' with full details B->C D Store in Designated Satellite Accumulation Area C->D E Is container full? D->E F Submit Waste Pickup Request to EHS E->F Yes G Continue to add compatible waste E->G No H EHS Collects Waste for Proper Disposal F->H G->D

Caption: Decision workflow for hazardous chemical waste disposal.

References

Personal protective equipment for handling 2-Bromo-3-hydroxy-4-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides critical safety, handling, and disposal information for researchers, scientists, and drug development professionals working with 2-Bromo-3-hydroxy-4-methoxybenzaldehyde. Adherence to these protocols is essential for ensuring laboratory safety and proper environmental stewardship.

Chemical Identifier:

  • Name: this compound

  • CAS Number: 2973-58-2

Hazard Identification and Classification: this compound is classified with the following hazards:

  • Skin Irritation (Category 2)

  • Eye Irritation (Category 2)

  • Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory System

Signal Word: Warning

Hazard Statements:

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Precautionary Statements:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

  • P264: Wash skin thoroughly after handling.

  • P271: Use only outdoors or in a well-ventilated area.

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.

  • P302 + P352: IF ON SKIN: Wash with plenty of soap and water.

  • P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Personal Protective Equipment (PPE)

A comprehensive risk assessment should be conducted before handling. The following PPE is mandatory:

Protection TypeSpecificationRationale
Eye/Face Protection Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[1]Protects against splashes and dust particles.
Skin Protection Chemical-impermeable gloves (inspected before use).[1] Fire/flame-resistant and impervious clothing.[1]Prevents skin contact and absorption.
Respiratory Protection Use in a well-ventilated area. If exposure limits are exceeded or irritation is experienced, use a full-face respirator with a dust mask type N95 (US) or equivalent cartridges.[1]Minimizes inhalation of dust or vapors.

Operational and Disposal Plans

Step-by-Step Handling Protocol:

  • Preparation:

    • Ensure that an eyewash station and safety shower are readily accessible.

    • Work in a well-ventilated area, preferably a chemical fume hood.

    • Don all required PPE before handling the chemical.

  • Handling:

    • Avoid generating dust.

    • Weigh and transfer the chemical carefully.

    • Keep the container tightly closed when not in use.

    • Avoid contact with skin, eyes, and clothing.[2]

    • Do not eat, drink, or smoke in the handling area.[1]

  • Storage:

    • Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents and strong bases.[3][4]

    • Keep the container tightly closed and protected from direct sunlight.[3]

    • This compound is classified under Storage Class 11: Combustible Solids.

In Case of a Spill:

  • Evacuate personnel from the immediate area.[1]

  • Remove all sources of ignition.[1]

  • Ventilate the area.[1]

  • Wearing appropriate PPE, sweep up the spilled solid material, avoiding dust generation, and place it into a suitable, labeled container for disposal.

  • Clean the spill area thoroughly.[1]

Disposal Plan:

All waste generated must be treated as hazardous.

  • Chemical Waste: Dispose of this compound and any contaminated materials in a designated, labeled hazardous waste container. The container must be kept closed and stored in a cool, dry, well-ventilated area away from incompatible materials.[1]

  • Contaminated PPE: Contaminated gloves, lab coats, and other disposable PPE should be placed in a sealed bag and disposed of as hazardous waste.[1]

  • Disposal Method: Disposal must be in accordance with local, state, and federal regulations. Contact a licensed professional waste disposal service to dispose of this material.

Quantitative Data Summary

Experimental Workflow Visualization

The following diagram outlines the standard workflow for the safe handling of this compound, from initial preparation to final disposal.

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Cleanup cluster_disposal Waste Disposal prep_ppe Don PPE handling_weigh Weighing & Transfer prep_ppe->handling_weigh prep_setup Setup in Ventilated Area prep_setup->prep_ppe handling_reaction Reaction/Use handling_weigh->handling_reaction cleanup_decon Decontaminate Glassware handling_reaction->cleanup_decon cleanup_area Clean Work Area cleanup_decon->cleanup_area disposal_chem Dispose Chemical Waste cleanup_area->disposal_chem disposal_ppe Dispose Contaminated PPE cleanup_area->disposal_ppe

Caption: Safe handling workflow for this compound.

References

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2-Bromo-3-hydroxy-4-methoxybenzaldehyde
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.